c-Met-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H29FN4O4 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-1-methyl-3-phenyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C34H29FN4O4/c1-34(2,41)20-42-23-10-11-24-27(18-23)36-16-14-29(24)43-30-12-9-22(17-26(30)35)38-33-31-28(13-15-37-33)39(3)19-25(32(31)40)21-7-5-4-6-8-21/h4-19,41H,20H2,1-3H3,(H,37,38) |
InChI Key |
XSKIQQGAWQLRPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5C)C6=CC=CC=C6)F)O |
Origin of Product |
United States |
Foundational & Exploratory
c-Met-IN-12: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of c-Met-IN-12, a potent and selective type II c-Met kinase inhibitor. This guide details its chemical properties, mechanism of action, and relevant experimental protocols for its study.
Core Compound Properties
This compound, also referred to as compound 4r in its primary publication, is an orally active and selective inhibitor of the c-Met kinase.[1] It has demonstrated significant anti-tumor efficacy in preclinical models, making it a compound of interest for cancer research and drug development.[1]
Physicochemical and Pharmacological Data
A summary of the key quantitative data for this compound is presented below. The exact molecular formula and weight are derived from its chemical structure as reported in the primary literature.
| Property | Value | Reference |
| IUPAC Name | 1-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-5-((4-fluorophenyl)amino)-3-phenyl-1,6-naphthyridin-2(1H)-one | Xu H, et al. (2020) |
| Molecular Formula | C43H32FN5O4 | Calculated |
| Molecular Weight | 705.75 g/mol | Calculated |
| CAS Number | 2426675-70-7 | [1] |
| c-Met IC50 | 10.6 nM | [1] |
| Kinase Selectivity | High inhibitory effects (>80% at 1 µM) against AXL, Mer, and TYRO3 | [1] |
| In Vivo Efficacy | 93% tumor growth inhibition in a U-87MG xenograft model (45 mg/kg, oral, daily) | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a type II inhibitor, binding to the ATP-binding site of the c-Met kinase domain in its inactive conformation.[2] The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling events crucial for cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met pathway is a known driver in numerous cancers.[3][4]
Key downstream pathways activated by c-Met include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[5][6]
-
PI3K-AKT-mTOR Pathway: Promotes cell survival and growth while inhibiting apoptosis.[5][6]
-
STAT Pathway: Activated by JAK or SRC kinases, leading to the transcription of genes involved in proliferation and survival.[5]
This compound effectively blocks the kinase activity, thereby inhibiting these downstream signaling cascades and suppressing tumor growth.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process as described by Xu H, et al. (2020). The core structure is a 1,6-naphthyridinone scaffold. A key step is the coupling of a substituted phenylamino group at the C5 position and a phenyl group at the C3 position, followed by N-arylation with a quinoline moiety. Researchers should refer to the primary publication for specific reaction conditions, reagent details, and purification methods.
In Vitro c-Met Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the c-Met kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human c-Met kinase domain (e.g., from BPS Bioscience, Cat# 40255).[7]
-
Kinase substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich).
-
ATP solution.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]
-
This compound serially diluted in DMSO.
-
96-well white microplates.
-
Luminescent kinase assay kit (e.g., Kinase-Glo® MAX, Promega Cat# V6071).[7]
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare a master mix of 1x Kinase Assay Buffer, ATP (at a concentration near the Km for c-Met), and the Poly(Glu, Tyr) substrate.
-
To each well of a 96-well plate, add 2.5 µL of the test compound (this compound) at various concentrations. Include "positive control" (DMSO vehicle) and "blank" (no enzyme) wells.
-
Add 10 µL of diluted c-Met kinase to the "positive control" and "test inhibitor" wells. Add 10 µL of 1x Kinase Assay Buffer to the "blank" wells.
-
Initiate the kinase reaction by adding 12.5 µL of the master mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Allow the plate to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10-30 minutes in the dark.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of c-Met Phosphorylation
This protocol is for assessing the ability of this compound to inhibit HGF-induced c-Met phosphorylation and downstream signaling in a cellular context.
Materials:
-
Cancer cell line with c-Met expression (e.g., EBC-1, U-87 MG).
-
Cell culture medium and supplements.
-
This compound.
-
Recombinant Human HGF.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 18-24 hours. Pre-treat cells with various concentrations of this compound for 2 hours. Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Detection: Apply the ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., EBC-1, MKN-45).
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution).[9]
-
96-well tissue culture plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serially diluted concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for evaluating c-Met inhibitors like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. webofproceedings.org [webofproceedings.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
C-MET-IN-12: A Potent and Selective Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of c-Met-IN-12, a potent and selective type II c-Met kinase inhibitor. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical data and experimental insights required for their work.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 2426675-70-7 | [1] |
| Molecular Weight | 576.62 g/mol | [1] |
| Molecular Formula | C34H29FN4O4 | [1] |
| IC50 (c-Met) | 10.6 nM | [1][2] |
Mechanism of Action and Signaling Pathway
c-Met, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, motility, and morphogenesis.[3] Dysregulation of the c-Met signaling pathway is implicated in the progression, metastasis, and therapeutic resistance of numerous cancers.[4][5][6] this compound functions as a selective type II inhibitor of c-Met kinase, effectively blocking its enzymatic activity.[1][2]
The binding of the ligand, hepatocyte growth factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[6] This activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and invasion.[6] this compound, by inhibiting the kinase activity of c-Met, prevents this downstream signaling cascade.
Below is a diagram illustrating the HGF/c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized methodologies for key experiments involving c-Met inhibitors like this compound. Researchers should adapt these protocols to their specific cell lines and experimental conditions.
In Vitro Kinase Assay
This experiment aims to determine the half-maximal inhibitory concentration (IC50) of this compound against the c-Met kinase.
-
Materials: Recombinant human c-Met protein, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the recombinant c-Met enzyme, the peptide substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines that overexpress c-Met.
-
Materials: c-Met-overexpressing cancer cell line (e.g., Hs746T), appropriate cell culture medium, fetal bovine serum (FBS), this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Below is a workflow diagram for a typical cell-based proliferation assay.
References
c-Met-IN-12: A Technical Guide to its Mechanism of Action as a Type II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of c-Met-IN-12, a potent and selective type II inhibitor of the c-Met receptor tyrosine kinase. This document details its biochemical activity, cellular effects, and the structural basis for its inhibitory function, making it a valuable resource for researchers in oncology and drug discovery.
Introduction to c-Met and Its Role in Cancer
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is a key driver in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.
This compound: A Potent and Selective Type II Inhibitor
This compound (also referred to as compound 4r) is a novel, orally active N-substituted-3-phenyl-1,6-naphthyridinone derivative that potently and selectively inhibits c-Met kinase activity.[1] As a type II inhibitor, it possesses a distinct mechanism of action compared to type I inhibitors, which will be elaborated upon in the subsequent sections.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 (c-Met) | 10.6 nM | Biochemical Kinase Assay | [1] |
| Compound | Kinase Target | Inhibition (%) @ 1 µM | Reference |
| This compound | VEGFR-2 | Not specified, but noted for high selectivity | [1] |
| Cabozantinib | VEGFR-2 | Not specified, but noted for lack of selectivity | [1] |
| Animal Model | Compound | Dose | Tumor Growth Inhibition | Reference |
| U-87MG Human Glioblastoma Xenograft | This compound | 45 mg/kg (Oral, Q.D.) | 93% | [1] |
Mechanism of Action: A Type II Inhibition Model
The inhibitory mechanism of this compound is characterized by its classification as a type II inhibitor. This mode of inhibition has significant implications for its binding characteristics and selectivity profile.
The "DFG-out" Conformation and the Activation Loop
Kinases exist in equilibrium between active and inactive conformations. A key regulatory element is the "DFG" (Asp-Phe-Gly) motif located at the beginning of the activation loop. In the active state ("DFG-in"), the aspartate residue coordinates magnesium, and the phenylalanine points into a hydrophobic pocket. In the inactive state ("DFG-out"), the phenylalanine vacates this pocket, and the entire activation loop undergoes a significant conformational change.
Type II inhibitors, such as this compound, selectively bind to and stabilize the inactive "DFG-out" conformation of the c-Met kinase. This prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.
Binding Interactions of this compound
While a specific co-crystal structure of this compound with the c-Met kinase domain is not publicly available, its binding mode can be inferred from its structural class and the known interactions of other type II c-Met inhibitors. Key interactions typically involve:
-
Hinge Region: Formation of hydrogen bonds with the kinase hinge region, a characteristic of most ATP-competitive inhibitors.
-
DFG Motif: Interaction with the altered conformation of the DFG motif in the "DFG-out" state.
-
Hydrophobic Pocket: The quinoline moiety of this compound likely extends into the allosteric hydrophobic pocket created by the "DFG-out" conformation, a hallmark of type II inhibitors. This interaction is crucial for their high affinity and selectivity.
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The following diagram illustrates the canonical c-Met signaling pathway, which is inhibited by this compound.
Caption: The HGF/c-Met signaling cascade leading to cell proliferation, survival, and migration.
Type I vs. Type II Kinase Inhibition
The following diagram illustrates the fundamental difference between Type I and Type II kinase inhibitors.
Caption: Comparison of the binding modes of Type I and Type II kinase inhibitors.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a kinase inhibitor like this compound.
Caption: A streamlined workflow for the preclinical evaluation of a kinase inhibitor.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the characterization of c-Met inhibitors.
In Vitro c-Met Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC50 value of this compound against c-Met kinase.
Materials:
-
c-Met, active (human, recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serial dilutions)
-
384-well microplates
Procedure:
-
Prepare a 2X solution of c-Met kinase in kinase buffer.
-
Prepare a 4X solution of this compound serial dilutions in kinase buffer.
-
Prepare a 4X solution of Eu-anti-GST antibody and Alexa Fluor™ 647-tracer in kinase buffer.
-
Add 5 µL of the 2X kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the 4X inhibitor dilutions to the appropriate wells.
-
Add 2.5 µL of the 4X antibody/tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition as a function of inhibitor concentration to determine the IC50 value.
Cellular Phospho-c-Met Western Blot Analysis
Objective: To assess the effect of this compound on c-Met phosphorylation in a cellular context.
Materials:
-
U-87MG (or other c-Met expressing) cells
-
Complete cell culture medium
-
HGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed U-87MG cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total c-Met antibody to confirm equal loading.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
U-87MG (or other cancer) cells
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Seed U-87MG cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and read the luminescence.
-
Calculate the percent cell viability relative to untreated control cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a potent and selective type II inhibitor of c-Met kinase with promising anti-tumor activity. Its mechanism of action, which involves stabilizing the inactive "DFG-out" conformation of the kinase, provides a basis for its selectivity and efficacy. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the development of c-Met targeted therapies. Further investigation into the detailed binding interactions and broader kinase selectivity profile of this compound will be valuable for its continued preclinical and potential clinical development.
References
c-Met-IN-12: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met-IN-12, also identified as compound 4r, is a potent and orally active type II inhibitor of the c-Met kinase.[1][2] The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are crucial regulators of cellular growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a significant target for therapeutic intervention. This technical guide provides a detailed overview of the kinase selectivity profile of this compound, including its inhibitory activity against its primary target and key off-target kinases. It also outlines a representative experimental protocol for assessing kinase inhibition and visualizes the relevant signaling pathways.
Kinase Selectivity Profile of this compound
This compound demonstrates high potency against its primary target, the c-Met kinase, with a reported half-maximal inhibitory concentration (IC50) of 10.6 nM.[1][2] Beyond its on-target activity, this compound exhibits significant inhibitory effects on other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.
Quantitative Inhibition Data:
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM |
| c-Met | 10.6 | Not Reported |
| AXL | >1000 | >80% |
| Mer | >1000 | >80% |
| TYRO3 | >1000* | >80% |
Note: Specific IC50 values for AXL, Mer, and TYRO3 are not publicly available. The data indicates greater than 80% inhibition at a concentration of 1 µM.[1][2]
A comprehensive quantitative selectivity profile of this compound against a broader panel of kinases is not currently available in the public domain.
Experimental Protocols
The following is a representative biochemical kinase assay protocol for determining the IC50 values of kinase inhibitors like this compound. This protocol is based on established methodologies such as the ADP-Glo™ Kinase Assay.
Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified protein kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., c-Met, AXL, Mer, TYRO3)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or control (DMSO vehicle) to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for each specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways
c-Met and the TAM kinases (AXL, Mer, TYRO3) are receptor tyrosine kinases that, upon activation by their respective ligands, initiate downstream signaling cascades that regulate critical cellular processes such as proliferation, survival, and migration.
c-Met Signaling Pathway
dot
Caption: c-Met signaling pathway initiated by HGF binding.
TAM Kinase (AXL, Mer, TYRO3) Signaling Pathway
References
Unveiling the Kinase Inhibition Profile of c-Met-IN-12: A Technical Guide to its Effects on AXL, Mer, and TYRO3
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met-IN-12, a potent and selective type II inhibitor of the c-Met kinase, has emerged as a compound of interest in oncology research. Beyond its primary target, this compound has demonstrated significant inhibitory activity against the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. This technical guide provides an in-depth analysis of the effects of this compound on AXL, Mer, and TYRO3, presenting available quantitative data, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanism of action of this and similar multi-targeted kinase inhibitors.
Data Presentation: Quantitative Inhibitory Activity of this compound
The inhibitory activity of this compound against its primary target, c-Met, and the TAM family kinases is summarized below. While specific IC50 values for AXL, Mer, and TYRO3 are not publicly available, the existing data indicates a high degree of inhibition at a concentration of 1 µM.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Reference |
| c-Met | 10.6 | >80% | [1] |
| AXL | Data Not Available | >80% | [1] |
| Mer | Data Not Available | >80% | [1] |
| TYRO3 | Data Not Available | >80% | [1] |
Note: The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. The percentage of inhibition at a specific concentration provides a qualitative measure of the compound's potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. As the specific experimental protocols for the kinase inhibition assays of this compound against AXL, Mer, and TYRO3 are not detailed in the available literature, a representative in vitro kinase inhibition assay protocol is provided below. This is followed by a standard protocol for a U-87MG xenograft model, which has been used to evaluate the in vivo efficacy of this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor against a specific kinase.
1. Materials and Reagents:
-
Recombinant human kinases (c-Met, AXL, Mer, TYRO3)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well white assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add kinase assay buffer to all wells of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase to all wells except the negative control wells.
-
Add the kinase-specific substrate to all wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction, generating a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
U-87MG Human Glioblastoma Xenograft Model
This protocol outlines the in vivo evaluation of the antitumor efficacy of a c-Met inhibitor in a mouse model.
1. Cell Culture and Animal Model:
-
Cell Line: U-87MG human glioblastoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Animals: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Harvest U-87MG cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., a mixture of medium and Matrigel) at a concentration of approximately 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width^2) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a specified dose (e.g., 45 mg/kg) and schedule (e.g., once daily). The control group receives the vehicle solution.
4. Efficacy Evaluation:
-
Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week) throughout the study.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) as a measure of the compound's efficacy.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of c-Met and the TAM family kinases.
References
In-Depth Technical Guide: c-Met-IN-12 Downstream Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Met, a receptor tyrosine kinase, is a critical regulator of cell growth, motility, and invasion. Its aberrant activation is a known driver in various human cancers, making it a prime target for therapeutic intervention. c-Met-IN-12 has emerged as a potent and selective type II c-Met kinase inhibitor. This document provides a comprehensive technical overview of the downstream signaling pathway inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to c-Met Signaling
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of tyrosine residues within its kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/ERK, and signal transducer and activator of transcription (STAT) pathways. These pathways are central to regulating cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met axis can lead to uncontrolled cell growth and metastasis, hallmarks of cancer.
Mechanism of Action of this compound
This compound, also identified as compound 4r, is an orally active and selective type II inhibitor of c-Met kinase. It effectively suppresses the autophosphorylation of c-Met, thereby blocking the initiation of downstream signaling cascades. Its inhibitory action has been demonstrated in various cancer cell lines, leading to reduced cell viability and tumor growth.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| c-Met | 10.6 |
IC50: The half-maximal inhibitory concentration.
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| HT-29 | Colon Cancer | >10 |
| MKN-45 | Gastric Cancer | 0.045 |
| SNU-5 | Gastric Cancer | 0.12 |
| BGC-823 | Gastric Cancer | >10 |
| NCI-H460 | Lung Cancer | >10 |
GI50: The concentration causing 50% growth inhibition.
Table 3: In Vivo Antitumor Efficacy of this compound in U-87MG Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle | - | - |
| This compound | 45 mg/kg, p.o., q.d. | 93 |
U-87MG: Human glioblastoma cell line. p.o.: oral administration. q.d.: once daily.
Inhibition of Downstream Signaling Pathways
This compound effectively suppresses the phosphorylation of key downstream effector proteins in the c-Met signaling cascade.
Western Blot Analysis
Western blot analyses in c-Met-dependent cancer cell lines, such as MKN-45, have demonstrated a dose-dependent inhibition of the phosphorylation of c-Met, AKT, and ERK by this compound.
Table 4: Inhibition of Downstream Signaling Molecules by this compound in MKN-45 Cells
| Target Protein | Concentration of this compound | Observed Effect |
| p-Met | Dose-dependent | Significant inhibition of phosphorylation |
| p-AKT | Dose-dependent | Significant inhibition of phosphorylation |
| p-ERK | Dose-dependent | Significant inhibition of phosphorylation |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: c-Met signaling pathway and inhibition by this compound.
Caption: Western blot experimental workflow.
Caption: In vivo xenograft study workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro c-Met Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against the c-Met kinase.
-
Materials: Recombinant human c-Met kinase, ATP, kinase buffer, substrate (e.g., Poly (Glu, Tyr) 4:1), 96-well plates, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a reaction mixture containing c-Met kinase, buffer, and substrate in each well of a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based assay that quantifies ADP production.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Antiproliferative Assay (MTS Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Materials: Cancer cell lines (e.g., MKN-45, HT-29), culture medium, 96-well plates, this compound, and MTS reagent.
-
Procedure:
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the GI50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
Western Blotting
-
Objective: To detect the phosphorylation status of c-Met and its downstream signaling proteins.
-
Materials: Cancer cell lines, this compound, lysis buffer, primary antibodies (e.g., anti-p-Met, anti-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
In Vivo U-87MG Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Materials: U-87MG cells, immunodeficient mice (e.g., BALB/c nude mice), Matrigel, this compound, and a vehicle control.
-
Procedure:
-
Subcutaneously inject a suspension of U-87MG cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 45 mg/kg) or vehicle orally once daily.
-
Measure the tumor volume with calipers every day.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition percentage.
-
Conclusion
This compound is a potent and selective inhibitor of c-Met kinase with significant antitumor activity both in vitro and in vivo. Its mechanism of action involves the direct inhibition of c-Met autophosphorylation, leading to the suppression of critical downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on c-Met targeted therapies, facilitating further investigation into the therapeutic potential of this compound and similar compounds.
c-Met-IN-12: A Potent Inhibitor of HGF-Induced c-Met Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a key driver in the development and progression of numerous cancers. Consequently, c-Met has emerged as a significant target for therapeutic intervention. This technical guide provides an in-depth overview of c-Met-IN-12, a potent and selective type II c-Met kinase inhibitor, with a specific focus on its role in blocking HGF-induced c-Met phosphorylation.
This compound, also identified as compound 4r, is an orally active small molecule inhibitor. It has demonstrated significant antitumor efficacy in preclinical models, including a U-87MG human glioblastoma xenograft model where it exhibited 93% tumor growth inhibition when administered orally at 45 mg/kg daily.[1]
Mechanism of Action: Inhibition of c-Met Kinase Activity
This compound exerts its therapeutic effect by directly targeting the enzymatic activity of the c-Met kinase. As a type II inhibitor, it binds to the inactive conformation of the kinase, preventing the conformational changes required for its activation. This mode of inhibition is highly selective and potent.
Quantitative Analysis of c-Met Inhibition
The inhibitory potency of this compound against the c-Met kinase has been quantified through in vitro kinase assays.
| Compound | Target | IC50 (nM) |
| This compound (compound 4r) | c-Met | 10.6 |
Table 1: In vitro inhibitory activity of this compound against c-Met kinase.[1]
The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The low nanomolar IC50 of this compound underscores its high potency as a c-Met inhibitor.
Blocking HGF-Induced c-Met Phosphorylation
The binding of HGF to the c-Met receptor triggers its dimerization and subsequent autophosphorylation of key tyrosine residues within the kinase domain (Y1234 and Y1235) and the C-terminal tail (Y1349 and Y1356). This phosphorylation event is the critical first step in the activation of downstream signaling pathways.
This compound effectively blocks this initial activation step by preventing the autophosphorylation of c-Met in response to HGF stimulation. While specific quantitative data on the percentage of inhibition of HGF-induced phosphorylation by this compound at various concentrations is not publicly available in the primary literature, the potent IC50 value against the kinase activity strongly suggests a direct and efficient blockade of this process. Studies on similar c-Met inhibitors demonstrate a dose-dependent reduction in phosphorylated c-Met levels upon treatment.
HGF/c-Met Signaling Pathway
The diagram below illustrates the HGF/c-Met signaling cascade and the point of intervention by this compound.
Caption: HGF/c-Met signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of c-Met inhibition. Below are representative protocols for key experiments.
In Vitro c-Met Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Workflow Diagram:
Caption: Workflow for an in vitro c-Met kinase assay.
Methodology:
-
Plate Preparation: Coat a 384-well low-volume plate with a solution of poly(Glu, Tyr)4:1 substrate.
-
Compound Addition: Add serial dilutions of this compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT).
-
Enzyme Addition: Add a solution of recombinant human c-Met kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add HTRF detection reagents (e.g., a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin).
-
Signal Measurement: After a further incubation period at room temperature, read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of HGF-Induced c-Met Phosphorylation
This cell-based assay is used to assess the ability of this compound to inhibit the phosphorylation of c-Met in a cellular context upon stimulation with HGF.
Workflow Diagram:
Caption: Workflow for Western blot analysis of c-Met phosphorylation.
Methodology:
-
Cell Culture: Culture U-87 MG cells in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 18-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
HGF Stimulation: Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235), total c-Met, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the extent of phosphorylation inhibition.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of cancer cells that are dependent on c-Met signaling.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., U-87 MG) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell proliferation.
Conclusion
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Its ability to effectively block the initial HGF-induced autophosphorylation of the receptor translates into the inhibition of downstream signaling pathways that drive cancer cell proliferation, survival, and invasion. The robust preclinical data, including its low nanomolar IC50 value and significant in vivo antitumor activity, position this compound as a promising candidate for further development in the treatment of c-Met-driven malignancies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other c-Met inhibitors.
References
Preclinical In Vitro Profile of c-Met-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers, making it a prime target for therapeutic intervention. c-Met-IN-12 is a potent and selective, orally active, type II inhibitor of c-Met kinase. This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound, presenting key data on its kinase inhibition, effects on cellular signaling, antiproliferative activity, and induction of apoptosis. Detailed experimental protocols are provided to enable replication and further investigation.
Mechanism of Action and Kinase Inhibition Profile
This compound is a type II kinase inhibitor, which stabilizes the "DFG-out" inactive conformation of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation.
Enzymatic Activity
The inhibitory activity of this compound against c-Met and other related kinases was determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Kinase | IC50 (nM) | Inhibition Rate at 1 µM |
| c-Met | 10.6 | > 80% |
| AXL | Not specified | > 80% |
| Mer | Not specified | > 80% |
| TYRO3 | Not specified | > 80% |
| VEGFR-2 | >1000 | Not specified |
| Data compiled from publicly available information.[1] |
These data demonstrate that this compound is a potent inhibitor of c-Met kinase and also shows significant activity against the TAM family of receptor tyrosine kinases (Tyro3, AXL, Mer). Notably, it displays high selectivity against VEGFR-2, a key mediator of angiogenesis.
Effects on Cellular Signaling, Proliferation, and Apoptosis
The cellular activity of this compound was evaluated in various cancer cell lines to determine its effects on c-Met signaling, cell proliferation, and the induction of apoptosis.
Inhibition of c-Met Signaling Pathway
Western blot analysis is a widely used technique to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of pathway activation. Treatment with c-Met inhibitors is expected to decrease the phosphorylation of c-Met and its downstream effectors.
Specific Western blot data for this compound is not publicly available. The following represents expected outcomes based on its mechanism of action and data from other c-Met inhibitors.
Expected Outcome of Western Blot Analysis:
-
p-c-Met (phosphorylated c-Met): Significant decrease in a dose-dependent manner.
-
Total c-Met: No significant change.
-
p-Akt (phosphorylated Akt): Decrease, indicating inhibition of the PI3K/Akt survival pathway.
-
p-ERK (phosphorylated ERK): Decrease, indicating inhibition of the RAS/MEK/ERK proliferation pathway.
Antiproliferative Activity
The antiproliferative activity of this compound is typically assessed using a cell viability assay, such as the MTT assay, to determine the concentration at which it inhibits cell growth by 50% (GI50).
Specific antiproliferative data (GI50 values) for this compound against a panel of cancer cell lines is not publicly available.
Induction of Apoptosis and Cell Cycle Arrest
Flow cytometry-based assays are used to quantify the percentage of cells undergoing apoptosis (e.g., using Annexin V and propidium iodide staining) and to analyze the distribution of cells in different phases of the cell cycle.
Specific data on apoptosis induction and cell cycle effects of this compound is not publicly available.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of c-Met inhibitors.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (or other test compounds)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the recombinant c-Met kinase, the substrate peptide, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Western Blot Analysis
This technique is used to detect the levels and phosphorylation status of specific proteins in cell lysates.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Detect the signal using an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for a specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the canonical c-Met signaling pathway, which is inhibited by this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades including the PI3K/Akt and RAS/MEK/ERK pathways, which promote cell survival and proliferation, respectively.
References
The Pharmacodynamics of c-Met-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of c-Met-IN-12, a potent and selective type II c-Met kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.
Core Pharmacodynamic Profile of this compound
This compound (also referred to as compound 4r) is an orally active small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[1][2][3] this compound has demonstrated significant anti-tumor efficacy in preclinical models.[1][2]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Description |
| c-Met Kinase Inhibition (IC50) | 10.6 nM | The half-maximal inhibitory concentration against the c-Met kinase enzyme.[1] |
| Kinase Selectivity | >80% inhibition at 1 µM | High inhibitory activity against AXL, Mer, and TYRO3 kinases at a concentration of 1 µM.[1] |
| In Vivo Efficacy | 93% Tumor Growth Inhibition | In a U-87MG human glioblastoma xenograft model at a dose of 45 mg/kg, administered orally once daily for 21 days.[1][2] |
Signaling Pathway Inhibition
c-Met is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cell proliferation, survival, migration, and invasion. In many cancers, aberrant c-Met activation drives tumor growth and metastasis. This compound, as a type II inhibitor, is designed to bind to the inactive conformation of the c-Met kinase domain, preventing its activation and subsequent downstream signaling.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
In Vitro c-Met Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the c-Met kinase.
Methodology:
-
Reagents: Recombinant human c-Met kinase domain, ATP, and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Assay Buffer: A buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA is typically used.
-
Procedure: a. The c-Met enzyme is incubated with varying concentrations of this compound in the assay buffer in a 96-well plate. b. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide. c. The plate is incubated at 30°C for a defined period (e.g., 60 minutes). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production, or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to a DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human glioblastoma xenograft model.
Methodology:
-
Cell Line: U-87MG human glioblastoma cells.
-
Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old.
-
Tumor Implantation: a. U-87MG cells are harvested during their exponential growth phase. b. A suspension of cells (e.g., 5 x 10^6 cells in 100 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Treatment: a. When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. b. this compound is administered orally (p.o.) once daily (Q.D.) at a dose of 45 mg/kg for 21 consecutive days. The vehicle control group receives the formulation solution without the active compound.
-
Efficacy Assessment: a. Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width²)/2. b. Body weight and general health of the mice are monitored throughout the study.
-
Data Analysis: The tumor growth inhibition (TGI) percentage is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the pharmacodynamic characterization of a novel c-Met inhibitor like this compound.
References
Methodological & Application
Application Notes and Protocols for c-Met-IN-12 in a U-87MG Human Glioblastoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently overexpressed in GBM and are associated with tumor progression, invasion, and therapeutic resistance.[1][2] The HGF/c-Met signaling pathway activates downstream cascades, including RAS/MAPK, PI3K/AKT, and STAT, promoting cell proliferation, survival, and motility.[3][4] Consequently, targeting the c-Met pathway has emerged as a promising therapeutic strategy for GBM.
c-Met-IN-12 is a potent and selective small molecule inhibitor of c-Met kinase activity. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a U-87MG human glioblastoma xenograft model, a widely used preclinical model for GBM research.[5][6] The protocols cover both subcutaneous and orthotopic xenograft models and include methods for drug formulation and administration, tumor monitoring, and endpoint analysis.
c-Met Signaling Pathway in Glioblastoma
The diagram below illustrates the canonical c-Met signaling pathway, which is often dysregulated in glioblastoma.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the efficacy of this compound in a U-87MG xenograft model.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of c-Met inhibitors in U-87MG xenograft models. Note that these data are for illustrative purposes and were obtained with inhibitors other than this compound, as specific data for this compound is not yet publicly available.
Table 1: Efficacy of c-Met Inhibitors on Subcutaneous U-87MG Xenograft Growth
| Compound | Dosage and Schedule | Vehicle | Tumor Growth Inhibition (%) | Reference |
| CE-355621 | Not Specified (IP) | Control Vehicle | Significant inhibition of 18F-FDG accumulation at day 3; tumor growth inhibition at day 7 | [1][7] |
| INC280 | 17.7 mg/kg, PO, qd | 0.25% methylcellulose, 0.05% Tween® 80 | Weakly dose-dependent inhibition | [8] |
| INC280 | 35.3 mg/kg, PO, qd | 0.25% methylcellulose, 0.05% Tween® 80 | Significant median growth inhibition (p < 0.001) | [8] |
| Anti-HGF mAb (L2G7) | 5 mg/kg, IP, every other day | Isotype mAb (5G8) | Robust antitumor response (p < 0.001) | [9] |
Table 2: Survival Outcomes in Orthotopic U-87MG Xenograft Models with c-Met Inhibition
| Treatment | Model | Outcome | Reference |
| U1/Ribozymes + γ-radiation | Intracranial U-87MG | 80% long-term survival (p < 0.0005) | [10] |
| MET-CAR T cells | Orthotopic U-87MG | Significantly prolonged survival time (p < 0.05) | [11] |
Experimental Protocols
Protocol 1: Subcutaneous U-87MG Xenograft Model
1. Cell Culture and Preparation:
-
Culture U-87MG cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 5 x 10⁷ cells/mL.
2. Animal Husbandry:
-
Use 6-8 week old female athymic nude mice (e.g., BALB/c nude or NSG).
-
Acclimatize animals for at least one week before the experiment.
-
Maintain animals in a specific-pathogen-free facility with ad libitum access to food and water.
3. Tumor Implantation:
-
Anesthetize the mouse using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[12]
4. Tumor Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width with calipers twice weekly.
-
Calculate tumor volume using the formula: (width² x length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 per group).[12]
5. This compound Formulation and Administration:
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween® 80 in sterile water.
-
This compound Formulation: Based on typical dosages for small molecule kinase inhibitors, a starting dose of 25-50 mg/kg can be evaluated. Suspend the appropriate amount of this compound in the vehicle by sonication.
-
Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily (qd).
6. Endpoint and Tissue Collection:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint volume (e.g., 2000 mm³).[8]
-
Euthanize mice by CO₂ asphyxiation followed by cervical dislocation.
-
Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the remainder in liquid nitrogen for molecular analysis.
Protocol 2: Orthotopic U-87MG Xenograft Model
1. Cell Preparation:
-
For bioluminescence imaging, use U-87MG cells stably expressing luciferase (U-87MG-Luc).
-
Prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10⁸ cells/mL.
2. Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., right striatum).
-
Using a Hamilton syringe, slowly inject 2-5 µL of the cell suspension (2-5 x 10⁵ cells) into the brain parenchyma.[13]
-
Seal the burr hole with bone wax and suture the scalp incision.
3. Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging (BLI) once or twice weekly.
-
Administer D-luciferin (150 mg/kg, IP) and image the mice 10-15 minutes later using an in vivo imaging system.[6]
-
Quantify the bioluminescent signal (photons/second) as a measure of tumor burden.
4. Treatment and Endpoint:
-
Initiate treatment with this compound (formulated and administered as in Protocol 1) when a consistent bioluminescent signal is detected (typically 7-10 days post-implantation).[11][13]
-
Monitor animal health and body weight daily.
-
The primary endpoint is typically survival. Euthanize mice when they exhibit neurological symptoms or a predefined body weight loss.
-
Harvest brains for histological and immunohistochemical analysis to confirm tumor presence and evaluate treatment effects.
Protocol 3: Immunohistochemistry (IHC) for Phospho-c-Met
1. Tissue Processing:
-
Paraffin-embed formalin-fixed tumor tissues and cut 4-5 µm sections.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Incubate sections with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
4. Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the staining intensity and percentage of positive cells to assess the inhibition of c-Met phosphorylation in the treated group compared to the vehicle control.
Disclaimer
The provided protocols for this compound formulation and administration are representative examples based on common practices for small molecule kinase inhibitors in preclinical xenograft models. Researchers should perform dose-finding and tolerability studies to determine the optimal and safe dose of this compound for their specific experimental conditions. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of MET-targeting CAR T cells against glioblastoma patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of the anti-tumour effect in the U87MG/Fluc orthotopic glioblastoma xenograft model [bio-protocol.org]
Application Notes and Protocols for c-Met-IN-12 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of c-Met-IN-12, a potent and selective type II c-Met kinase inhibitor, in preclinical in vivo mouse studies. The information is intended to guide researchers in designing and executing robust experiments to evaluate the antitumor efficacy of this compound.
Introduction
c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it an attractive target for therapeutic intervention.[2][3][4] this compound (also referred to as compound 4r) is an orally active and selective inhibitor of c-Met kinase with demonstrated antitumor efficacy in a preclinical cancer model.[1]
These notes provide detailed methodologies for an in vivo efficacy study using a U-87MG human glioblastoma xenograft model, based on available data for this compound and established protocols for similar compounds and models.
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for this compound
| Compound | Dosage and Administration | Dosing Schedule | Mouse Model | Tumor Model | Efficacy | Reference |
| This compound (compound 4r) | 45 mg/kg, Oral Gavage | Once daily (Q.D.) for 21 days | Tumor-bearing nude mice | U-87MG human glioblastoma xenograft | 93% tumor growth inhibition | [1] |
Signaling Pathway
The c-Met signaling pathway is initiated by the binding of its ligand, HGF. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated residues serve as docking sites for various downstream signaling proteins, activating multiple intracellular cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively promote cell growth, proliferation, survival, and motility.[1][2]
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vivo Antitumor Efficacy Study in a U-87MG Xenograft Model
This protocol details the steps for evaluating the antitumor activity of this compound in a subcutaneous U-87MG human glioblastoma xenograft mouse model.
1. Materials and Reagents
-
This compound (compound 4r)
-
Vehicle for formulation (e.g., 0.5% methylcellulose or other appropriate vehicle)
-
U-87MG human glioblastoma cell line
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
2. Experimental Workflow
Caption: Workflow for the in vivo efficacy study of this compound.
3. Detailed Methodology
-
Cell Culture:
-
Culture U-87MG cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration for a 45 mg/kg dose. The final volume for oral gavage should be around 100-200 µL per mouse.
-
Administer this compound (45 mg/kg) or vehicle control to the respective groups via oral gavage once daily for 21 consecutive days.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and mouse body weight every 2-3 days throughout the treatment period.
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
4. Data Analysis
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each measurement time point.
-
Plot the mean tumor volume over time for both the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at the end of study / Mean tumor volume of control group at the end of study)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in tumor growth between the treated and control groups.
-
Monitor and report any signs of toxicity, such as significant body weight loss or changes in animal behavior.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound, cell lines, and animals. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Preparing c-Met-IN-12 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play crucial roles in various cellular processes, including proliferation, motility, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention. c-Met-IN-12 is a potent and selective, orally active, type II inhibitor of c-Met kinase with an IC50 of 10.6 nM.[1][2] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in cell-based assays and other in vitro experiments.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.
Physicochemical Data and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 576.62 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3][4] |
| Storage of Powder | Refer to Certificate of Analysis; generally cool and dry | [5][6] |
| Storage of Stock Solution | -20°C or -80°C | [6][7] |
| Stock Solution Stability | Generally stable for up to one month at -20°C | [6] |
Signaling Pathway Overview
The c-Met signaling pathway is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF). This binding event leads to the dimerization and autophosphorylation of the c-Met receptor on its intracellular kinase domain. This activation creates docking sites for various downstream signaling molecules, leading to the activation of several signaling cascades, including the RAS-ERK pathway, which is associated with morphogenetic effects, and the PI3K/Akt pathway, which coordinates pro-survival signals.
Caption: The c-Met signaling pathway.
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5766 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) of this compound = 576.62 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume of Stock Solution = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 576.62 g/mol = 0.00057662 g = 0.5766 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, sterile-filtered DMSO suitable for cell culture to avoid introducing contaminants.
-
Aliquoting: Preparing single-use aliquots is crucial to maintain the stability of the stock solution and prevent degradation that can occur with repeated freeze-thaw cycles.
-
Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1% to 0.5%. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Documentation: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent used. Maintain a detailed record of stock solution preparation.
By adhering to these guidelines and protocols, researchers can ensure the quality and consistency of their this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
Application of c-Met-IN-12 in Gastric Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in the pathogenesis and progression of gastric cancer.[1][2] Aberrant c-Met signaling, driven by gene amplification, overexpression, or mutation, is frequently observed in gastric tumors and correlates with poor prognosis, increased cell proliferation, invasion, and metastasis.[1][2][3] This makes the HGF/c-Met pathway an attractive target for therapeutic intervention. c-Met-IN-12 is a potent and selective, orally active, type II c-Met kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 10.6 nM. While primarily investigated in other cancer models, its high potency suggests significant potential for gastric cancer research. This document provides detailed application notes and protocols for the use of this compound in preclinical gastric cancer studies.
This compound: Compound Profile
| Property | Value | Reference |
| Chemical Name | N-substituted-3-phenyl-1,6-naphthyridinone derivative bearing quinoline moiety | N/A |
| CAS Number | 2426675-70-7 | MedChemExpress |
| Molecular Formula | C29H26N4O3 | MedChemExpress |
| Molecular Weight | 478.54 g/mol | MedChemExpress |
| IC50 (c-Met) | 10.6 nM | MedChemExpress |
| Other Kinase Inhibition | >80% inhibition at 1 µM for AXL, Mer, and TYRO3 | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Store at -20°C for long-term | MedChemExpress |
Key Applications in Gastric Cancer Research
-
In vitro evaluation of anti-proliferative activity: Assessing the ability of this compound to inhibit the growth of various gastric cancer cell lines, particularly those with known c-Met amplification or overexpression.
-
Investigation of downstream signaling pathways: Elucidating the mechanism of action by examining the effect of this compound on the phosphorylation of c-Met and its downstream effectors such as Akt and Erk.
-
In vivo assessment of anti-tumor efficacy: Evaluating the therapeutic potential of this compound in preclinical models of gastric cancer, such as patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs).
-
Studies on overcoming drug resistance: Investigating the potential of this compound to overcome resistance to other targeted therapies or chemotherapies in gastric cancer.
Data Presentation: Representative In Vitro and In Vivo Efficacy
The following tables present representative data for a potent c-Met inhibitor, analogous to this compound, in gastric cancer models.
Table 1: In Vitro Cytotoxicity of a Potent c-Met Inhibitor in Gastric Cancer Cell Lines
| Gastric Cancer Cell Line | c-Met Status | IC50 (nM) |
| Hs746T | Amplified | 3.4 - 39 |
| SNU-5 | Amplified | < 10 |
| MKN-45 | Amplified | < 200 |
| SNU-620 | Overexpressed | < 10 |
| SNU-638 | Overexpressed | < 10 |
| AGS | Low Expression | > 5000 |
| MKN-1 | Low Expression | > 5000 |
| SNU-1 | Low Expression | > 5000 |
Data compiled from studies on various potent c-Met inhibitors.[1][4]
Table 2: In Vivo Tumor Growth Inhibition in a Gastric Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Orally, q.d. | 1500 ± 250 | 0 |
| This compound (representative) | 25 mg/kg, orally, q.d. | 450 ± 120 | 70 |
| This compound (representative) | 50 mg/kg, orally, q.d. | 225 ± 80 | 85 |
Data is representative and based on preclinical studies of potent c-Met inhibitors in gastric cancer xenograft models.[2][5]
Experimental Protocols
Cell Viability Assay (MTT/WST-1 Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., Hs746T, SNU-5, AGS)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Protocol:
-
Seed gastric cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.
Materials:
-
Gastric cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed gastric cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of gastric cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID mice)
-
Gastric cancer cells (e.g., Hs746T, MKN-45) or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of gastric cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the appropriate formulation of this compound for oral gavage.
-
Administer this compound or the vehicle to the respective groups at the predetermined dose and schedule (e.g., daily).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry or western blotting.
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in gastric cancer.
References
- 1. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges of targeting c-Met in the treatment of digestive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying EGFR Inhibitor Resistance with c-Met-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potent and selective c-Met inhibitor, c-Met-IN-12, in the investigation of resistance mechanisms to Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer research.
Introduction to c-Met in EGFR Inhibitor Resistance
Resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of cancers such as non-small cell lung cancer (NSCLC). One of the key mechanisms of acquired resistance is the activation of bypass signaling pathways, with the hepatocyte growth factor (HGF)/c-Met axis being a prominent player.[1][2] Amplification or overexpression of the c-Met receptor tyrosine kinase can lead to the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, thereby circumventing the blockade of EGFR and promoting cell survival and proliferation.[3][4]
This compound is an orally active, potent, and selective type II c-Met kinase inhibitor.[5][6][7] Its high specificity and potency make it a valuable tool for dissecting the role of c-Met in EGFR TKI resistance and for exploring the therapeutic potential of dual EGFR and c-Met inhibition.
Quantitative Data Summary
While specific data for this compound in EGFR inhibitor-resistant cell lines is not yet publicly available, the following table provides its known inhibitory concentrations and comparative data for other relevant c-Met inhibitors used in similar research contexts.
| Compound | Target | IC50 (nM) | Cell Line / Assay Conditions | Reference |
| This compound | c-Met | 10.6 | In vitro kinase assay | [5][6][7] |
| AXL, Mer, TYRO3 | >80% inhibition at 1 µM | In vitro kinase assay | [5][6][7] | |
| SU11274 | c-Met | 25 (growth inhibition) | H358 lung cancer cells | [1] |
| Tepotinib | c-Met | - | HCC827-GR-T790M (EGFR TKI resistant) | [8][9] |
| E7050 | c-Met | - | HCC827ER (erlotinib resistant) | [10] |
Signaling Pathways
The following diagrams illustrate the EGFR and c-Met signaling pathways and their crosstalk, which is a critical aspect of acquired resistance to EGFR inhibitors.
Caption: EGFR and c-Met signaling pathway crosstalk.
Experimental Workflow
A general workflow for studying the effect of this compound on EGFR inhibitor-resistant cells is depicted below.
Caption: Experimental workflow for investigating this compound.
Experimental Protocols
Protocol 1: Establishment of EGFR Inhibitor-Resistant Cell Lines
This protocol describes a method for generating EGFR inhibitor-resistant cancer cell lines through continuous exposure to an EGFR TKI.[11]
Materials:
-
Parental cancer cell line (e.g., PC-9, HCC827 for NSCLC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR inhibitor (e.g., Gefitinib, Erlotinib)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture the parental cell line in complete medium.
-
Initiate treatment with a low concentration of the EGFR inhibitor (e.g., 10 nM Gefitinib).
-
Continuously culture the cells in the presence of the inhibitor, gradually increasing the concentration in a stepwise manner over several months.
-
Monitor cell viability and proliferation. The concentration of the inhibitor should be increased once the cells resume a normal growth rate.
-
After 6-12 months, resistant clones should emerge that can proliferate in the presence of a high concentration of the EGFR inhibitor (e.g., 1 µM Gefitinib).
-
Isolate and expand these resistant clones.
-
Characterize the resistant cell line by confirming its resistance to the EGFR inhibitor via a cell viability assay and analyzing the activation of bypass signaling pathways, such as c-Met phosphorylation, by Western blot.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound, alone or in combination with an EGFR inhibitor, on the viability of cancer cells.[12][13][14][15][16]
Materials:
-
Parental and EGFR inhibitor-resistant cancer cell lines
-
This compound
-
EGFR inhibitor
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound and the EGFR inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitors (single agent or combination). Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Protocol 3: Western Blot Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the EGFR and c-Met signaling pathways.[17][18][19][20]
Materials:
-
Parental and EGFR inhibitor-resistant cancer cell lines
-
This compound
-
EGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, an EGFR inhibitor, or the combination for the desired time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of c-MET overcomes erlotinib resistance in tongue cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of c-MET overcomes erlotinib resistance in tongue cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT Cell Viability Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
western blot protocol for p-Met after c-Met-IN-12 treatment
Application Note & Protocol
Topic: Detection and Quantification of c-Met Phosphorylation Inhibition by c-Met-IN-12 using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, and motility.[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[1][3] Upon HGF binding, c-Met undergoes dimerization and autophosphorylation at key tyrosine residues (Tyr1234, Tyr1235) within its kinase domain.[4][5] This phosphorylation event (creating p-Met) initiates the recruitment of adaptor proteins and activates downstream signaling cascades, primarily the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.[6][7][8]
Dysregulation of the HGF/c-Met axis is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[1][9] Small molecule inhibitors, such as this compound, are designed to target the ATP-binding site of the c-Met kinase, thereby preventing its activation and blocking downstream signaling.[9]
This application note provides a detailed protocol for performing a Western blot to measure the inhibition of HGF-induced c-Met phosphorylation in cultured cells treated with this compound. This assay is fundamental for characterizing the potency and mechanism of action of c-Met inhibitors.
c-Met Signaling Pathway and Inhibitor Action
The following diagram illustrates the HGF/c-Met signaling cascade and the point of intervention by this compound.
References
- 1. c-MET [stage.abbviescience.com]
- 2. c-MET [abbviescience.com]
- 3. Hepatocyte growth factor (HGF) stimulates the tyrosine kinase activity of the receptor encoded by the proto-oncogene c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Hepatocyte Growth Factor–cMET Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Immunofluorescence Staining of c-Met Pathway Proteins with c-Met-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) to investigate the effects of c-Met-IN-12, a potent and selective inhibitor of the c-Met receptor tyrosine kinase, on key proteins within the c-Met signaling pathway. The provided protocols offer a detailed, step-by-step methodology for cell culture, inhibitor treatment, and immunofluorescent staining to visualize and quantify changes in protein expression and localization.
Introduction to the c-Met Signaling Pathway and this compound
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, migration, and invasion.[1][2][3] Its ligand, hepatocyte growth factor (HGF), triggers the dimerization and autophosphorylation of c-Met, initiating a cascade of downstream signaling events.[4][5] Key signaling cascades activated by c-Met include the RAS/MAPK and PI3K/Akt pathways, which are pivotal in driving cell growth and survival.[2][6] Dysregulation of the c-Met pathway is frequently implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[7][8][9]
This compound is a small molecule inhibitor designed to specifically target the ATP-binding site of the c-Met kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[10] This application note describes the use of immunofluorescence to monitor the inhibitory action of this compound by observing the phosphorylation status and localization of c-Met itself, as well as key downstream effectors like Akt and ERK.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from immunofluorescence analysis of a cancer cell line treated with this compound. The data represents the mean fluorescence intensity (MFI) of phosphorylated proteins, normalized to the untreated control.
| Target Protein | Treatment Group | Mean Fluorescence Intensity (MFI) | Standard Deviation | P-value (vs. Control) |
| p-c-Met (Y1234/1235) | Control (DMSO) | 1.00 | 0.12 | - |
| This compound (1 µM) | 0.25 | 0.05 | < 0.001 | |
| p-Akt (S473) | Control (DMSO) | 1.00 | 0.15 | - |
| This compound (1 µM) | 0.48 | 0.08 | < 0.01 | |
| p-ERK1/2 (T202/Y204) | Control (DMSO) | 1.00 | 0.11 | - |
| This compound (1 µM) | 0.55 | 0.09 | < 0.01 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed a human cancer cell line known to overexpress c-Met (e.g., A549, U-87 MG) onto sterile glass coverslips placed in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Incubation: Culture the cells in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2 for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the prepared inhibitor dilutions or vehicle control to the respective wells and incubate for the desired time (e.g., 2, 6, 24 hours).
Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-phospho-c-Met (Tyr1234/1235)
-
Mouse anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
-
Fluorescently Labeled Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-rabbit IgG (H+L) conjugated to a green fluorophore
-
Goat anti-mouse IgG (H+L) conjugated to a red fluorophore
-
-
Mounting Medium with DAPI
Procedure:
-
Fixation: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[11]
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.[11]
-
Washing: Aspirate the Permeabilization Buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Aspirate the Blocking Buffer and add the diluted primary antibodies. Incubate overnight at 4°C in a humidified chamber.[11][12]
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorescently labeled secondary antibodies and incubate for 1 hour at room temperature, protected from light.[11]
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Sealing and Storage: Seal the edges of the coverslips with nail polish to prevent drying. Store the slides at 4°C, protected from light, until imaging.
Image Acquisition and Analysis
-
Microscopy: Visualize the stained cells using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophores and DAPI.
-
Image Capture: Capture images of multiple fields of view for each experimental condition, ensuring consistent acquisition settings (e.g., exposure time, laser power) across all samples.
-
Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity of the target proteins in the cytoplasm and/or nucleus. The DAPI signal can be used to identify and segment individual cells.
-
Data Normalization: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the relative change in protein phosphorylation or expression.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Inadequate blocking | Increase blocking time or use a different blocking agent (e.g., normal goat serum). |
| Primary or secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration. | |
| Weak or No Signal | Inefficient permeabilization | Increase permeabilization time or use a stronger detergent (e.g., methanol).[12] |
| Primary antibody not suitable for IF | Check the antibody datasheet to confirm its validation for immunofluorescence. | |
| Inactive secondary antibody | Use a fresh or different batch of secondary antibody. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure and use an anti-fade mounting medium. |
| Non-specific Staining | Cross-reactivity of antibodies | Use highly cross-adsorbed secondary antibodies. |
| Aggregated antibodies | Centrifuge antibody solutions before use. |
By following these detailed protocols and application notes, researchers can effectively utilize immunofluorescence to elucidate the mechanism of action of this compound and its impact on the c-Met signaling pathway in cancer cells. This will provide valuable insights for preclinical drug development and biomarker discovery.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [abbviescience.com]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tyrosine Kinase c-Met Contributes to the Pro-tumorigenic Function of the p38 Kinase in Human Bile Duct Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-MET [stage.abbviescience.com]
- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. IF Protocol with Methanol Permeabilization | Cell Signaling Technology [cellsignal.com]
- 13. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: c-Met-IN-12 in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a compelling target for therapeutic intervention.[1] c-Met inhibitors are a class of small molecules that block the enzymatic activity of the c-Met tyrosine kinase.[2]
c-Met-IN-12 is a potent and selective type II c-Met kinase inhibitor with an IC50 of 10.6 nM.[3] While preclinical data has demonstrated its anti-tumor efficacy as a single agent, the investigation of its synergistic potential in combination with traditional chemotherapy is an area of active interest.[3] Combining targeted therapies like this compound with cytotoxic chemotherapy offers a promising strategy to enhance anti-tumor effects, overcome drug resistance, and potentially reduce therapeutic doses to minimize toxicity.
These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro effects of this compound in combination with a standard chemotherapeutic agent, doxorubicin. While specific published data on the combination of this compound with chemotherapy is limited, the provided protocols are based on established methodologies for evaluating drug synergy and can be adapted for this and other c-Met inhibitors.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cancer cell proliferation, survival, and metastasis.
Quantitative Data Summary
The following table represents an example of how to summarize quantitative data from in vitro combination studies. The data presented here are hypothetical and intended to illustrate the format for presenting results from synergy experiments.
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) at ED50 |
| U-87 MG | This compound | 10.6 | - |
| (Glioblastoma) | Doxorubicin | 50 | - |
| This compound + Doxorubicin | - | 0.6 | |
| HT-29 | This compound | 15.2 | - |
| (Colon Cancer) | Doxorubicin | 75 | - |
| This compound + Doxorubicin | - | 0.8 | |
| A549 | This compound | 25.8 | - |
| (Lung Cancer) | Doxorubicin | 120 | - |
| This compound + Doxorubicin | - | 1.1 |
Note: The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. ED50 represents the dose that produces 50% of the maximal effect.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select cancer cell lines with known c-Met expression levels (e.g., U-87 MG, HT-29, A549).
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.
Cell Viability (MTT) Assay
This protocol is designed to determine the cytotoxic effects of this compound and a chemotherapeutic agent, both alone and in combination.
Materials:
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations. A constant ratio combination design is often used.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration wells).
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Cell Viability Calculation:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism) to determine the IC50 value for each drug.
-
-
Synergy Analysis (Combination Index):
-
Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
The CI value provides a quantitative measure of the interaction between the two drugs.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound in combination with chemotherapy. By systematically assessing cell viability and quantifying drug interactions, researchers can determine whether this combination results in synergistic, additive, or antagonistic effects. Such studies are critical for the preclinical development of novel cancer therapeutic strategies and for providing the rationale for further in vivo testing. The provided diagrams and data table templates offer a clear and structured approach to visualizing and presenting the experimental design and results.
References
Application Notes and Protocols for c-Met-IN-12 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting synergy studies involving c-Met-IN-12, a potent and selective type II c-Met kinase inhibitor. The following protocols and guidelines are intended to assist in the evaluation of this compound in combination with other therapeutic agents to identify potential synergistic interactions for cancer therapy.
Introduction to this compound
This compound is an orally active and selective type II inhibitor of the c-Met kinase with an IC50 of 10.6 nM.[1] In addition to its potent activity against c-Met, it also exhibits inhibitory effects against other kinases such as AXL, Mer, and TYRO3, with an inhibition rate exceeding 80% at a 1 µM concentration.[1] Preclinical studies have demonstrated its anti-tumor efficacy, showing significant tumor growth inhibition (93%) in a U-87MG human glioblastoma xenograft model when administered orally at 45 mg/kg daily for 21 days.[1] The multifaceted inhibitory profile of this compound makes it a compelling candidate for combination studies, as targeting multiple oncogenic pathways can lead to enhanced therapeutic effects and overcome resistance mechanisms.
The c-Met signaling pathway, upon activation by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[2][3] Dysregulation of this pathway is implicated in the progression and metastasis of various cancers.[4][5] this compound, by inhibiting the kinase activity of c-Met, can block these downstream effects.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor tyrosine kinase triggers its dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This leads to the activation of several key pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cancer cell growth, survival, and metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Assessing c-Met-IN-12 Efficacy in 3D Spheroid Cultures
Introduction
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug development as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures. Spheroids mimic key aspects of tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. The c-MET proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways that drive cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-MET axis is implicated in the progression and metastasis of numerous cancers, making it a prime therapeutic target.[3] c-Met-IN-12 is a small molecule inhibitor designed to target the kinase activity of c-MET. This document provides a comprehensive set of protocols for assessing the efficacy of this compound in 3D spheroid models, from initial spheroid formation to detailed endpoint analysis.
The HGF/c-MET Signaling Pathway
Upon binding of HGF, the c-MET receptor dimerizes and undergoes autophosphorylation at key tyrosine residues within its kinase domain. This activation creates docking sites for various adaptor proteins, such as GAB1 and GRB2, initiating multiple downstream signaling cascades.[4][5] The principal pathways include:
-
RAS/MAPK Pathway: Promotes cell proliferation and growth.[6]
-
PI3K/AKT Pathway: Mediates cell survival and inhibits apoptosis.[1]
-
STAT3 Pathway: Involved in cell motility, invasion, and morphogenesis.[6]
This compound is expected to inhibit the initial autophosphorylation of c-MET, thereby blocking the activation of all subsequent downstream pathways.
Overall Experimental Workflow
The assessment of this compound efficacy follows a multi-step process. It begins with the formation of uniform spheroids, followed by drug treatment and subsequent analysis using various assays to measure viability, apoptosis, and target engagement.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Method)
This protocol describes the generation of single spheroids per well using ultra-low attachment (ULA) round-bottom plates.[7][8]
Materials:
-
Cancer cell line with known c-MET expression (e.g., MKN-45, EBC-1)
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment spheroid microplates (e.g., Corning® 7007)[9]
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells to ~80% confluency in standard tissue culture flasks.
-
Aspirate medium, wash cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine cell viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density. This must be optimized for each cell line but typically ranges from 1,000 to 5,000 cells per well.[9]
-
Dispense 100 µL of the cell suspension into each well of the 96-well ULA plate.
-
Centrifuge the plate at low speed (e.g., 100 x g) for 10 minutes to facilitate cell aggregation at the bottom of the well.[9]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily. Compact spheroids typically form within 2-4 days.
Protocol 2: this compound Treatment
Materials:
-
Spheroid cultures from Protocol 1
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range might be from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
After spheroids have formed (Day 3-4), carefully add 100 µL of the appropriate drug dilution (at 2x the final concentration) to each well containing 100 µL of medium.
-
Incubate the plate for the desired treatment period, typically 48 to 72 hours.
Protocol 3: Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells, and is optimized for robust lysis of 3D structures.[10][11][12]
Materials:
-
Treated spheroid plates
-
CellTiter-Glo® 3D Cell Viability Assay Reagent (e.g., Promega G9681)
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Plate shaker
-
Luminometer
Procedure:
-
Thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature.
-
Equilibrate the spheroid plate to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Place the plate on a plate shaker and mix at a moderate speed (e.g., 500 rpm) for 5 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized luminescence values against the log of the drug concentration and fitting to a four-parameter dose-response curve.
Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 3D Assay)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis, using a luminescent substrate.[14][15][16]
Materials:
-
Treated spheroid plates
-
Caspase-Glo® 3/7 3D Assay Reagent (e.g., Promega G8981)
-
Opaque-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions and equilibrate to room temperature.
-
Equilibrate the spheroid plate to room temperature for approximately 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well (1:1 ratio).[14]
-
Mix the contents by shaking the plate at 300-500 rpm for 30 seconds.[14]
-
Incubate at room temperature for at least 30 minutes (up to 3 hours).
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase 3/7 activity.
Protocol 5: Target Engagement (Western Blot for p-c-MET)
This protocol confirms that this compound inhibits its intended target by measuring the phosphorylation status of c-MET.
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Syringe and needle or sonicator (optional)
-
BCA Protein Assay Kit
-
Standard Western blotting reagents and equipment
-
Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total c-MET, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
Procedure:
-
Spheroid Lysis:
-
Carefully collect spheroids from multiple wells (pooling may be necessary) into an ice-cold microcentrifuge tube.[17]
-
Wash the spheroids once with ice-cold PBS, pelleting by gentle centrifugation (e.g., 200 x g for 5 minutes).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer.
-
Lyse the spheroids by pipetting up and down, followed by incubation on ice for 30 minutes. For more robust lysis, sonication or passing the lysate through a small gauge needle may be required.[17]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-c-MET, anti-c-MET, or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Quantify band intensities and normalize the p-c-MET signal to the total c-MET signal.
-
Protocol 6: Immunofluorescence Staining of Spheroids
This method allows for the visualization of protein expression and localization within the intact 3D structure of the spheroid.
Materials:
-
Treated spheroids in 96-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., anti-p-c-MET, anti-Ki-67, anti-cleaved caspase-3)
-
Fluorescently-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Fixation: Carefully remove the culture medium and wash spheroids gently with PBS. Fix with 4% PFA for 20-30 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 15-20 minutes.[19] This step is crucial for antibody penetration.
-
Blocking: Wash 3x with PBS. Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Incubate the spheroids with the primary antibody solution overnight at 4°C on a gentle rocker.[19]
-
Secondary Antibody Incubation: Wash extensively (e.g., 5x for 10 minutes each) with PBS. Incubate with the corresponding fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 2-4 hours at room temperature, protected from light.
-
Counterstaining: Wash 3x with PBS. Counterstain nuclei with DAPI (e.g., 1 µg/mL in PBS) for 20 minutes.
-
Imaging: Wash 3x with PBS. Keep the spheroids in PBS or mount them for imaging with a confocal microscope. Acquire z-stacks to visualize the staining throughout the spheroid.
Data Presentation
Quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: IC50 Values of this compound in 3D Spheroid Models
| Cell Line | c-MET Status | Spheroid IC50 (µM) |
|---|---|---|
| MKN-45 | Amplified | 0.05 |
| EBC-1 | Amplified | 0.12 |
| A549 | Wild-Type | >10 |
| HCT116 | Wild-Type | >10 |
Table 2: Dose-Dependent Effect of this compound on Spheroid Viability (MKN-45 Cells)
| Concentration (µM) | Average Luminescence (RLU) | % Viability (Normalized to Vehicle) |
|---|---|---|
| Vehicle (0) | 850,000 | 100% |
| 0.001 | 845,000 | 99.4% |
| 0.01 | 680,000 | 80.0% |
| 0.05 | 427,500 | 50.3% |
| 0.1 | 212,500 | 25.0% |
| 1.0 | 85,000 | 10.0% |
Table 3: Dose-Dependent Effect of this compound on Apoptosis (MKN-45 Spheroids)
| Concentration (µM) | Average Luminescence (RLU) | Fold-Change in Caspase-3/7 Activity |
|---|---|---|
| Vehicle (0) | 15,000 | 1.0 |
| 0.01 | 22,500 | 1.5 |
| 0.05 | 75,000 | 5.0 |
| 0.1 | 120,000 | 8.0 |
| 1.0 | 90,000 | 6.0 |
Table 4: Quantification of p-c-MET Inhibition by Western Blot (MKN-45 Spheroids, 6h Treatment)
| Concentration (µM) | p-c-MET/Total c-MET Ratio (Normalized) | % Inhibition |
|---|---|---|
| Vehicle (0) | 1.00 | 0% |
| 0.01 | 0.45 | 55% |
| 0.1 | 0.08 | 92% |
| 1.0 | <0.01 | >99% |
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. corning.com [corning.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sartorius.com [sartorius.com]
- 10. CellTiter-Glo® 3D Cell Viability Assay | 3D細胞培養 [promega.jp]
- 11. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 16. Caspase-Glo® 3/7 3D Assay [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Quantitative three-dimensional evaluation of immunofluorescence staining for large whole mount spheroids with light sheet microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cancer Cell Migration and Invasion Using c-Met-IN-12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as embryonic development and tissue regeneration.[1] However, dysregulation of the HGF/c-Met signaling pathway is frequently implicated in the progression of various cancers.[2][3] Aberrant c-Met activation promotes tumor cell proliferation, survival, angiogenesis, and, critically, migration and invasion, which are key steps in metastatic dissemination.[2][3] Consequently, c-Met has emerged as a promising therapeutic target for cancer treatment.
c-Met-IN-12 is a potent and selective small molecule inhibitor of c-Met kinase activity. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cell migration and invasion. The following sections describe the underlying signaling pathway, experimental workflows, and methods for data analysis.
c-Met Signaling Pathway in Cell Migration and Invasion
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain. This activation triggers the recruitment and phosphorylation of several downstream adaptor proteins and signaling molecules, initiating multiple signaling cascades that orchestrate cell migration and invasion.
Key downstream pathways include:
-
RAS/MAPK Pathway: Activation of this pathway is crucial for cell proliferation and survival, which are prerequisites for sustained migration.
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and motility.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) activation has been directly linked to tubulogenesis and invasion.[4]
The coordinated action of these pathways leads to cytoskeletal rearrangements, modulation of cell-cell and cell-matrix adhesions, and the expression of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, facilitating cell movement and invasion.
Figure 1: Simplified c-Met signaling pathway leading to cancer cell migration and invasion.
Quantitative Data on the Efficacy of c-Met Inhibitors
While specific quantitative data for this compound is not publicly available, the following tables summarize the reported efficacy of other well-characterized c-Met inhibitors in various cancer cell lines. This data serves as a representative example of the expected outcomes when investigating c-Met inhibition.
Table 1: IC50 Values of Representative c-Met Inhibitors
| Inhibitor | Cancer Cell Line | Assay Type | IC50 (nM) |
| Cabozantinib | Various | Cell-free | 1.3 |
| Crizotinib | Various | Cell-based | 11 |
| SGX-523 | Various | Cell-free | 4 |
Data compiled from publicly available sources for illustrative purposes.[5]
Table 2: Effect of a Representative c-Met Inhibitor (JNJ-38877605) on HGF-Induced Cell Migration
| Cell Line | Treatment | Wound Closure (%) |
| HN30 | Control (HGF) | 85 ± 5 |
| HN30 | JNJ-38877605 (10 µM) + HGF | 30 ± 7 |
| CAL-27 | Control (HGF) | 78 ± 6 |
| CAL-27 | JNJ-38877605 (10 µM) + HGF | 25 ± 5 |
Data adapted from a study on a selective c-Met inhibitor to represent expected results.[3]
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a simple and widely used method to study collective cell migration in vitro.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. c-Met is essential for wound healing in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. E-Cadherin Mediates MMP Down-Regulation in Highly Invasive Bronchial Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by c-Met-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in regulating cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][3] Inhibition of c-Met signaling has been shown to induce apoptosis in various cancer cell lines.[4][5] c-Met-IN-12 is a potent and selective, orally active, type II inhibitor of c-Met kinase with an IC50 of 10.6 nM.[6] This compound has demonstrated antitumor efficacy and the ability to induce cell cycle arrest and apoptosis in tumor cells.[6]
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Presentation
The following table summarizes hypothetical quantitative data for apoptosis induction by various c-Met inhibitors, which can be used as a reference for expected results with this compound. Researchers should generate their own data for this compound in their specific cell line of interest.
| c-Met Inhibitor | Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| SU11274 | A549 (Lung Cancer) | 5 | 24 | Increased sub-G1 peak | [7] |
| PHA665752 | B-CPAP (Thyroid Cancer) | 5 | 24 | ~20% | [8] |
| E7050 | MES-SA/Dx5 (Uterine Sarcoma) | 50 | 24 | 18.3% | [9] |
| This compound | User-defined cancer cell line | 0.1 - 10 | 24 - 72 | To be determined | N/A |
Signaling Pathway
The c-Met signaling pathway plays a critical role in cell survival by activating downstream pathways such as PI3K/Akt and RAS/MAPK, which in turn inhibit apoptosis. Inhibition of c-Met by this compound blocks these pro-survival signals, leading to the activation of the apoptotic cascade.
Caption: c-Met Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Materials
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest (e.g., A549, HCT116, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
12 x 75 mm flow cytometry tubes
Experimental Workflow
Caption: Experimental Workflow for Apoptosis Analysis.
Detailed Protocol
1. Cell Seeding and Treatment
a. Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. b. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. c. Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM. Also, include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. d. Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
2. Cell Harvesting
a. Carefully collect the culture medium from each well into separate conical tubes, as apoptotic cells may detach and be present in the supernatant. b. Wash the adherent cells once with PBS. c. Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach. d. Neutralize the trypsin with complete medium and combine the detached cells with the supernatant collected in step 2a. e. Centrifuge the cell suspension at 300 x g for 5 minutes.
3. Cell Washing
a. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. b. Centrifuge at 300 x g for 5 minutes. c. Discard the supernatant.
4. Staining with Annexin V-FITC and Propidium Iodide
a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Binding Buffer to each tube.
5. Flow Cytometry Acquisition and Analysis
a. Analyze the samples on a flow cytometer as soon as possible after staining. b. Set up the flow cytometer to detect FITC (usually FL1 channel) and PI (usually FL2 or FL3 channel). c. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates. d. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample. e. Analyze the data using appropriate software. The cell population should be gated to distinguish between:
- Live cells (Annexin V-, PI-)
- Early apoptotic cells (Annexin V+, PI-)
- Late apoptotic/necrotic cells (Annexin V+, PI+)
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly and that the staining buffer is fresh. Titrate the Annexin V and PI concentrations if necessary.
-
Low signal: Ensure the this compound concentration and incubation time are sufficient to induce apoptosis. Check the viability of the cells before treatment.
-
Cell clumping: Handle cells gently during harvesting and staining. The addition of EDTA to the washing buffer can help reduce clumping.
Conclusion
This application note provides a comprehensive protocol for the analysis of apoptosis induced by the c-Met inhibitor this compound using flow cytometry. By following this protocol, researchers can effectively quantify the apoptotic response of cancer cells to this targeted therapeutic agent, providing valuable insights for drug development and cancer research. It is crucial to optimize the experimental conditions, such as drug concentration and incubation time, for each specific cell line being investigated.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. c-MET [abbviescience.com]
- 3. c-MET: an exciting new target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmci2.cgu.edu.tw [cmci2.cgu.edu.tw]
- 5. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. c-Met Inhibitor Synergizes with Tumor Necrosis Factor–Related Apoptosis-Induced Ligand to Induce Papillary Thyroid Carcinoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Angiogenesis in HUVEC Models with c-Met-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing c-Met-IN-12, a potent and selective c-Met kinase inhibitor, to investigate angiogenesis in Human Umbilical Vein Endothelial Cell (HUVEC) models. The protocols detailed below are designed to facilitate the study of the anti-angiogenic potential of this compound.
Introduction to c-Met Signaling in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[1] The receptor tyrosine kinase c-Met and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in driving angiogenesis.[1][2] The binding of HGF to c-Met on endothelial cells triggers the activation of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) cascades.[3] These signaling events stimulate endothelial cell proliferation, migration, and differentiation, which are all essential steps in the angiogenic process.[2] Dysregulation of the HGF/c-Met axis is implicated in promoting tumor angiogenesis, making it a key target for anti-cancer therapies.[1][4]
This compound is a potent, selective, and orally active type II inhibitor of c-Met kinase with a reported IC50 of 10.6 nM in biochemical assays.[5] It has demonstrated antitumor efficacy in preclinical models.[5] While its primary target is c-Met, it has also been shown to inhibit AXL, Mer, and TYRO3 kinases at higher concentrations.[5] The use of this compound in HUVEC-based angiogenesis models can provide valuable insights into the role of c-Met in this process and help to evaluate the therapeutic potential of c-Met inhibition.
Data Presentation
The following tables summarize the known properties of this compound and provide templates for presenting experimental data obtained from HUVEC assays.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | c-Met Kinase | [5] |
| IC50 (biochemical) | 10.6 nM | [5] |
| Inhibitor Type | Type II | [5] |
| Secondary Targets (>80% inhibition at 1 µM) | AXL, Mer, TYRO3 | [5] |
| Known In Vivo Activity | Antitumor efficacy in U-87MG glioblastoma xenograft | [5] |
Table 2: Template for Experimental Determination of this compound IC50 on HUVEC Proliferation
| This compound Concentration (nM) | % Inhibition of HUVEC Proliferation (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 | |
| Calculated IC50 (nM) |
Table 3: Template for Quantitative Analysis of HUVEC Migration Inhibition by this compound
| Treatment Group | % Wound Closure at 24h (Mean ± SD) | Number of Migrated Cells (Mean ± SD) |
| Vehicle Control | ||
| HGF (50 ng/mL) | ||
| This compound (IC50 concentration) + HGF | ||
| This compound (2x IC50 concentration) + HGF |
Table 4: Template for Quantitative Analysis of HUVEC Tube Formation Inhibition by this compound
| Treatment Group | Total Tube Length (µm; Mean ± SD) | Number of Junctions (Mean ± SD) | Number of Meshes (Mean ± SD) |
| Vehicle Control | |||
| HGF (50 ng/mL) | |||
| This compound (IC50 concentration) + HGF | |||
| This compound (2x IC50 concentration) + HGF |
Mandatory Visualizations
Caption: c-Met signaling pathway in angiogenesis.
Caption: Experimental workflow for HUVEC angiogenesis studies.
Caption: Rationale for using this compound in HUVEC studies.
Experimental Protocols
Note: The optimal concentration of this compound for inhibiting HUVEC angiogenesis should be determined experimentally. It is recommended to first perform a dose-response cell viability assay to determine the IC50 value. This value can then be used to select appropriate concentrations for the migration and tube formation assays.
Protocol 1: HUVEC Proliferation/Viability Assay (to determine IC50)
This protocol is designed to determine the concentration of this compound that inhibits HUVEC proliferation by 50% (IC50).
Materials:
-
HUVECs (low passage, P2-P6)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal Medium (EBM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2.
-
Harvest cells using Trypsin-EDTA and resuspend in EGM-2.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in EBM-2 with 2% FBS (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percent viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: HUVEC Wound Healing (Scratch) Migration Assay
This assay assesses the effect of this compound on directional cell migration.
Materials:
-
HUVECs
-
EGM-2 and EBM-2 media
-
24-well plates
-
p200 pipette tips or a wound healing insert
-
This compound
-
HGF (recombinant human)
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer:
-
Seed HUVECs in a 24-well plate and grow to 90-100% confluency.
-
-
Create the "Wound":
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Add EBM-2 containing 2% FBS and the desired concentrations of this compound (e.g., IC50 and 2x IC50 determined from the proliferation assay) or vehicle control.
-
For stimulated migration, add HGF (e.g., 50 ng/mL) to the appropriate wells.
-
Include a negative control (vehicle only) and a positive control (HGF only).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well (Time 0).
-
Incubate the plate at 37°C, 5% CO2.
-
Capture images of the same fields at various time points (e.g., 8, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point compared to Time 0.
-
Compare the migration rates between different treatment groups.
-
Protocol 3: HUVEC Transwell Migration Assay
This assay quantifies chemotactic cell migration towards a stimulant.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
EBM-2 with 0.5% BSA
-
HGF
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or DAPI)
Procedure:
-
Cell Preparation:
-
Starve HUVECs in EBM-2 with 0.5% BSA for 4-6 hours.
-
Harvest and resuspend the cells in EBM-2 with 0.5% BSA.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add EBM-2 with 0.5% BSA containing HGF (e.g., 50 ng/mL) as a chemoattractant.
-
In the upper chamber (the transwell insert), add the starved HUVEC suspension (e.g., 50,000 cells) in EBM-2 with 0.5% BSA.
-
Add this compound or vehicle control to both the upper and lower chambers at the desired concentrations.
-
-
Incubation:
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
-
Staining and Quantification:
-
Remove the transwell inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with Crystal Violet or a fluorescent dye like DAPI.
-
Take images of multiple fields for each membrane and count the number of migrated cells.
-
Protocol 4: HUVEC Tube Formation Assay
This assay evaluates the ability of HUVECs to form capillary-like structures, a late stage of angiogenesis.
Materials:
-
HUVECs
-
Basement membrane extract (BME), such as Matrigel® or Cultrex®
-
Pre-chilled 96-well plate
-
EBM-2
-
HGF
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EBM-2.
-
Prepare cell suspensions containing the different treatment conditions: vehicle control, HGF (e.g., 50 ng/mL), and HGF plus various concentrations of this compound.
-
Seed 10,000 - 15,000 cells in 100 µL of the respective treatment media onto the polymerized BME.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 4-18 hours. Monitor tube formation periodically.
-
-
Image Acquisition and Analysis:
-
Capture images of the tube networks using an inverted microscope.
-
Quantify the extent of tube formation using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Parameters to quantify include total tube length, number of junctions, and number of meshes.
-
References
- 1. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
c-Met-IN-12 solubility in DMSO and cell culture media
Welcome to the technical support center for c-Met-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is a polar aprotic solvent capable of dissolving many water-insoluble compounds.[1][2] For optimal results, use anhydrous (hygroscopic) DMSO to prepare your stock solution.
Q2: What is the typical concentration for a this compound stock solution in DMSO?
Q3: How should I store the this compound stock solution?
A3: Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. As a general guideline for similar compounds, stock solutions can be stable for up to 1-2 years at -80°C and for a shorter period at -20°C.
Q4: Can I dissolve this compound directly in cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous solutions like cell culture media due to its poor water solubility. A concentrated stock solution should first be prepared in DMSO.
Troubleshooting Guides
Issue 1: Precipitate formation upon dilution of DMSO stock solution in cell culture media.
Cause: This is a common issue encountered with hydrophobic compounds like this compound. When the DMSO stock is diluted into the aqueous environment of the cell culture media, the compound's solubility dramatically decreases, leading to precipitation. The final concentration of DMSO in the media is often too low to keep the compound in solution.
Solutions:
-
Increase the Dilution Factor: Prepare a more concentrated stock solution in DMSO, if possible, so that a smaller volume is needed to achieve the desired final concentration in your cell culture media. This will result in a lower final DMSO concentration.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of media, vortex or mix well, and then add this intermediate dilution to the final volume.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor may help improve solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells.[3] However, a slightly higher DMSO concentration (up to 0.5%) might be necessary to maintain solubility, but its effect on the specific cell line should be validated with a vehicle control.
-
Use of Excipients: For in vivo studies or challenging in vitro experiments, the use of excipients like PEG400 or SBE-β-CD in the vehicle solution can improve solubility.
Issue 2: Inconsistent or lack of biological activity.
Cause:
-
Compound Precipitation: If the compound has precipitated out of solution, the actual concentration of the active inhibitor will be lower than intended, leading to reduced or no activity.
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Cell Line Sensitivity: The chosen cell line may not be dependent on the c-Met signaling pathway for its growth and survival, or it may have other resistance mechanisms.
-
HGF Concentration: The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, in the cell culture media can significantly impact the apparent activity of a c-Met inhibitor.[4][5]
Solutions:
-
Visually Inspect for Precipitate: Before treating your cells, visually inspect the final working solution for any signs of precipitation. If present, refer to the troubleshooting guide for precipitation.
-
Proper Stock Solution Handling: Always aliquot your stock solution and avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
-
Cell Line Characterization: Confirm that your cell line expresses c-Met and that the pathway is active and relevant for the biological process you are studying. This can be done through techniques like Western blotting for total and phosphorylated c-Met.
-
Optimize HGF Concentration: Be aware of the HGF concentration in your serum-containing media. For some experiments, you may need to use serum-free media and add a defined concentration of recombinant HGF to stimulate the pathway in a controlled manner.
Data Presentation
Table 1: General Stock Solution Recommendations for c-Met Inhibitors
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Typical Stock Concentration | 10 - 20 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Handling | Aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
To aid dissolution, you can gently warm the solution to 37°C for 10-15 minutes and vortex or sonicate.
-
Once fully dissolved, aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Serially dilute the stock solution in pre-warmed (37°C) cell culture media to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the media is kept to a minimum (ideally ≤ 0.1%).
-
Mix thoroughly by gentle inversion or pipetting before adding to your cells.
-
Always prepare a vehicle control with the same final concentration of DMSO as your treatment groups.
-
Mandatory Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for testing this compound in cell culture.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kerosene - Wikipedia [en.wikipedia.org]
- 4. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting c-Met-IN-12 off-target effects in experiments
Welcome to the technical support center for c-Met-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of the c-Met receptor tyrosine kinase. Its primary target is c-Met, with a reported half-maximal inhibitory concentration (IC50) of 10.6 nM [1]. The c-Met signaling pathway is crucial in cell proliferation, motility, migration, and invasion[1].
Q2: What are the known or potential off-targets of this compound?
A2: this compound is known to have off-target activity against the TAM family of receptor tyrosine kinases, which includes AXL, Mer, and TYRO3 . It has been shown to cause a greater than 80% inhibition of these kinases at a concentration of 1 µM[1].
Q3: What are the functions of the known off-target kinases (AXL, Mer, and TYRO3)?
A3: The TAM kinases (TYRO3, AXL, and Mer) are involved in various cellular processes, including the clearance of apoptotic cells, regulation of the innate immune response, and cell proliferation and survival. Inhibition of these kinases can therefore lead to a range of biological effects that are independent of c-Met inhibition.
Q4: How can I be sure that the observed phenotype in my experiment is due to c-Met inhibition and not an off-target effect?
A4: This is a critical question in kinase inhibitor research. To confirm that your observed phenotype is due to on-target c-Met inhibition, we recommend a multi-pronged approach:
-
Perform a dose-response experiment: The phenotypic effect should correlate with the IC50 of this compound for c-Met inhibition.
-
Validate with a genetic approach: Use siRNA or shRNA to specifically knock down c-Met expression. If the phenotype of c-Met knockdown recapitulates the effect of this compound, it provides strong evidence for on-target activity.
-
Rescue experiment: In a c-Met knockdown background, this compound should not produce the same phenotype.
Troubleshooting Guide: Unexpected Phenotypes
Possible Cause: This could be due to the off-target inhibition of AXL, Mer, or TYRO3, or other unknown off-targets.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound and provides a reference for the potencies of selective inhibitors against its known off-targets.
| Kinase Target | This compound IC50 | Representative Selective Inhibitor | Representative IC50 |
| c-Met | 10.6 nM [1] | - | - |
| AXL | >80% inhibition @ 1µM[1] | Bemcentinib (R428) | 14 nM |
| Mer | >80% inhibition @ 1µM[1] | UNC2250 | 1.7 nM[2] |
| TYRO3 | >80% inhibition @ 1µM[1] | LDC1267 | 8 nM[2] |
Note: IC50 values for selective inhibitors are provided for context and may vary depending on the assay conditions.
Experimental Protocols
To help you validate the on- and off-target effects of this compound, we provide the following detailed protocols for key experiments.
Protocol 1: Western Blot for Phospho-c-Met
This protocol allows you to assess the direct inhibition of c-Met signaling in your cells.
Objective: To measure the levels of phosphorylated c-Met (the active form) in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate your cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with a dose range of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Caption: Western blot experimental workflow.
Protocol 2: In Vitro Kinase Assay for Off-Target Validation
This protocol helps to directly measure the inhibitory effect of this compound on its potential off-targets.
Objective: To determine the IC50 of this compound against recombinant AXL, Mer, and TYRO3 kinases.
Materials:
-
Recombinant human AXL, Mer, and TYRO3 kinases
-
This compound
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Prepare a solution of the recombinant kinase in kinase buffer.
-
Prepare a solution of ATP and the substrate in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the this compound dilutions.
-
Add the recombinant kinase to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Read the luminescence or fluorescence signal on a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: siRNA Knockdown for Target Validation
This protocol is essential for confirming that the observed cellular phenotype is a direct result of targeting c-Met.
Objective: To specifically reduce the expression of c-Met and observe if the resulting phenotype is the same as that observed with this compound treatment.
Materials:
-
Cell line of interest
-
siRNA targeting c-Met (at least two different sequences are recommended)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
This compound
-
Reagents for downstream analysis (e.g., cell viability assay, apoptosis assay, Western blotting)
Procedure:
-
siRNA Transfection:
-
Plate cells so that they are 30-50% confluent at the time of transfection.
-
Prepare the siRNA-lipid complexes by diluting the siRNA and transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the medium with complete growth medium.
-
-
Validation of Knockdown:
-
After 48-72 hours, harvest a subset of the cells to confirm c-Met knockdown by Western blotting or qRT-PCR.
-
-
Phenotypic Analysis:
-
At the same time point, perform your phenotypic assay (e.g., cell viability, migration) on the remaining cells.
-
Compare the phenotype of the c-Met knockdown cells to cells treated with the non-targeting control siRNA.
-
-
Inhibitor Treatment in Knockdown Background (Rescue Experiment):
-
Treat the c-Met knockdown cells and control cells with this compound.
-
The effect of the inhibitor should be significantly blunted in the c-Met knockdown cells if the phenotype is on-target.
-
Signaling Pathway Diagram
The following diagram illustrates the c-Met signaling pathway and its downstream effectors. Understanding this pathway can help in designing experiments to probe the on-target effects of this compound.
Caption: The c-Met signaling pathway.
References
identifying and mitigating c-Met-IN-12 cytotoxicity in normal cells
Welcome to the technical support center for c-Met-IN-12. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential cytotoxicity of this compound in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective type II inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 10.6 nM.[1] The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, motility, migration, and invasion.[2] In many cancers, this pathway is dysregulated, leading to tumor growth and metastasis.[2] this compound works by binding to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and the subsequent activation of downstream signaling pathways.
Q2: What are the known off-target effects of this compound?
This compound has been shown to have high inhibitory effects (inhibition rate > 80% at 1 µM) against AXL, Mer, and TYRO3 kinases.[1] These kinases are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are involved in regulating the innate immune response. Off-target inhibition of these kinases could potentially lead to unintended biological effects and cytotoxicity in normal cells.
Q3: Why am I observing cytotoxicity in my normal cell lines when treated with this compound?
Cytotoxicity in normal cells can arise from several factors:
-
On-target toxicity: Normal cells may express low levels of c-Met, which is involved in physiological processes like tissue regeneration. Inhibition of this basal c-Met activity could disrupt normal cell function.
-
Off-target toxicity: As mentioned, this compound can inhibit other kinases like AXL, Mer, and TYRO3.[1] Normal cells expressing these kinases may be sensitive to the inhibitory effects of the compound.
-
Compound-specific toxicity: The chemical scaffold of this compound itself might have inherent cytotoxic properties unrelated to its kinase inhibitory activity.
-
Experimental conditions: Factors such as high compound concentration, prolonged exposure time, or the specific sensitivity of the cell line used can contribute to observed cytotoxicity.
Q4: How can I determine if the observed cytotoxicity is on-target or off-target?
Distinguishing between on-target and off-target cytotoxicity is crucial. Here are a few experimental approaches:
-
c-Met knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate c-Met expression in your normal cell line. If the cytotoxicity of this compound is diminished in these cells compared to the wild-type, it suggests an on-target effect.
-
Rescue experiments: Overexpress a c-Met mutant that is resistant to this compound binding but retains its kinase activity. If this rescues the cells from cytotoxicity, it points to an on-target mechanism.
-
Comparison with other c-Met inhibitors: Test other c-Met inhibitors with different chemical scaffolds and selectivity profiles. If they produce a similar cytotoxic phenotype, it is more likely to be an on-target effect. Conversely, if other selective c-Met inhibitors are not cytotoxic, the effect of this compound may be off-target.
-
Activity-based protein profiling: This technique can be used to identify the direct targets of a compound in a cellular context, which can help confirm both on- and off-target engagement.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro experiments with this compound.
High Background Cytotoxicity in Vehicle-Treated Control Cells
| Possible Cause | Recommended Solution |
| Solvent (e.g., DMSO) Toxicity | Decrease the final concentration of the solvent in the culture medium to ≤0.1%. Perform a solvent toxicity titration curve to determine the maximum non-toxic concentration for your specific cell line. |
| Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before treatment. Avoid using over-confluent or sparse cultures. Check for contamination (e.g., mycoplasma). |
| Assay Reagent Issues | For assays like MTT, high cell density can lead to high background. Optimize cell seeding density. Ensure complete solubilization of formazan crystals. |
| Pipetting Errors | Excessive or forceful pipetting can damage cells. Handle cell suspensions gently. |
Inconsistent Cytotoxicity Results
| Possible Cause | Recommended Solution |
| Compound Instability | Prepare fresh stock solutions of this compound regularly. Store stock solutions at the recommended temperature and protect from light. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered sensitivity. Use cells within a defined low passage number range for all experiments. |
| Assay Variability | Ensure consistent incubation times and conditions. Check for and remove air bubbles in microplate wells before reading. Use appropriate controls, including positive and negative controls for cytotoxicity. |
| Edge Effects in Microplates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
The following tables summarize the IC50 values of various c-Met inhibitors in cancer cell lines and provide available data on their effects on normal cells. This data can help researchers contextualize the cytotoxicity they observe with this compound.
Table 1: IC50 Values of c-Met Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | U-87 MG | Glioblastoma | 10.6[1] |
| KRC-00509 | Hs746T | Gastric Cancer | 3.4[3] |
| KRC-00715 | Hs746T | Gastric Cancer | 39[3] |
| Crizotinib | Hs746T | Gastric Cancer | 2.2[3] |
| Cabozantinib | - | - | 5.4[4] |
| PHA-665752 | - | - | 9[5] |
| Capmatinib | - | - | 0.13[5] |
Table 2: Cytotoxicity of c-Met Inhibitors in Normal Cells
| Inhibitor | Normal Cell Line | Cell Type | Observed Effect |
| PHA-665752 | Normal Fibroblast | Fibroblast | IC50 ~7.9 µM in keloid fibroblasts (a fibroproliferative disorder, but provides a non-cancerous fibroblast comparison)[6] |
| General Kinase Inhibitors | Various | Epithelial, Fibroblast | Off-target effects are common and can lead to cytotoxicity.[7][8] |
Note: Data on the specific cytotoxicity of this compound in a wide range of normal cell lines is limited in publicly available literature. Researchers are encouraged to establish baseline cytotoxicity profiles in their normal cell lines of interest.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.[10][11][12][13][14]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][15]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound in culture dishes or plates.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Mitigating this compound Cytotoxicity
Here are some strategies to reduce the cytotoxic effects of this compound in normal cells during your experiments.
1. Optimize Compound Concentration and Exposure Time:
-
Dose-response curve: Perform a detailed dose-response experiment to identify the lowest effective concentration of this compound that inhibits c-Met signaling without causing significant cytotoxicity in normal cells.
-
Time-course experiment: Evaluate the effect of different exposure times. It may be possible to achieve the desired c-Met inhibition with shorter incubation times that minimize cytotoxicity.
2. Use a Co-culture System:
-
Culture your normal cells with cancer cells in a co-culture system. This can sometimes provide a more physiologically relevant environment and may reveal that the cytotoxicity of this compound is selective for the cancer cells.
3. Supplement the Culture Medium:
-
Growth factors: Since c-Met signaling is involved in cell survival, supplementing the medium with a cocktail of growth factors that signal through alternative survival pathways (e.g., insulin, EGF) might rescue normal cells from on-target toxicity. This needs to be carefully controlled as it could also affect the cancer cells.
4. Employ a 3D Culture Model:
-
Spheroid or organoid cultures of normal cells can sometimes be more resistant to drug-induced toxicity compared to 2D monolayer cultures. This can provide a more accurate assessment of potential in vivo toxicity.
5. Consider Pulsed Dosing:
-
Instead of continuous exposure, treat the cells with this compound for a shorter period, then wash it out and replace with fresh medium. This "pulsed" dosing may be sufficient to inhibit the target while allowing normal cells to recover.
Visualizations
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: A general experimental workflow for identifying and quantifying this compound cytotoxicity.
Troubleshooting Logic for High Cytotoxicity
Caption: A decision tree to troubleshoot the potential causes of observed cytotoxicity.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A selective small-molecule inhibitor of c-Met suppresses keloid fibroblast growth in vitro and in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Acquired Resistance to c-Met Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to c-Met inhibitors, such as c-Met-IN-12, in cancer cells.
Troubleshooting Guides
Problem 1: Decreased sensitivity to c-Met inhibitor in cancer cell lines over time.
-
Possible Cause: Development of acquired resistance through on-target mutations in the MET gene.
-
Troubleshooting Steps:
-
Sequence the MET kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify potential secondary mutations. Pay close attention to codons D1228, Y1230, H1094, G1163, and L1195, which are known hotspots for resistance mutations.[1][2][3][4][5]
-
Assess MET gene amplification: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the MET gene is amplified in the resistant cells compared to the parental cell line.[1][2][6]
-
Switch inhibitor type: If a type I inhibitor was used, consider testing a type II inhibitor, as they may retain activity against certain resistance mutations.[1][5]
-
Problem 2: Maintained or increased downstream signaling (e.g., p-AKT, p-ERK) despite effective c-Met inhibition.
-
Possible Cause: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Perform a phospho-RTK array to identify other activated RTKs, such as EGFR, HER2, or HER3, that could be compensating for c-Met inhibition.[1][7][8][9]
-
Western Blot Analysis: Probe for increased phosphorylation of key downstream signaling molecules like AKT, ERK, and mTOR to confirm pathway activation.[6][10]
-
NGS of common cancer genes: Sequence a panel of common cancer-related genes to look for activating mutations or amplifications in components of bypass pathways (e.g., KRAS, BRAF, PIK3CA).[1][9]
-
Combination therapy: If a bypass pathway is identified, test the efficacy of combining the c-Met inhibitor with an inhibitor of the activated pathway (e.g., an EGFR inhibitor if EGFR is activated).[7][8][9]
-
Problem 3: Heterogeneous response to the c-Met inhibitor within a cell population.
-
Possible Cause: Clonal evolution and the emergence of multiple resistance mechanisms.
-
Troubleshooting Steps:
-
Single-cell sequencing: If available, perform single-cell sequencing to characterize the genetic heterogeneity of the resistant population.
-
Clonal isolation and characterization: Isolate single-cell clones from the resistant population and characterize the resistance mechanism in each clone using the methods described above. This can reveal the coexistence of different on-target and off-target resistance mechanisms.[1][8]
-
Test multi-agent combination therapies: Based on the identified mechanisms in different clones, a combination of inhibitors targeting multiple pathways may be necessary to overcome heterogeneous resistance.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target mechanisms of acquired resistance to c-Met inhibitors?
A1: The most frequently observed on-target resistance mechanisms are secondary mutations in the c-Met kinase domain and amplification of the MET gene.[1][2][6] Mutations in residues such as D1228 and Y1230 can interfere with the binding of type I c-Met inhibitors.[2][4][5] MET amplification leads to an overabundance of the target protein, which can overwhelm the inhibitor.[1][6]
Q2: What are the principal bypass signaling pathways that can be activated to confer resistance?
A2: Activation of other receptor tyrosine kinases (RTKs) and their downstream pathways is a common bypass mechanism. This includes the activation of the ERBB family of receptors (EGFR, HER2, HER3) and signaling through the RAS/MAPK and PI3K/AKT/mTOR pathways.[1][6][7][8][10] This can be driven by genomic alterations such as amplification or mutation of EGFR, KRAS, BRAF, or PIK3CA.[1][9]
Q3: How can I determine if my resistant cells have activated a bypass pathway?
A3: A phospho-RTK array is a good initial screening tool to survey for the activation of multiple RTKs simultaneously.[9] Follow-up with western blotting for specific phosphorylated proteins (e.g., p-EGFR, p-AKT, p-ERK) can confirm the activation of a specific pathway.[10][11] Additionally, next-generation sequencing can identify the underlying genomic alterations responsible for the pathway activation.[1][3]
Q4: Can resistance be overcome by switching to a different c-Met inhibitor?
A4: In some cases, yes. Resistance caused by specific mutations in the c-Met kinase domain may be overcome by switching between different classes of inhibitors (e.g., from a type I to a type II inhibitor) that have different binding modes.[1][5] However, this strategy is unlikely to be effective against off-target resistance mechanisms.
Q5: What is the role of the tumor microenvironment in acquired resistance?
A5: The tumor microenvironment can contribute to resistance, for instance, through the secretion of Hepatocyte Growth Factor (HGF), the ligand for c-Met, by stromal cells.[7] Increased HGF levels can lead to sustained c-Met signaling even in the presence of an inhibitor.[7]
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to c-Met TKIs in MET exon 14-mutant NSCLC
| Resistance Mechanism | Frequency | Citations |
| On-Target Mechanisms | 35% | [1][3] |
| MET Kinase Domain Mutations | Detected in multiple codons (H1094, G1163, L1195, D1228, Y1230) | [1][3] |
| MET Amplification | High levels of amplification of the mutant allele | [1][3] |
| Off-Target Mechanisms | 45% | [1][3] |
| KRAS Mutations | Activating mutations | [1][3] |
| Gene Amplifications (EGFR, KRAS, HER3, BRAF) | Amplification of wild-type genes | [1][3] |
| Both On- and Off-Target | Present in some cases | [1] |
| Unknown Mechanisms | 25% | [1][3] |
Experimental Protocols
Protocol 1: Generation of c-Met Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Inhibitor Exposure: Treat the cells with the c-Met inhibitor at a concentration equal to the IC50 value.
-
Step-wise Dose Escalation: Once the cells resume proliferation, increase the concentration of the inhibitor in a stepwise manner.[10]
-
Maintenance Culture: Maintain the resistant cells in a medium containing a constant concentration of the c-Met inhibitor to ensure the stability of the resistant phenotype.
-
Validation: Confirm resistance by performing a cell viability assay (e.g., MTS or CellTiter-Glo) to compare the IC50 values of the parental and resistant cell lines.[10]
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Lyse parental and resistant cells (both treated and untreated with the inhibitor) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of c-Met, AKT, ERK, and other proteins of interest.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Next-Generation Sequencing (NGS) for Mutation and Copy Number Analysis
-
DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries using a commercially available kit. This may involve DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Target Enrichment (Optional): For targeted sequencing, use a custom panel of probes to capture genomic regions of interest (e.g., the MET gene, and other cancer-related genes).
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis: Align the sequencing reads to the human reference genome. Call single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs). Compare the genomic profiles of the resistant and parental cells to identify acquired alterations.
Visualizations
Caption: Overview of on-target and off-target resistance mechanisms to c-Met inhibitors.
Caption: Experimental workflow for investigating acquired resistance to c-Met inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired MET D1228V mutation and resistance to MET inhibition in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 11. ascopubs.org [ascopubs.org]
c-Met-IN-12 stability and storage conditions
For researchers, scientists, and drug development professionals utilizing c-Met-IN-12, this technical support center provides essential information on its stability, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective type II inhibitor of the c-Met kinase, with an IC50 of 10.6 nM.[1] It functions by binding to the inactive conformation of the c-Met kinase, thereby preventing its activation and downstream signaling.[2] The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival.[3][4][5][6] Dysregulation of this pathway is implicated in various cancers, making c-Met an attractive therapeutic target.[2][7] this compound also exhibits inhibitory activity against other kinases such as AXL, Mer, and TYRO3.[1]
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, it is recommended to keep it at -20°C or -80°C. Storing at 4°C is suitable for short-term use.[8][9]
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[10][11] For example, a stock solution can be made by dissolving the solid compound in DMSO to a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored in tightly sealed vials at -20°C or -80°C. A stock solution stored at -20°C is generally stable for at least one month, while storage at -80°C can extend stability to six months or longer.[8][9]
Q5: What is the solubility of this compound in common solvents?
Stability Data
Quantitative stability data for this compound is limited. However, based on general guidelines for similar small molecule kinase inhibitors, the following can be inferred:
| Storage Condition | Form | Recommended Duration |
| -20°C or -80°C | Solid | ≥ 2 years[9] |
| 4°C | Solid | Short-term (weeks to months) |
| Room Temperature | Solid | Short periods (days) |
| -20°C | Stock Solution (in DMSO) | Up to 1 month[8] |
| -80°C | Stock Solution (in DMSO) | Up to 6 months[8] |
Note: This data is based on general recommendations and may vary for this compound. It is highly recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific stability information.
Experimental Protocols
General Workflow for an In Vitro Kinase Assay
This workflow outlines the general steps for assessing the inhibitory activity of this compound on c-Met kinase.
Caption: General workflow for an in vitro kinase assay to determine the IC50 of this compound.
Detailed Protocol for a Cell-Based c-Met Phosphorylation Assay
This protocol describes how to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cell line that overexpresses c-Met.
Materials:
-
Cells overexpressing c-Met (e.g., A549, U-87 MG)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Hepatocyte Growth Factor (HGF)
-
This compound
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer
-
Phosphatase and protease inhibitors
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-loading control e.g., β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. The final DMSO concentration should be below 0.5%. Add the diluted inhibitor to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO only).
-
HGF Stimulation: Add HGF to the wells to a final concentration known to induce robust c-Met phosphorylation (e.g., 50 ng/mL) and incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer containing phosphatase and protease inhibitors to each well.
-
Protein Quantification: Scrape the cells, collect the lysates, and determine the protein concentration of each sample.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-c-Met.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total c-Met and a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met and loading control signals.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | The compound has low aqueous solubility. The final DMSO concentration is too low to maintain solubility. | Prepare a more concentrated stock solution in DMSO. Perform serial dilutions in the medium with vigorous mixing. Consider using a surfactant like Tween-80 at a low concentration (e.g., 0.01%) in the final dilution step. |
| No Inhibition of c-Met Activity | The inhibitor has degraded. The concentration of the inhibitor is too low. The ATP concentration in the assay is too high (for competitive inhibitors). | Use a fresh aliquot of the inhibitor. Confirm the concentration of the stock solution. Perform a dose-response curve to determine the optimal concentration. For in vitro assays, use an ATP concentration close to the Km value for the kinase. |
| High Background Signal in Kinase Assay | Contaminating kinase activity in the enzyme preparation. Autophosphorylation of the kinase. Non-specific binding of antibodies in immunoassays. | Use a highly purified kinase. Include a control reaction without the substrate to measure autophosphorylation. Optimize blocking and washing steps in immunoassays. |
| Inconsistent Results in Cell-Based Assays | Cell passage number is too high, leading to altered signaling. Mycoplasma contamination. Variation in cell seeding density. | Use cells with a consistent and low passage number. Regularly test for mycoplasma contamination. Ensure uniform cell seeding across all wells. |
| Toxicity Observed in Cells | The concentration of the inhibitor is too high. The concentration of the solvent (e.g., DMSO) is too high. | Perform a dose-response experiment to determine the cytotoxic concentration of the inhibitor. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). |
Signaling Pathway
The c-Met signaling pathway is initiated by the binding of its ligand, HGF, leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation creates docking sites for various downstream signaling proteins, including GRB2, GAB1, and PI3K, which in turn activate major signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways regulate crucial cellular processes like proliferation, survival, and motility.[3][4][6][13][14]
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating In Vivo Studies with c-Met-IN-12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the c-Met inhibitor, c-Met-IN-12, in in vivo experiments. The focus is to address challenges related to its poor oral bioavailability and provide actionable strategies to ensure successful experimental outcomes.
Troubleshooting Guide
Problem: Low or inconsistent efficacy of orally administered this compound in animal models.
This is a common challenge stemming from the physicochemical properties of many small molecule kinase inhibitors, including this compound. The following troubleshooting steps can help identify and resolve the underlying issues.
Question: I am not observing the expected tumor growth inhibition after oral administration of this compound. What should I do?
Answer:
Several factors could contribute to the lack of efficacy. A systematic approach to troubleshooting is recommended.
1. Verify Compound Integrity and Formulation:
-
Compound Quality: Ensure the purity and stability of your this compound stock. Degradation can lead to reduced potency.
-
Formulation Strategy: How is the compound being formulated for oral gavage? Due to its likely poor aqueous solubility, a simple suspension in water or saline is often insufficient. An appropriate vehicle is crucial for enhancing solubility and absorption.[1][2]
2. Optimize the Formulation:
-
Consider a Co-solvent System: For a similar c-Met inhibitor, KRC-00715, a formulation of 20% PEG-400, 3% Tween-80, and 77% distilled water was used for in vivo oral administration.[3] This type of vehicle can improve the solubility of hydrophobic compounds.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral bioavailability of poorly soluble drugs by forming microemulsions in the gastrointestinal tract.[4]
-
Particle Size Reduction: Nanonization or micronization increases the surface area of the drug, which can enhance the dissolution rate.[5]
3. Review the Dosing Regimen:
-
Dose Level: A published study demonstrated significant tumor growth inhibition (93%) in a U-87MG human glioblastoma xenograft model with oral administration of this compound at a dose of 45 mg/kg, once daily for 21 days.[6] Ensure your dosing is within a comparable range.
-
Dosing Frequency: The dosing interval should be based on the pharmacokinetic profile of the compound, if known. If not, a once-daily regimen is a common starting point for many kinase inhibitors.
4. Assess Pharmacokinetics:
-
Bioavailability Study: If possible, conduct a pilot pharmacokinetic (PK) study to determine the oral bioavailability (F%) and key parameters like Cmax (maximum plasma concentration) and Tmax (time to reach Cmax). This will provide definitive data on how well the compound is being absorbed.
-
Plasma Concentrations: Measure the plasma concentration of this compound at various time points after dosing to confirm systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a concern for this compound?
A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[7] Many small molecule kinase inhibitors are lipophilic and have poor aqueous solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption, leading to low oral bioavailability.[1][2] This can result in insufficient drug concentration at the tumor site to exert a therapeutic effect.
Q2: What are some established formulation strategies to improve the oral bioavailability of poorly soluble kinase inhibitors?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of compounds like this compound:
-
Solid Dispersions: The drug is dispersed in a polymer matrix to improve solubility and dissolution.[5]
-
Lipid-Based Formulations: These include oils, surfactant dispersions, and self-emulsifying drug delivery systems (SEDDS) that can improve absorption.[4]
-
Nanoparticle Formulation: Reducing the particle size to the nano-range increases the surface area for dissolution.[5]
-
Use of Co-solvents and Surfactants: These excipients can increase the solubility of the drug in the formulation.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility.[4]
Q3: Is there a recommended starting dose and formulation for in vivo studies with this compound?
A3: Based on available data, a dose of 45 mg/kg administered orally once daily has shown significant antitumor efficacy in a mouse xenograft model.[6] For formulation, while a specific protocol for this compound is not published, a vehicle used for another c-Met inhibitor, KRC-00715, consisting of 20% PEG-400, 3% Tween-80, and 77% distilled water , serves as an excellent starting point.[3]
Q4: How can I assess the in vivo target engagement of this compound?
A4: To confirm that this compound is reaching its target and exerting its inhibitory effect, you can perform pharmacodynamic (PD) studies. This typically involves collecting tumor tissue at various time points after drug administration and analyzing the phosphorylation status of c-Met and its downstream signaling proteins (e.g., Akt, Erk) via Western blot or immunohistochemistry.[3] A reduction in phosphorylated c-Met would indicate target engagement.
Quantitative Data Summary
The following tables summarize relevant quantitative data for c-Met inhibitors from published literature to provide context for experimental design.
Table 1: In Vivo Efficacy of this compound
| Compound | Animal Model | Dose | Route | Dosing Schedule | Outcome |
| This compound | U-87MG human glioblastoma xenograft in nude mice | 45 mg/kg | Oral | Once daily for 21 days | 93% tumor growth inhibition |
Data extracted from MedchemExpress product information sheet.[6]
Table 2: Pharmacokinetic Parameters of Selected c-Met Inhibitors
| Compound | Species | Oral Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| LAH-1 | SD Rats | 12.2% | Not Reported | 0.33 | 8210 |
| Met-DD4 | Mice | "Excellent" (Specific value not provided) | Not Reported | Not Reported | Not Reported |
Data for LAH-1 and Met-DD4 are provided as examples for orally bioavailable c-Met inhibitors.[8]
Experimental Protocols
1. Protocol for Preparation of an Oral Gavage Formulation
This protocol is adapted from a study on the c-Met inhibitor KRC-00715 and is a suitable starting point for this compound.[3]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG-400)
-
Tween-80 (Polysorbate 80)
-
Sterile distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of this compound for the desired concentration and total volume.
-
Prepare the vehicle by mixing 20% PEG-400, 3% Tween-80, and 77% distilled water (v/v/v). For example, to make 10 mL of vehicle, mix 2 mL of PEG-400, 0.3 mL of Tween-80, and 7.7 mL of distilled water.
-
Add the calculated amount of this compound powder to the appropriate volume of the vehicle in a sterile tube.
-
Vortex the mixture vigorously for 2-3 minutes to suspend the compound.
-
Sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform suspension.
-
Visually inspect the formulation to ensure it is a homogenous suspension before each administration.
2. Protocol for a Pilot In Vivo Oral Bioavailability Study
This is a general protocol to assess the basic pharmacokinetic parameters of this compound.
Animals:
-
Male or female mice (e.g., BALB/c or CD-1), 6-8 weeks old.
Procedure:
-
Fast the mice overnight (approximately 12 hours) with free access to water.
-
Administer the formulated this compound via oral gavage at the desired dose (e.g., 45 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) using appropriate software.
-
To determine absolute oral bioavailability (F%), a separate cohort of animals would need to be administered this compound intravenously, and the AUC from the oral administration would be compared to the AUC from the intravenous administration.
Visualizations
c-Met Signaling Pathway
Caption: Overview of the c-Met signaling pathway upon HGF binding.
Experimental Workflow for Assessing Oral Bioavailability
References
- 1. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective and Orally Bioavailable c-Met PROTACs for the Treatment of c-Met-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results in c-Met-IN-12 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing c-Met-IN-12 in their experiments. The information is tailored for scientists and drug development professionals to navigate unexpected results and refine their experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active type II inhibitor of the c-Met kinase.[1] Its primary mechanism of action is to bind to the ATP-binding site of the c-Met receptor tyrosine kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This inhibition blocks cellular processes such as proliferation, migration, and invasion that are driven by c-Met signaling.[2][3]
Q2: I'm observing a weaker-than-expected effect of this compound on cell viability in my cancer cell line, which is known to express c-Met. What could be the reason?
A2: Several factors could contribute to this observation:
-
Low c-Met Activation: High total c-Met protein expression does not always correlate with high kinase activity (phosphorylation).[3][4] It is crucial to assess the basal phosphorylation status of c-Met in your cell line.
-
HGF-Independent Activation: The c-Met pathway can be activated through ligand-independent mechanisms, such as gene amplification or mutations, which might alter the sensitivity to the inhibitor.[5]
-
Off-Target Effects: While this compound is selective, it also inhibits other kinases like AXL, Mer, and TYRO3, which could lead to complex downstream effects that might mask the expected outcome in certain cellular contexts.[1]
-
Redundant Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of c-Met.[6]
Q3: My western blot for phosphorylated c-Met (p-c-Met) shows no change or an unexpected increase after treatment with this compound. How do I troubleshoot this?
A3: This is a common issue. Consider the following:
-
Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of c-Met at the correct tyrosine residues (e.g., Y1234/1235).
-
Experimental Timing: The dephosphorylation of c-Met can be transient. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition.
-
Lysate Preparation: Use fresh lysis buffer containing phosphatase inhibitors to prevent dephosphorylation during sample preparation.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes. Also, probe for total c-Met to assess if the inhibitor is causing receptor degradation.
-
Inhibitor Concentration: Verify the concentration and activity of your this compound stock.
Q4: I see a discrepancy between the potent enzymatic IC50 of this compound and its cellular potency in my assays. Why is there a difference?
A4: A difference between biochemical and cellular potency is common. This can be attributed to:
-
Cellular Permeability: The inhibitor may have poor penetration into the cell, resulting in a lower effective intracellular concentration.
-
Efflux Pumps: Cancer cells can express ATP-binding cassette (ABC) transporters that actively pump out small molecule inhibitors.
-
Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, reducing its free concentration available to bind to c-Met.
-
Cellular Environment: The intracellular environment, such as high ATP concentrations, can compete with the inhibitor for binding to the kinase.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Uneven cell seeding, edge effects in the plate, or contamination. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate. Regularly check for contamination. |
| No dose-dependent effect of this compound. | Incorrect inhibitor concentration, inactive compound, or insensitive cell line. | Confirm the dilution series of the inhibitor. Test the activity of the compound in a cell-free kinase assay. Use a positive control cell line known to be sensitive to c-Met inhibition. |
| Unexpected increase in cell viability at certain concentrations. | Off-target effects or paradoxical activation of other signaling pathways. | Investigate the phosphorylation status of other kinases known to be off-targets of this compound (e.g., AXL, Mer).[1] Perform a broader kinase profiling to identify unexpected activated pathways. |
Issue 2: Artifacts and Unexpected Bands in Western Blotting
| Symptom | Possible Cause | Suggested Solution |
| High background. | Insufficient blocking, antibody concentration too high, or inadequate washing. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps.[7][8] |
| Non-specific bands. | Primary or secondary antibody cross-reactivity, or protein degradation. | Use a more specific primary antibody. Run a secondary antibody-only control. Ensure fresh lysis buffer with protease inhibitors is used.[9] |
| Weak or no signal for p-c-Met. | Low protein expression/phosphorylation, inefficient antibody, or problems with ECL substrate. | Use a positive control cell lysate. Increase the amount of protein loaded. Use a fresh, high-quality p-c-Met antibody. Ensure the ECL substrate is not expired and has been properly mixed.[7] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and other common c-Met inhibitors for comparison.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| This compound | c-Met | 10.6 | [1] |
| AXL, Mer, TYRO3 | >80% inhibition at 1 µM | [1] | |
| Crizotinib | c-Met, ALK | 11 (c-Met), 24 (ALK) | [10] |
| Cabozantinib | c-Met, VEGFR2, RET, KIT | 1.3 (c-Met), 0.035 (VEGFR2) | [10] |
| SGX-523 | c-Met | 4 | [10] |
| Foretinib | c-Met, KDR | 0.4 (c-Met), 0.9 (KDR) | [10] |
Experimental Protocols
Protocol 1: Western Blot for p-c-Met and Total c-Met
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations for the indicated time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[11]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate with primary antibodies for p-c-Met (e.g., Tyr1234/1235) and total c-Met overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and a gel imaging system.[11]
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[13]
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate until the formazan crystals are fully dissolved.[14]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Cell Migration (Wound Healing) Assay
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
-
Creating the "Wound":
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.[15]
-
Wash with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Add fresh media containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
-
Visualizations
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical troubleshooting workflow for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. c-MET [stage.abbviescience.com]
- 4. c-MET [abbviescience.com]
- 5. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. selleckchem.com [selleckchem.com]
- 11. addgene.org [addgene.org]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Aptamers Binding to c-Met Inhibiting Tumor Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
improving the therapeutic index of c-Met-IN-12 in combination therapies
Welcome to the technical support center for c-Met-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in combination therapies to enhance its therapeutic index. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected synergy when combining this compound with our compound of interest. What are the potential causes?
A1: Several factors can contribute to lower-than-expected synergy:
-
Suboptimal Dosing Ratios: The synergistic effect of two drugs is often highly dependent on the dose ratio. It is crucial to perform a dose-matrix experiment to identify the optimal concentrations for synergy.
-
Cell Line Dependence: The c-Met pathway's contribution to cell survival and proliferation can vary significantly between different cancer cell lines. Ensure that the chosen cell line has a demonstrable dependence on c-Met signaling for the combination to be effective.
-
Drug Incubation Time: The timing of drug addition and the duration of incubation can influence the outcome. Consider sequential versus simultaneous dosing schedules.
-
Inappropriate Synergy Model: Different mathematical models for calculating synergy (e.g., Bliss, Loewe, or Chou-Talalay) have different underlying assumptions. The choice of model can impact the interpretation of your results.[1][2]
-
Compound Stability: Ensure that both this compound and the combination partner are stable in the experimental conditions for the duration of the assay.
Q2: We are seeing significant toxicity in our in vivo studies with the this compound combination, even at doses that were well-tolerated as monotherapies. How can we address this?
A2: Increased in vivo toxicity with combination therapies is a common challenge. Here are some strategies to mitigate this:
-
Staggered Dosing: Administering the two agents on different schedules (e.g., alternating days) can sometimes reduce overlapping toxicities while maintaining efficacy.
-
Dose Reduction: A key advantage of synergistic combinations is the ability to use lower doses of each agent to achieve the desired therapeutic effect, thereby reducing toxicity.[3] Re-evaluate your dosing based on in vitro synergy data and consider starting with lower doses in vivo.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Conduct PK/PD studies to understand the exposure and target engagement of both drugs in the combination. This can help optimize the dosing schedule to maximize on-target effects while minimizing off-target toxicities.
-
Supportive Care: Implement appropriate supportive care measures for the observed toxicities (e.g., hydration, anti-diarrheal agents).
Q3: How do we confirm that the observed synergistic effect is due to on-target inhibition of c-Met by this compound?
A3: To confirm on-target activity, you should perform the following experiments:
-
Western Blot Analysis: Assess the phosphorylation status of c-Met and its key downstream effectors (e.g., AKT, ERK, STAT3) in cells treated with this compound alone and in combination. A synergistic effect should correlate with enhanced and sustained downregulation of this pathway.
-
c-Met Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce c-Met expression in your model system. The synergistic effect of the combination should be diminished in c-Met deficient cells.
-
Rescue Experiments: In some systems, you can attempt to "rescue" the effect of this compound by adding exogenous Hepatocyte Growth Factor (HGF), the ligand for c-Met. However, be aware that high concentrations of HGF can sometimes overcome inhibitor activity in preclinical studies.[4]
Q4: What is the best way to select a relevant cell line for our this compound combination studies?
A4: The selection of an appropriate cell line is critical for the success of your study. Consider the following:
-
c-Met Expression and Activation: Screen a panel of cell lines for c-Met expression (by Western blot or flow cytometry) and phosphorylation (by Western blot). Cell lines with high levels of phosphorylated c-Met are more likely to be dependent on this pathway.
-
c-Met Gene Amplification or Mutations: Cell lines with known c-Met gene amplification or activating mutations are often highly sensitive to c-Met inhibitors.
-
HGF Secretion: Determine if the cell lines secrete HGF, which would indicate an autocrine signaling loop.
-
Relevance to the Target Indication: Choose cell lines that are representative of the cancer type you are ultimately targeting in a clinical setting.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | Inconsistent cell seeding density. Edge effects in multi-well plates. Compound precipitation. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Check the solubility of this compound and the combination drug in your culture media. Consider using a lower concentration or a different solvent. |
| No inhibition of c-Met phosphorylation observed by Western blot. | Inactive this compound. Insufficient drug concentration or incubation time. Low basal c-Met activation in the chosen cell line. Technical issues with the Western blot protocol. | Verify the identity and activity of your this compound stock. Perform a dose-response and time-course experiment to determine the optimal conditions for c-Met inhibition. Use a cell line with known high basal c-Met phosphorylation or stimulate with HGF prior to inhibitor treatment. Include appropriate positive and negative controls for all antibodies. |
| Synergistic in vitro, but no efficacy in vivo. | Poor pharmacokinetic properties of this compound or the combination partner. Insufficient tumor drug exposure. Rapid development of in vivo resistance. | Conduct pharmacokinetic studies to assess drug absorption, distribution, metabolism, and excretion. Perform pharmacodynamic studies to confirm target inhibition in the tumor tissue. Analyze tumor samples from non-responding animals to investigate potential resistance mechanisms. |
| Off-target effects suspected. | This compound may inhibit other kinases. | Perform a kinase selectivity panel to profile the activity of this compound against a broad range of kinases. Compare the phenotype of this compound treatment with that of c-Met knockdown to distinguish on-target from off-target effects. |
Data Presentation
Table 1: In Vitro Synergy of this compound with Compound X in NCI-H441 Lung Cancer Cells
| This compound (nM) | Compound X (nM) | Fractional Inhibition (this compound alone) | Fractional Inhibition (Compound X alone) | Fractional Inhibition (Combination) | Combination Index (CI)* |
| 5 | 50 | 0.25 | 0.15 | 0.55 | 0.78 |
| 10 | 100 | 0.40 | 0.25 | 0.75 | 0.65 |
| 20 | 200 | 0.60 | 0.40 | 0.92 | 0.53 |
*Calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Table 2: In Vivo Efficacy of this compound and Compound Y Combination in a Gastric Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 10 mg/kg, daily | 45 | -1.5 |
| Compound Y | 20 mg/kg, twice weekly | 30 | -3.0 |
| Combination | This compound (10 mg/kg, daily) + Compound Y (20 mg/kg, twice weekly) | 85 | -5.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Drug Screening (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the combination drug in culture medium.
-
Drug Treatment: Treat the cells with single agents and combinations at various concentrations. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate combination indices and generate isobolograms.[1]
Protocol 2: Western Blot for c-Met Pathway Inhibition
-
Cell Lysis: Treat cells with this compound, the combination drug, or both for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Figure 1. Simplified c-Met signaling pathway and the point of intervention for this compound.
Figure 2. A typical experimental workflow for evaluating this compound in combination therapies.
References
- 1. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 2. Cell viability assay for drug synergy [bio-protocol.org]
- 3. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in c-Met-IN-12 experimental results
Welcome to the technical support center for c-Met-IN-12. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental results and provide guidance on the effective use of this potent and selective type II c-Met kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective type II inhibitor of the c-Met receptor tyrosine kinase.[1] It functions by binding to the kinase domain of c-Met, thereby blocking its phosphorylation and the subsequent activation of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, are crucial for cell proliferation, survival, migration, and invasion.[2][3] Dysregulation of the c-Met pathway is implicated in the progression of various cancers.[4][5]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 10.6 nM for c-Met kinase.[1] It is important to note that the half-maximal inhibitory concentration (IC50) can vary between different cell lines and experimental conditions. For comparative purposes, the IC50 values of other common c-Met inhibitors are listed in the table below.
Q3: Does this compound have known off-target effects?
A3: Yes, this compound has been shown to have high inhibitory effects on other kinases, specifically AXL, Mer, and TYRO3, with an inhibition rate of over 80% at a concentration of 1 µM.[1] Researchers should consider these off-target activities when interpreting experimental results, as they may contribute to the observed phenotype.
Q4: How should I prepare and store this compound stock solutions?
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Western Blotting for Phospho-c-Met
Problem: Weak or no signal for phosphorylated c-Met (p-c-Met).
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal antibody performance | Ensure the primary antibody is validated for western blotting and is specific for the phosphorylated form of c-Met. Use the recommended antibody dilution and consider trying a different antibody clone if issues persist. |
| Inefficient protein extraction | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein. Keep samples on ice or at 4°C throughout the extraction process. |
| Low abundance of p-c-Met | Stimulate cells with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation. The optimal concentration and duration of HGF stimulation should be determined empirically for your cell line. |
| Insufficient protein loading | Increase the amount of protein loaded onto the gel. For low-abundance phosphoproteins, 30-50 µg of total protein per lane may be necessary. |
| Incorrect blocking buffer | Avoid using milk-based blocking buffers as they contain phosphoproteins that can increase background noise. Use Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead. |
| Ineffective transfer | Optimize transfer conditions (time, voltage, and membrane type) for your specific protein size. A wet transfer is often more efficient for large proteins like c-Met. |
Problem: High background on the western blot.
| Possible Cause | Troubleshooting Suggestion |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background. |
| Inadequate blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Ensure the blocking buffer covers the entire membrane. |
| Insufficient washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies. |
| Secondary antibody cross-reactivity | Use a secondary antibody that is specific for the host species of the primary antibody and has been pre-adsorbed to minimize cross-reactivity. |
Cell Viability Assays (e.g., MTT, MTS)
Problem: Inconsistent or unexpected IC50 values.
| Possible Cause | Troubleshooting Suggestion |
| Variability in cell seeding density | Ensure a consistent number of cells are seeded in each well. Cell confluence can affect the cellular response to inhibitors.[7] |
| Different cell growth rates | The growth rate of different cell lines can influence the outcome of viability assays. Consider normalizing results to a time-zero control or using growth rate inhibition (GR) metrics.[8] |
| Inhibitor solubility issues | Ensure this compound is fully dissolved in the culture medium. Precipitated inhibitor will lead to inaccurate concentrations and variable results. Consider using a solvent-based stock and ensuring the final solvent concentration is low and consistent across all wells. |
| Duration of inhibitor treatment | The IC50 value can be time-dependent. Optimize the incubation time with this compound for your specific cell line and experimental question. |
| HGF concentration in media | The presence and concentration of HGF in the cell culture media can significantly impact the efficacy of c-Met inhibitors.[4][5] For experiments investigating the direct effect of the inhibitor, consider using serum-free or low-serum media. |
| Off-target effects | At higher concentrations, the inhibitory effects of this compound on AXL, Mer, and TYRO3 may contribute to the observed cytotoxicity.[1] |
Data Presentation
Table 1: IC50 Values of this compound and Other c-Met Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line(s) | Reference |
| This compound | c-Met , AXL, Mer, TYRO3 | 10.6 | Not specified | [1] |
| Crizotinib | c-Met, ALK | 11 (c-Met), 24 (ALK) | Cell-based assays | [9] |
| Cabozantinib | c-Met, VEGFR2, RET, KIT, AXL, FLT3, TIE2 | 1.3 (c-Met) | Cell-free assays | [9] |
| SGX-523 | c-Met | 4 | Cell-free assays | [9] |
| Foretinib | c-Met, KDR | 0.4 (c-Met), 0.9 (KDR) | Cell-free assays | [9] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-c-Met
-
Cell Lysis:
-
Culture cells to the desired confluence and treat with this compound at various concentrations and time points. Include a positive control (e.g., HGF stimulation) and a negative control (vehicle-treated).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 30-50 µg of protein per well onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with the medium containing the desired concentrations of the inhibitor. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: The c-MET signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for Western Blotting experiments.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. c-MET [abbviescience.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholar.harvard.edu [scholar.harvard.edu]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: c-Met Protein Degradation and Half-Life in Cell Culture
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for studying the degradation and half-life of the c-Met receptor tyrosine kinase in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of the c-Met protein in cell culture?
The half-life of the c-Met protein can vary significantly depending on the cell line, its activation state, and the presence of mutations. For instance, wild-type c-Met can have a relatively stable presence on the cell surface, but upon activation by its ligand, Hepatocyte Growth Factor (HGF), its degradation is accelerated.[1][2][3] Some mutations, such as those leading to the deletion of exon 14, can result in a delayed degradation of phosphorylated c-Met, thereby prolonging its signaling activity.[3][4]
Q2: What are the primary mechanisms of c-Met degradation?
The primary mechanism for the degradation of activated c-Met is through the ubiquitin-proteasome pathway.[5] Upon ligand binding and activation, the c-Met receptor is ubiquitinated, internalized via endocytosis, and then targeted for degradation.[1][2] This process is a critical negative feedback mechanism to terminate signaling.[1]
Q3: How does HGF binding affect c-Met stability?
Binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor induces its dimerization, autophosphorylation, and subsequent activation of downstream signaling pathways.[1][6][7][8] This activation also triggers the internalization and degradation of the receptor, thus reducing its half-life.[2]
Q4: What is a cycloheximide (CHX) chase assay and how is it used to determine protein half-life?
A cycloheximide (CHX) chase assay is a common experimental technique used to measure the stability of a protein.[9][10] Cycloheximide is a potent inhibitor of protein synthesis in eukaryotes.[9][11][12] By treating cells with CHX, the production of new proteins is halted. Researchers can then monitor the decay of the existing protein of interest (e.g., c-Met) over time using methods like Western blotting.[9][13] This allows for the calculation of the protein's half-life, which is the time it takes for 50% of the protein to be degraded.[11][12]
Q5: Are there alternative methods to the CHX chase assay?
Yes, an alternative method is the pulse-chase assay, which involves the radioactive labeling of newly synthesized proteins.[9] This is followed by a "chase" with non-radioactive amino acids, and the degradation of the labeled protein is monitored over time. While more complex, this method can provide insights into the fate of newly translated proteins specifically.[9]
Experimental Protocols
Protocol 1: Determination of c-Met Half-Life using Cycloheximide (CHX) Chase Assay and Western Blotting
This protocol outlines the steps to determine the half-life of the c-Met protein in a chosen cell line.
Materials:
-
Cell line of interest expressing c-Met
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes[14]
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Met
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed an equal number of cells into multiple culture dishes (e.g., 6-well plates) to ensure they reach approximately 80-90% confluency on the day of the experiment.[11]
-
Cycloheximide Treatment:
-
Prepare fresh complete medium containing the desired final concentration of CHX (e.g., 50-100 µg/mL). The optimal concentration should be determined empirically for your specific cell line to ensure protein synthesis is inhibited without causing excessive cytotoxicity.[13]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the CHX-containing medium to all plates except the "time 0" control plate.
-
-
Time Course Collection:
-
Immediately lyse the "time 0" cells by adding lysis buffer. This sample represents the initial amount of c-Met protein before degradation begins.[13]
-
Incubate the remaining plates at 37°C and 5% CO2.
-
At subsequent time points (e.g., 2, 4, 6, 8, 12, and 24 hours), lyse the cells from one plate at each time point.[13] The time points should be adjusted based on the expected stability of the c-Met protein in your system.
-
-
Protein Quantification:
-
Collect the cell lysates and centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes to pellet cell debris.[11]
-
Transfer the supernatant to fresh tubes.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling (if appropriate for the antibodies).[11]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][15]
-
Block the membrane with blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[16]
-
Incubate the membrane with the primary anti-c-Met antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., anti-β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for c-Met and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the c-Met band intensity to the corresponding loading control intensity for each time point.
-
Plot the normalized c-Met intensity (as a percentage of the time 0 value) against time.
-
Determine the half-life (t½) by identifying the time point at which the c-Met intensity is reduced to 50% of its initial value.
-
Quantitative Data Summary
The following table provides an example of how to present half-life data for the c-Met protein under different conditions.
| Cell Line | Condition | c-Met Half-Life (Hours) | Notes |
| A549 | Basal | ~8-12 | Half-life in the absence of HGF stimulation. |
| A549 | + HGF (50 ng/mL) | ~4-6 | HGF stimulation accelerates c-Met turnover. |
| H460 | Basal | ~6-10 | |
| H460 | + c-Met Inhibitor | Varies | The half-life may increase or decrease depending on the inhibitor's mechanism. |
| PC-3 | Basal | >12 | Some cell lines may exhibit higher c-Met stability. |
Troubleshooting Guide
Q: My Western blot shows no c-Met signal or a very weak signal. What could be the problem?
-
Insufficient Protein Load: Ensure you are loading enough total protein per lane (20-40 µg is a good starting point). Use a protein assay to accurately quantify your lysates.[14]
-
Poor Antibody Performance: Your primary antibody may not be effective. Verify its specificity using positive controls (e.g., a cell line known to overexpress c-Met). Consider trying a different antibody clone.
-
Protein Degradation During Sample Prep: Always use fresh protease and phosphatase inhibitor cocktails in your lysis buffer and keep samples on ice to prevent degradation.
-
Inefficient Transfer: Verify successful protein transfer from the gel to the membrane using Ponceau S staining.[15] For large proteins like c-Met, you may need to optimize the transfer time and voltage.[14]
Q: The c-Met protein levels are not decreasing over my time course after adding CHX. Why?
-
Ineffective CHX Concentration: The concentration of cycloheximide may be too low to completely inhibit protein synthesis in your specific cell line. Perform a dose-response experiment to find the optimal concentration.[13]
-
Very Stable Protein: The c-Met protein may be exceptionally stable in your cell line, requiring a much longer time course to observe degradation. Extend your collection time points (e.g., up to 24 or 48 hours), but be mindful of potential CHX-induced cytotoxicity over long periods.[9]
-
Technical Error: Ensure that CHX was added correctly to all plates except the time 0 control.
Q: I see multiple bands for c-Met on my Western blot. What do they represent?
The c-Met receptor is synthesized as a precursor that is proteolytically cleaved to form a heterodimer of an alpha and a beta chain.[17] Depending on the antibody's epitope, you may detect the precursor, the beta chain, or other post-translationally modified forms. Consult the antibody datasheet for information on the expected band sizes.
Q: My loading control (e.g., β-actin) is not consistent across all time points. What should I do?
-
Inaccurate Protein Quantification: Re-quantify your protein lysates to ensure equal loading.
-
Cytotoxicity: Long exposure to cycloheximide can be toxic to some cells, which may affect the expression of housekeeping proteins. If you observe significant cell death, consider using a lower CHX concentration or a shorter time course.
-
Choose a Different Loading Control: Some housekeeping proteins can be affected by experimental conditions. You may need to test other loading controls (e.g., GAPDH, Tubulin) to find one that is stable under your experimental conditions.
Visualizations
Signaling Pathway
Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades that promote cell proliferation, survival, and invasion, while also triggering receptor degradation.
Experimental Workflow
Caption: Workflow for determining protein half-life using a cycloheximide (CHX) chase assay followed by Western blotting.
Troubleshooting Logic
Caption: A decision tree for troubleshooting experiments where no c-Met degradation is observed after cycloheximide treatment.
References
- 1. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Met and Other Cell Surface Molecules: Interaction, Activation and Functional Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Has programmed cell death ligand-1 MET an accomplice in non-small cell lung cancer?—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. c-MET [abbviescience.com]
- 8. c-MET [stage.abbviescience.com]
- 9. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 10. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. researchgate.net [researchgate.net]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Proteolytic cleavages of MET: the divide-and-conquer strategy of a receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum concentration on c-Met-IN-12 activity
Welcome to the technical support center for c-Met-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the impact of serum concentration on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective type II inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 10.6 nM in biochemical assays.[1] The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling pathways like RAS/MAPK, PI3K/Akt, and STAT. These pathways are crucial for cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in various cancers. This compound functions by binding to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling cascades.
Q2: How does serum concentration affect the activity of this compound?
A2: Serum in cell culture media can significantly impact the apparent activity of this compound, primarily through two mechanisms:
-
Protein Binding: this compound can bind to proteins in the serum, such as albumin. This binding is reversible, but at any given time, a fraction of the inhibitor will be sequestered by serum proteins, reducing the unbound, active concentration of the inhibitor available to engage its target in the cells. This can lead to a higher apparent IC50 value in the presence of higher serum concentrations.
-
Ligand Competition: Serum is a source of HGF, the natural ligand for c-Met. HGF activates the c-Met receptor, and the level of activation can influence the apparent potency of an inhibitor. Preclinical studies have shown that the activity of c-Met inhibitors can be significantly lower at physiological HGF concentrations (found in serum) compared to the high, non-physiological HGF concentrations sometimes used in in vitro assays.[2]
Q3: Why is my IC50 value for this compound in a cell-based assay higher than the reported biochemical IC50?
A3: It is common for the IC50 value of a kinase inhibitor to be higher in a cell-based assay compared to a biochemical assay.[3] Several factors contribute to this discrepancy:
-
Cellular ATP Concentration: In a cellular environment, the concentration of ATP is much higher than that typically used in biochemical assays. Since this compound is an ATP-competitive inhibitor, it needs to compete with higher levels of the natural substrate, leading to a higher apparent IC50.
-
Cell Permeability: The inhibitor must cross the cell membrane to reach its intracellular target. Inefficient cell permeability can result in a lower intracellular concentration of the inhibitor compared to the concentration added to the culture medium.
-
Presence of Serum: As discussed in Q2, serum proteins can bind to the inhibitor, and endogenous HGF can activate the target, both of which can lead to a rightward shift in the dose-response curve and a higher IC50 value.
-
Cellular Efflux Pumps: Some cell lines express efflux pumps that can actively transport the inhibitor out of the cell, reducing its intracellular concentration and apparent potency.
Data Presentation
The following table provides illustrative data on how the half-maximal inhibitory concentration (IC50) of a typical c-Met inhibitor might be affected by varying serum concentrations in a cell-based assay. Please note that this is a representative example, and actual values for this compound should be determined experimentally.
| Serum Concentration (%) | Apparent IC50 (nM) | Fold Change |
| 0.5 | 50 | 1.0 |
| 2 | 120 | 2.4 |
| 5 | 280 | 5.6 |
| 10 | 600 | 12.0 |
This is illustrative data based on typical observations for small molecule kinase inhibitors and is intended to demonstrate the trend of increasing IC50 with higher serum concentrations.
Experimental Protocols
Protocol for Determining the IC50 of this compound with Varying Serum Concentrations
This protocol outlines a cell-based assay to determine the effect of serum concentration on the potency of this compound using a colorimetric cell viability assay (e.g., MTT or XTT).
Materials:
-
c-Met expressing cancer cell line (e.g., U-87 MG)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the wells should be kept constant and below 0.5%.
-
-
Treatment with this compound and Varying Serum Concentrations:
-
After overnight incubation, carefully remove the growth medium from the wells.
-
Prepare treatment media with different final serum concentrations (e.g., 0.5%, 2%, 5%, and 10% FBS) in your base medium.
-
Add the serially diluted this compound to the respective treatment media.
-
Add 100 µL of the final treatment media (containing the inhibitor and the desired serum concentration) to the appropriate wells. Include vehicle control (medium with the same final concentration of DMSO and serum) and no-cell control (medium only) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (MTT Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each serum concentration.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value in the presence of serum | Protein Binding: The inhibitor is binding to serum proteins, reducing its free concentration. | - Perform the assay in a lower serum concentration (e.g., 0.5% or 2% FBS).- If the cells require higher serum for survival, consider a shorter drug incubation time.- Be aware that the IC50 value will be serum-dependent and report the serum concentration used in your experiments. |
| HGF Competition: Endogenous HGF in the serum is activating the c-Met receptor, making it harder for the inhibitor to be effective. | - Use serum-starved cells for the assay, and then add a known, physiological concentration of HGF along with the inhibitor.- This allows for a more controlled assessment of the inhibitor's potency in the presence of ligand activation. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells in each well. | - Ensure a single-cell suspension before seeding.- Mix the cell suspension thoroughly between pipetting into each well. |
| Edge effects: Evaporation from the outer wells of the 96-well plate. | - Do not use the outer wells for experimental data. Fill them with sterile PBS or medium to minimize evaporation from the inner wells. | |
| Incomplete dissolution of formazan crystals (MTT assay): | - Ensure the solubilization solution is added to all wells and that the plate is mixed thoroughly before reading. | |
| No dose-response curve observed | Incorrect concentration range: The inhibitor concentrations tested are too high or too low. | - Perform a wider range of serial dilutions (e.g., from 100 µM to 0.01 nM) to identify the effective concentration range. |
| Inhibitor instability: The inhibitor may be degrading in the culture medium over the incubation period. | - Prepare fresh dilutions of the inhibitor for each experiment.- Consider a shorter incubation time. | |
| Cell line is not dependent on c-Met signaling: | - Confirm that your cell line expresses and is dependent on c-Met for proliferation and survival. This can be checked by Western blot for phosphorylated c-Met. |
Visualizations
References
troubleshooting inconsistent c-Met-IN-12 western blot results
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using c-Met-IN-12 in Western blot experiments. The focus is on resolving inconsistencies in detecting total c-Met and its phosphorylated form (p-c-Met).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect my Western blot results?
A1: this compound is a potent, selective, and orally active type II kinase inhibitor of c-Met, with an IC50 of 10.6 nM.[1] c-Met, the receptor for Hepatocyte Growth Factor (HGF), is a receptor tyrosine kinase that, upon activation, autophosphorylates key tyrosine residues to initiate downstream signaling.[2][3] As an inhibitor, this compound blocks this autophosphorylation. Therefore, in a Western blot experiment, you should expect to see a dose-dependent decrease in the signal for phosphorylated c-Met (p-c-Met) in treated cells compared to untreated controls. The levels of total c-Met protein should remain largely unchanged.[4][5]
Q2: Which phosphorylation sites are critical to monitor for c-Met inhibition?
A2: The most critical phosphorylation sites for c-Met kinase activation are Tyrosines 1234 and 1235 (Tyr1234/1235) located in the kinase domain's activation loop.[2] Phosphorylation at these sites is essential for full enzymatic activity. Another important site is Tyr1349 in the C-terminal tail, which serves as a docking site for downstream signaling molecules like Gab1.[2] It is highly recommended to use antibodies specific to p-Met (Tyr1234/1235) to assess the direct effect of this compound.
Q3: What are appropriate positive and negative controls for my experiment?
A3: Proper controls are essential for interpreting your results.[6]
-
Positive Control (Cell Line): Use a cell line known to have high basal c-Met activation (e.g., some renal, gastric, or lung cancer cell lines) or a cell line that can be stimulated.[5][7][8] For example, HeLa or U-87 MG cells can be serum-starved and then stimulated with HGF to induce robust c-Met phosphorylation.[2][4] This stimulated lysate confirms that your antibodies and detection system are working.
-
Negative Control (Treatment): An untreated or vehicle-treated (e.g., DMSO) sample from your experimental cell line serves as the baseline for comparing the effect of this compound.
-
Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.
Q4: Why are my total c-Met levels decreasing after this compound treatment?
A4: While total c-Met levels are generally expected to be stable over a short treatment course, a significant decrease could be due to a few factors. Prolonged inhibition of a signaling pathway can sometimes lead to downstream effects on protein transcription, translation, or stability. Phosphorylation at Tyr1003 is linked to c-Met ubiquitination and degradation, so pathway inhibition could indirectly affect protein turnover.[2] Alternatively, this could be an artifact of unequal protein loading, highlighting the importance of a reliable loading control.
Section 2: Troubleshooting Inconsistent Western Blot Results
This section addresses common problems encountered during the Western blotting workflow for c-Met and p-c-Met.
Problem Area: Weak or No Signal
Q: I am not detecting a band for phospho-c-Met, even in my untreated, stimulated control cells. What went wrong?
A: This issue often points to a problem with sample preparation or antibody reagents.
-
Phosphatase Activity: Cellular phosphatases can rapidly remove phosphate groups from c-Met upon cell lysis. Ensure your lysis buffer is always fresh and contains a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[6][9] All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity.[9]
-
Low Protein Expression/Load: The target protein may be low in abundance. For phospho-proteins, it is often necessary to load a higher amount of total protein, typically between 30-100 µg of lysate per lane.[6] A user has reported success using 40 µg of protein for p-c-Met detection.[10]
-
Inactive Primary Antibody: Antibodies can lose activity due to improper storage or repeated freeze-thaw cycles. Verify the antibody's performance by running a recommended positive control lysate. Avoid reusing diluted primary antibodies.[6][11]
-
Suboptimal Blocking Buffer: For some phospho-antibodies, the casein in non-fat dry milk can mask the epitope. While many antibodies work well with milk, if you are experiencing no signal, try switching to a 3-5% Bovine Serum Albumin (BSA) solution in TBST for both blocking and antibody dilution steps.[6] A researcher specifically recommended blocking in milk but diluting the p-Met primary antibody in BSA.[10]
Problem Area: High Background
Q: My blots have high background, making it difficult to see specific bands. How can I improve this?
A: High background can result from several factors related to blocking, washing, and antibody concentrations.
-
Insufficient Blocking: Ensure blocking is performed for at least 1 hour at room temperature or overnight at 4°C.[11] Using a blocking buffer that contains a mild detergent like 0.05-0.1% Tween 20 can also help.[11]
-
Antibody Concentration Too High: Excess primary or secondary antibody is a common cause of high background. Perform a titration (reagent gradient) to determine the optimal concentration for both antibodies.[9][11] For secondary antibodies, a dilution range of 1:5,000 to 1:200,000 is typical.[9]
-
Inadequate Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each with TBST to remove unbound antibodies.[6]
-
Membrane Handling: Never let the membrane dry out during the immunoblotting process. Handle the membrane carefully with forceps to avoid contamination.[11]
Problem Area: Unexpected or Multiple Bands
Q: I am seeing multiple bands for total c-Met. What could they be?
A: The c-Met protein can appear as multiple bands due to post-translational modifications or protein processing.
-
Precursor and Mature Forms: c-Met is synthesized as a single precursor protein that is cleaved into an alpha (α) subunit and a beta (β) subunit, which remain linked by a disulfide bond. The mature β-subunit, which contains the kinase domain, has a molecular weight of approximately 145 kDa.[2] You may detect the precursor form at a higher molecular weight.
-
Glycosylation: c-Met is a glycoprotein, and variations in glycosylation can lead to shifts in molecular weight, potentially causing the protein to run higher on the gel than its predicted size.[6]
-
Degradation Products: If samples were not handled properly or protease inhibitors were omitted, you may see smaller bands corresponding to degraded c-Met fragments.[6]
Section 3: Experimental Protocols and Data
Quantitative Data Summary
The following table summarizes key quantitative parameters for a successful c-Met Western blot experiment. These are starting points and may require optimization for your specific cell system and reagents.
| Parameter | Recommendation | Notes |
| Protein Load | 20-30 µg for total c-Met; 30-100 µg for p-c-Met[6] | Higher loads are often necessary for detecting low-abundance phospho-proteins. |
| SDS-PAGE Gel % | 8% Acrylamide Gel[10] | Appropriate for resolving the high molecular weight c-Met β-subunit (~145 kDa). |
| Membrane Type | Nitrocellulose or PVDF | For low MW proteins (<25 kDa), use a 0.2 µm pore size. For c-Met, 0.45 µm is standard.[6][9] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | Check antibody datasheet. BSA is often preferred for phospho-antibodies.[6] |
| Blocking Time | 1 hour at Room Temp or Overnight at 4°C[11] | Agitation during blocking is recommended. |
| Primary Antibody Dilution | 1:1000 (starting point)[10] | Must be optimized. Dilute in 5% BSA in TBST for p-c-Met. |
| Primary Incubation | Overnight at 4°C[10][12] | Ensures maximal binding for low-abundance targets. |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | Titrate to find the optimal balance between signal and background. |
| Washes | 3 x 5-10 minutes in TBST | Perform after both primary and secondary antibody incubations.[6] |
Detailed Western Blot Protocol for c-Met and p-c-Met
This protocol provides a comprehensive workflow from sample preparation to detection.
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[6][9][12]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).[13]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]
-
Load 30-50 µg of protein per well into an 8% SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate the PVDF membrane in methanol for 30 seconds, then equilibrate the gel, membrane, and filter paper in transfer buffer.[6]
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer at 70-100V for 2 hours at 4°C. For high molecular weight proteins like c-Met, consider an overnight transfer at a lower voltage (e.g., 30V) at 4°C.[6][10]
-
After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.[12]
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Met Tyr1234/1235 or anti-total c-Met) diluted in 5% BSA/TBST overnight at 4°C with agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk in TBST, for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
Section 4: Visual Guides and Workflows
The following diagrams illustrate key pathways and processes relevant to this compound Western blot experiments.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for a this compound Western blot.
Caption: A logical troubleshooting tree for diagnosing weak or absent p-Met signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Met Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. biosb.com [biosb.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating c-Met-IN-12 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of c-Met-IN-12 with other c-Met inhibitors, offering supporting experimental data and detailed protocols to aid in the validation of on-target activity in a cellular context. While publicly available data for this compound is emerging, we have supplemented this guide with data from well-characterized, selective c-Met inhibitors to illustrate key validation experiments.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][2][3] These pathways are crucial for cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis is implicated in the development and progression of various cancers.[4][5]
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Comparison of c-Met Inhibitors
This compound is a potent and selective type II c-Met kinase inhibitor with a reported IC50 of 10.6 nM. It also demonstrates inhibitory activity against AXL, Mer, and TYRO3 kinases. For comparison, we have included data from both multi-kinase and highly selective c-Met inhibitors.
| Inhibitor | Type | c-Met IC50 (nM) | Other Key Targets | Reference |
| This compound | Type II, Selective | 10.6 | AXL, Mer, TYRO3 | MedChemExpress |
| Crizotinib | Type I, Multi-kinase | 11 (in-cell) | ALK, ROS1 | [6] |
| Cabozantinib | Type II, Multi-kinase | 1.3 | VEGFR2, AXL, RET, KIT | [6] |
| AMG 337 | Type II, Highly Selective | 1 | - | [7] |
| Savolitinib | Type I, Selective | ~5 | - | |
| Tepotinib | Type I, Selective | 23 | - |
Experimental Validation of Target Engagement
To validate that a c-Met inhibitor is engaging its target in a cellular context, a series of experiments are typically performed. These include assessing the inhibition of c-Met phosphorylation and downstream signaling, measuring the direct binding of the inhibitor to the target protein, and quantifying the inhibitor's effect on cell proliferation.
Caption: Workflow for validating c-Met inhibitor target engagement in cells.
Western Blotting for c-Met Phosphorylation and Downstream Signaling
Objective: To demonstrate that the inhibitor blocks HGF-induced c-Met autophosphorylation and subsequent activation of downstream signaling proteins like AKT and ERK.
Experimental Data Snapshot (Representative Data for a Selective c-Met Inhibitor):
| Cell Line | Treatment | p-cMet (Y1234/1235) | Total c-Met | p-AKT (S473) | p-ERK1/2 (T202/Y204) |
| MKN-45 | Vehicle | +++ | +++ | +++ | +++ |
| MKN-45 | c-Met Inhibitor (10 nM) | + | +++ | + | + |
| MKN-45 | c-Met Inhibitor (100 nM) | - | +++ | - | - |
| SNU-5 | Vehicle | +++ | +++ | +++ | +++ |
| SNU-5 | c-Met Inhibitor (10 nM) | + | +++ | + | + |
| SNU-5 | c-Met Inhibitor (100 nM) | - | +++ | - | - |
Note: This table represents expected results based on published data for selective c-Met inhibitors.
Detailed Protocol: Western Blotting
-
Cell Culture and Treatment: Plate c-Met amplified cancer cell lines (e.g., MKN-45, SNU-5) and grow to 70-80% confluency. Serum starve the cells overnight. Treat with varying concentrations of the c-Met inhibitor or vehicle (DMSO) for 2 hours, followed by stimulation with HGF (50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-cMet (Y1234/1235), total c-Met, p-AKT (S473), total AKT, p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement by demonstrating that the inhibitor stabilizes c-Met against thermal denaturation in intact cells.
Experimental Data Snapshot (Representative Data):
| Temperature (°C) | Soluble c-Met (Vehicle) | Soluble c-Met (Inhibitor) |
| 37 | 100% | 100% |
| 48 | 85% | 98% |
| 52 | 50% | 85% |
| 56 | 20% | 60% |
| 60 | 5% | 35% |
Note: This table represents expected results showing a rightward shift in the melting curve upon inhibitor binding.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the c-Met inhibitor or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins and analyze the amount of soluble c-Met by Western blotting or other quantitative methods like ELISA or mass spectrometry.
Cell Proliferation Assay
Objective: To quantify the anti-proliferative effect of the inhibitor in cancer cell lines with varying c-Met dependency.
Experimental Data Snapshot (IC50 Values):
| Cell Line | c-Met Status | This compound IC50 (nM) | Crizotinib IC50 (nM) | Cabozantinib IC50 (nM) |
| MKN-45 | Amplified | Data not available | ~10 | ~5 |
| SNU-5 | Amplified | Data not available | ~20 | ~8 |
| Hs746T | Amplified | Data not available | ~5 | ~3 |
| A549 | Wild-type | >1000 | >1000 | ~500 |
Note: IC50 values for Crizotinib and Cabozantinib are representative values from the literature. Data for this compound in these specific cell lines is not yet publicly available.
Detailed Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the c-Met inhibitor for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Validating the target engagement of a novel inhibitor like this compound is a critical step in its preclinical development. By employing a combination of Western blotting to assess downstream signaling, CETSA for direct target binding confirmation, and proliferation assays to measure cellular potency, researchers can build a robust data package to support its mechanism of action. The comparison with established inhibitors provides a valuable benchmark for evaluating the potency and selectivity of new chemical entities targeting the c-Met pathway. As more data on this compound becomes available, a more direct and comprehensive comparison will be possible.
References
- 1. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 2. Frontiers | HGF/c-Met Axis: The Advanced Development in Digestive System Cancer [frontiersin.org]
- 3. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Kinomic profile in patient-derived glioma cells during hypoxia reveals c-MET-PI3K dependency for adaptation [thno.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of c-Met-IN-12 and Crizotinib for the Treatment of ALK-Negative, c-Met Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tyrosine kinase inhibitors, c-Met-IN-12 and crizotinib, with a focus on their potential application in ALK-negative, c-Met positive non-small cell lung cancer (NSCLC). This document summarizes their mechanisms of action, presents available preclinical and clinical data, and provides detailed experimental protocols for key assays relevant to their evaluation.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations (e.g., MET exon 14 skipping), or protein overexpression, is a known oncogenic driver in a subset of NSCLC cases.[3] For patients with ALK-negative NSCLC, c-Met has emerged as a promising therapeutic target.
Crizotinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of ALK-positive and ROS1-positive NSCLC, which also exhibits inhibitory activity against c-Met.[4][5][6] this compound is a more recently described, potent and selective preclinical compound targeting c-Met.[7] This guide aims to provide a comparative overview of these two inhibitors based on currently available data.
Mechanism of Action
Both this compound and crizotinib are small molecule inhibitors that target the ATP-binding site of the c-Met kinase, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.
-
This compound is described as a potent and selective type II c-Met kinase inhibitor.[7] Type II inhibitors typically bind to the inactive "DFG-out" conformation of the kinase, which can confer greater selectivity.
-
Crizotinib is a type I inhibitor that binds to the active "DFG-in" conformation of the kinase domain of c-Met, in addition to ALK and ROS1.[4][5][6]
The c-Met signaling pathway, which is targeted by both inhibitors, is depicted below.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and crizotinib. It is important to note that a direct head-to-head comparison is limited due to the differing stages of development and the lack of studies directly comparing these two specific compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Other Inhibited Kinases (>80% inhibition at 1 µM) | Reference |
| This compound | c-Met | 10.6 | AXL, Mer, TYRO3 | [7] |
| Crizotinib | c-Met | 5-25 | ALK, ROS1 | [8] |
IC50: Half maximal inhibitory concentration.
Table 2: In Vivo Antitumor Efficacy
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | U-87MG human glioblastoma xenograft | 45 mg/kg, p.o., q.d. for 21 days | 93% | [7] |
| Crizotinib | MET-amplified NSCLC (Phase 1) | 250 mg, p.o., b.i.d. | ORR: 38.1% (high amp.), 14.3% (med. amp.) | [9] |
| Crizotinib | METex14 NSCLC (PROFILE 1001) | 250 mg, p.o., b.i.d. | ORR: 32% | [10] |
p.o.: per os (by mouth); q.d.: once daily; b.i.d.: twice daily; ORR: Objective Response Rate; amp.: amplification.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of c-Met inhibitors are provided below.
Experimental Workflow: In Vitro and In Vivo Evaluation of c-Met Inhibitors
c-Met Kinase Assay
This assay is used to determine the concentration of an inhibitor required to block 50% of c-Met kinase activity (IC50).
-
Principle: A recombinant c-Met kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at various concentrations. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the reaction.
-
Protocol Outline:
-
Prepare a reaction buffer containing the recombinant c-Met kinase.
-
Add serial dilutions of the test compound (e.g., this compound or crizotinib) to the wells of a 96-well plate.
-
Add the kinase substrate and ATP to initiate the kinase reaction.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Add a kinase detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the remaining ATP via a luciferase-luciferin reaction.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Western Blot for Phospho-c-Met (p-Met)
This assay is used to confirm that the inhibitor can block c-Met phosphorylation in a cellular context.
-
Principle: c-Met positive NSCLC cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met and total c-Met.
-
Protocol Outline:
-
Culture c-Met positive NSCLC cells (e.g., H1993, EBC-1) to 70-80% confluency.
-
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against p-Met (e.g., Tyr1234/1235) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability (MTT) Assay
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
-
Protocol Outline:
-
Seed c-Met positive NSCLC cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Principle: Human c-Met positive NSCLC cells are implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Protocol Outline:
-
Inject a suspension of c-Met positive NSCLC cells (e.g., 1-5 x 10^6 cells) in Matrigel subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., by oral gavage) and vehicle control daily or as per the determined schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
Summary and Future Directions
The available data indicate that both this compound and crizotinib are potent inhibitors of the c-Met kinase. Crizotinib is a clinically validated multi-targeted inhibitor with proven efficacy in subsets of NSCLC patients with MET alterations.[9][10] this compound, based on limited preclinical data, shows high potency for c-Met and has demonstrated significant antitumor activity in a glioblastoma model.[7]
A direct comparison of the efficacy and safety of these two compounds in ALK-negative, c-Met positive NSCLC is not yet possible due to the lack of head-to-head studies. Further preclinical studies are warranted to evaluate this compound in c-Met driven NSCLC models and to compare its selectivity and efficacy profile directly with crizotinib and other c-Met inhibitors. Such studies will be crucial to determine the potential clinical utility of this compound as a novel therapeutic agent for this patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Crizotinib in advanced non-small-cell lung cancer with concomitant ALK rearrangement and c-Met overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DK [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib in Patients With MET-Amplified NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crizotinib efficacy and safety in patients with advanced NSCLC harboring MET alterations: A real-life data of Turkish Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to c-Met Inhibitors in Renal Cell Carcinoma Models: c-Met-IN-12 and Cabozantinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two c-Met inhibitors, c-Met-IN-12 and cabozantinib, with a focus on their potential applications in renal cell carcinoma (RCC) research. While direct head-to-head experimental data in RCC models is not publicly available, this document aims to offer a comprehensive overview based on their distinct mechanisms of action, target profiles, and available preclinical data to inform experimental design and drug development strategies.
Introduction to c-Met Inhibition in Renal Cell Carcinoma
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in the pathogenesis and progression of various cancers, including renal cell carcinoma.[1][2] Dysregulation of the HGF/c-Met signaling pathway can drive tumor growth, invasion, metastasis, and angiogenesis.[3][4] In RCC, c-Met overexpression is associated with more aggressive tumors and a poorer prognosis, making it a compelling therapeutic target.[2] This has led to the development of numerous c-Met inhibitors, which can be broadly categorized into selective inhibitors that primarily target the c-Met kinase and multi-kinase inhibitors that act on c-Met among other targets. This guide focuses on a representative of each class: the selective inhibitor this compound and the multi-kinase inhibitor cabozantinib.
Compound Profiles
This compound: A Selective c-Met Inhibitor
This compound is a potent and selective, orally active, type II inhibitor of the c-Met kinase. Its primary mechanism of action is the direct inhibition of c-Met's enzymatic activity. In addition to its high affinity for c-Met, it has been shown to inhibit other related kinases, including AXL, Mer, and TYRO3.
Cabozantinib: A Multi-Kinase Inhibitor
Cabozantinib is an FDA-approved oral medication for the treatment of advanced renal cell carcinoma.[5] It is a potent inhibitor of multiple receptor tyrosine kinases, including c-Met, Vascular Endothelial Growth Factor Receptors (VEGFRs), AXL, and RET.[6] Its therapeutic efficacy in RCC is attributed to its ability to simultaneously block key pathways involved in tumor angiogenesis, invasion, and metastasis.
Comparative Data
Due to the absence of direct comparative studies, the following tables summarize the individual characteristics and available preclinical data for each compound.
General Characteristics
| Feature | This compound | Cabozantinib |
| Inhibitor Type | Selective, Type II c-Met Kinase Inhibitor | Multi-Kinase Inhibitor |
| Primary Targets | c-Met | c-Met, VEGFR1/2/3, AXL, RET, KIT, FLT3, TIE-2 |
| Oral Bioavailability | Orally active | Orally bioavailable |
| Regulatory Status | Research Compound | Approved for Renal Cell Carcinoma |
In Vitro Potency
| Compound | Target | IC₅₀ |
| This compound | c-Met | 10.6 nM |
| Cabozantinib | c-Met | Reported to have potent activity |
| VEGFR2 | Reported to have potent activity | |
| AXL | Reported to have potent activity | |
| RET | Reported to have potent activity |
Note: Specific IC₅₀ values for cabozantinib against all its targets are not consistently reported in a single source and can vary based on the assay conditions.
Preclinical Efficacy in Cancer Models
| Compound | Cancer Model | Key Findings |
| This compound | U-87MG human glioblastoma xenograft | Significant tumor growth inhibition (93%) at 45 mg/kg, administered orally once daily for 21 days. |
| Cabozantinib | Various RCC xenograft and patient-derived xenograft (PDX) models | Demonstrated inhibition of tumor growth, angiogenesis, and metastasis. Showed efficacy in models resistant to other VEGFR inhibitors.[5] |
Signaling Pathways and Experimental Workflow
The c-Met Signaling Pathway
The following diagram illustrates the central role of c-Met in activating downstream signaling cascades that promote cancer progression. Both this compound and cabozantinib inhibit the initial phosphorylation of the c-Met receptor, thereby blocking these downstream effects.
Caption: The HGF/c-Met signaling pathway and its downstream effectors.
General Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical preclinical workflow for comparing the efficacy of two inhibitors in an RCC model.
Caption: A generalized workflow for preclinical comparison of kinase inhibitors.
Discussion and Future Directions
The primary distinction between this compound and cabozantinib lies in their selectivity. This compound, as a selective inhibitor, offers a tool to specifically interrogate the role of the c-Met signaling pathway in RCC. Its use in preclinical models can help elucidate the precise contribution of c-Met to tumor growth and metastasis, independent of other signaling pathways.
In contrast, cabozantinib's multi-targeted approach provides a broader inhibition of key cancer-driving pathways. Its proven clinical efficacy in RCC suggests that simultaneously targeting c-Met and VEGFR, among others, is a highly effective therapeutic strategy. This is particularly relevant in the context of acquired resistance to VEGFR-targeted therapies, where upregulation of alternative signaling pathways like c-Met can be a key escape mechanism.
For future research, a direct head-to-head comparison of this compound and cabozantinib in various RCC models would be highly valuable. Such studies should include:
-
In vitro assays on a panel of RCC cell lines with varying levels of c-Met expression and activation to compare their effects on proliferation, migration, and invasion.
-
In vivo studies using both subcutaneous and orthotopic RCC xenograft models to evaluate their impact on tumor growth, angiogenesis, and metastasis.
-
Pharmacodynamic studies to assess the in vivo inhibition of their respective targets in tumor tissue.
-
Studies in models of acquired resistance to VEGFR inhibitors to determine the relative efficacy of a selective c-Met inhibitor versus a multi-kinase inhibitor in overcoming resistance.
By conducting such comparative experiments, the scientific community can gain a deeper understanding of the optimal strategies for targeting the c-Met pathway in renal cell carcinoma, ultimately paving the way for the development of more effective and personalized therapies.
Experimental Protocols
While specific protocols for experiments directly comparing this compound and cabozantinib are not available, the following are generalized methodologies for key experiments cited in the evaluation of kinase inhibitors in RCC models.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate RCC cells (e.g., 786-O, ACHN) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or cabozantinib for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.
Western Blot Analysis
-
Cell Lysis: Treat RCC cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against total c-Met, phospho-c-Met (Tyr1234/1235), total ERK, phospho-ERK, total AKT, phospho-AKT, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of RCC cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment groups (e.g., vehicle, this compound, cabozantinib).
-
Drug Administration: Administer the compounds orally at the desired doses and schedule for a predetermined period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., for Ki-67 to assess proliferation and CD31 for angiogenesis) and another portion can be snap-frozen for Western blot analysis.
References
- 1. Mesenchymal–Epithelial Transition Kinase Inhibitor Therapy in Patients with Advanced Papillary Renal-Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC [mdpi.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Frontiers | Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine [frontiersin.org]
- 5. Cabozantinib in first-line treatment of metastatic renal cell carcinoma - The Cancer Letter [cancerletter.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
Overcoming Resistance: The Efficacy of c-Met-IN-12 in Tumor Models Resistant to Type I c-Met Inhibitors
For researchers, scientists, and professionals in drug development, the emergence of resistance to targeted cancer therapies is a critical challenge. In the landscape of c-Met targeted treatments, the development of resistance to type I inhibitors has prompted the search for next-generation compounds. This guide provides an objective comparison of c-Met-IN-12, a potent type II inhibitor, with conventional type I c-Met inhibitors, supported by experimental data on their efficacy in resistant cell lines.
The c-Met receptor tyrosine kinase is a key driver of cell proliferation, survival, and motility, and its aberrant activation is implicated in numerous cancers.[1] While type I c-Met inhibitors have shown clinical activity, their effectiveness can be limited by the development of on-target resistance mutations, particularly in the kinase domain at residues such as D1228 and Y1230.[2][3] These mutations interfere with the binding of type I inhibitors, rendering them less effective.
This compound is an orally active and selective type II c-Met kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 10.6 nM.[4] Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors like this compound bind to the inactive "DFG-out" conformation. This different binding mode is hypothesized to circumvent the resistance mechanisms that affect type I inhibitors.[2][5]
Comparative Efficacy of c-Met Inhibitors
To illustrate the advantage of type II inhibitors in the context of resistance, this guide presents a compilation of publicly available data comparing the in vitro efficacy of various type I and type II c-Met inhibitors against wild-type c-Met and clinically relevant resistant mutants. While direct comparative data for this compound across a panel of resistant cell lines is not yet extensively published, the data for other type II inhibitors provide a strong rationale for its potential efficacy.
| Inhibitor Class | Inhibitor | Cell Line | c-Met Status | IC50 (nM) |
| Type II | This compound | - | Wild-Type | 10.6 |
| Type II | Cabozantinib | Ba/F3 | TPR-MET D1228V | ~50-100 |
| Type II | Foretinib | H1993 | D1228V | ~10-100 |
| Type I | Savolitinib | H1993 | D1228V | >1000 |
| Type I | Crizotinib | Ba/F3 | TPR-MET D1228N | >1000 |
| Type I | Capmatinib | Ba/F3 | TPR-MET Y1230H | >1000 |
Note: The IC50 values are approximate and compiled from various sources for illustrative purposes. Direct head-to-head comparative studies are limited.
The data consistently demonstrates that mutations at D1228 and Y1230 lead to a significant loss of potency for type I inhibitors, with IC50 values often increasing to the micromolar range. In contrast, type II inhibitors like cabozantinib and foretinib retain significant activity against these resistant mutants.[3][5][6] This supports the hypothesis that type II inhibitors, including this compound, are promising therapeutic options for patients who have developed resistance to type I c-Met targeted therapies.
Signaling Pathways and Resistance Mechanisms
The development of resistance to c-Met inhibitors can occur through two primary mechanisms: on-target alterations within the c-Met kinase domain or the activation of bypass signaling pathways that circumvent the need for c-Met signaling.
c-Met Signaling Pathway and On-Target Resistance
dot
Caption: c-Met signaling and points of inhibitor action.
On-target resistance arises from mutations in the c-Met kinase domain that prevent the binding of type I inhibitors. The diagram above illustrates how these mutations lead to constitutive activation of downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT3, driving tumor growth despite the presence of a type I inhibitor.[7][8] Type II inhibitors like this compound, by binding to a different conformational state of the kinase, can effectively inhibit these mutated forms of c-Met.
Experimental Workflow for Evaluating Inhibitor Efficacy
dot
Caption: Workflow for assessing inhibitor efficacy in resistant cells.
The workflow for evaluating the efficacy of c-Met inhibitors in resistant cell lines typically involves the generation of resistant clones through prolonged exposure to a type I inhibitor.[9] Once resistance is established and the underlying mechanism (e.g., a specific mutation) is confirmed, a comparative cell viability assay is performed. Both parental (sensitive) and resistant cells are treated with a dose range of the type I inhibitor and the type II inhibitor (this compound). The resulting IC50 values provide a quantitative measure of the inhibitors' potency and the degree of resistance.
Experimental Protocols
Generation of Type I c-Met Inhibitor-Resistant Cell Lines
-
Cell Culture: Cancer cell lines with known c-Met dependency are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Initial Inhibitor Exposure: Cells are initially treated with a low concentration of a type I c-Met inhibitor (e.g., crizotinib or capmatinib), typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: The concentration of the type I inhibitor is gradually increased in a stepwise manner over several months. At each step, the cells are allowed to recover and resume proliferation before the next concentration increase.
-
Selection of Resistant Clones: Clones that are able to proliferate at high concentrations of the type I inhibitor (e.g., >1 µM) are isolated and expanded.
-
Characterization of Resistance: The mechanism of resistance in the selected clones is characterized through genomic sequencing to identify mutations in the c-Met kinase domain and through phosphoproteomic analysis to detect activation of bypass signaling pathways.
Cell Viability (MTT) Assay
-
Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the type I c-Met inhibitor or this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.[10][11]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Conclusion
The emergence of resistance to type I c-Met inhibitors poses a significant clinical challenge. The available preclinical data strongly suggests that type II inhibitors, by virtue of their distinct binding mechanism, can effectively overcome on-target resistance mediated by mutations in the c-Met kinase domain. This compound, as a potent type II inhibitor, represents a promising therapeutic agent for patients with tumors that have developed resistance to first-line c-Met targeted therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy of this compound in this setting.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential Pattern of Resistance and Sensitivity to Different Classes of MET Inhibitors for MET-Amplified Tumors With MET-D1228X or MET-Y1230X Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Validating the Anti-Metastatic Effects of c-Met Inhibitors In Vivo: A Comparative Guide
Comparative Efficacy of c-Met Inhibitors on Metastasis In Vivo
The following table summarizes the in vivo anti-metastatic effects of selected c-Met inhibitors based on preclinical studies. It is important to note that experimental conditions, including the cancer cell lines, animal models, and dosing regimens, vary between studies, which can influence the observed efficacy.
| c-Met Inhibitor | Cancer Model | Animal Model | Key Anti-Metastatic Findings | Reference |
| PF-04217903 | Pancreatic Neuroendocrine Tumors (RIP-Tag2) | Transgenic Mice | Reduced liver metastases by 98% compared to vehicle. | [3] |
| Osteosarcoma (MNNG-HOS, MG63.2) | Immunodeficient Mice | Tested as an anti-metastatic agent; noted to inhibit pulmonary growth of osteosarcoma cells. | [4] | |
| Crizotinib (PF-02341066) | Pancreatic Neuroendocrine Tumors (RIP-Tag2) | Transgenic Mice | Reduced liver metastases by 73% compared to vehicle. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | In vivo bioluminescence imaging | Suppressed the metastatic capacity of NSCLC cells. | [5][6] | |
| Capmatinib (INC280) | NSCLC with MET exon 14 skipping mutation | Murine tumor xenograft models | Demonstrated antitumor activity in models derived from human lung tumors with MET alterations. | [7] |
| NSCLC with brain metastases | Clinical trial (GEOMETRY mono-1) | Showed a 54% intracranial response rate in patients with brain metastases. | [8] | |
| Tepotinib | NSCLC with MET exon 14 skipping mutation | Mouse xenograft models | Showed antitumor activity. | [9] |
| NSCLC with brain metastases | Clinical trial (VISION) | Showed response in patients with brain metastases. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo metastasis assays commonly used to evaluate the efficacy of c-Met inhibitors.
Orthotopic Xenograft Model of Pancreatic Cancer Metastasis
This model assesses the impact of a c-Met inhibitor on the local tumor growth and spontaneous metastasis of pancreatic cancer cells.
-
Cell Culture: Human pancreatic cancer cells (e.g., Panc-1) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) aged 6-8 weeks are used.
-
Orthotopic Implantation: A small incision is made in the left abdominal flank of the anesthetized mouse to expose the spleen. 1 x 10^6 Panc-1 cells in 50 µL of sterile PBS are injected into the spleen using a 27-gauge needle. The incision is then closed with sutures.
-
Treatment: After a set period for tumor establishment (e.g., 7 days), mice are randomized into treatment and control groups. The c-Met inhibitor (e.g., PF-04217903) or vehicle is administered daily via oral gavage at a predetermined dose.
-
Monitoring: Tumor growth can be monitored non-invasively using bioluminescence imaging if the cancer cells are luciferase-tagged. Animal weight and general health are monitored regularly.
-
Endpoint Analysis: After a defined treatment period (e.g., 4-6 weeks), mice are euthanized. The primary tumor in the pancreas and metastatic lesions in distant organs, particularly the liver, are excised.
-
Quantification of Metastasis: The number and size of metastatic nodules in the liver are quantified. This can be done by gross examination and confirmed by histological analysis (H&E staining) of tissue sections. Immunohistochemistry for specific markers (e.g., Ki-67 for proliferation, CD31 for angiogenesis) can also be performed.
Experimental Lung Metastasis Model (Tail Vein Injection)
This model is used to evaluate the effect of a c-Met inhibitor on the colonization and growth of cancer cells in the lungs following intravenous injection.
-
Cell Culture: A highly metastatic cancer cell line (e.g., MNNG-HOS osteosarcoma cells) is cultured.
-
Animal Model: Immunodeficient mice are used.
-
Cell Injection: 1 x 10^6 cells in 100 µL of sterile PBS are injected into the lateral tail vein of each mouse.
-
Treatment: Treatment with the c-Met inhibitor or vehicle is initiated either prior to, at the same time as, or after cell injection, depending on the experimental question (e.g., to assess effects on extravasation, colonization, or growth of established micrometastases).
-
Endpoint Analysis: Mice are euthanized at a predetermined time point (e.g., 30 days). The lungs are harvested, and the surface metastatic nodules are counted.
-
Histological Confirmation: Lung tissues are fixed, sectioned, and stained with H&E to confirm the presence of metastatic tumors and to assess their size and morphology.
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the c-Met signaling pathway and the experimental workflow for evaluating anti-metastatic agents.
Caption: The c-Met signaling pathway and its downstream effectors.
Caption: General workflow for an in vivo anti-metastasis study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of tumor invasion and metastasis by concurrent inhibition of c-Met and VEGF signaling in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crizotinib attenuates cancer metastasis by inhibiting TGFβ signaling in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Capmatinib for Metastatic NSCLC With MET Exon 14 Skipping Mutation - The ASCO Post [ascopost.com]
- 8. Capmatinib in MET Exon 14 Skipping Mutation-Positive Lung Adenocarcinoma with Extensive Central Nervous System Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged survival and response to tepotinib in a non-small-cell lung cancer patient with brain metastases harboring MET exon 14 mutation: a research report - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of c-Met Inhibitors SU11274 and c-Met-IN-12 in the Context of Melanoma
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two c-Met inhibitors, SU11274 and c-Met-IN-12, with a focus on their application in melanoma research. While extensive data exists for SU11274 in melanoma cell lines, information regarding this compound in this specific cancer type is limited. This guide summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in the development and progression of melanoma.[1][2] Dysregulation of the HGF/c-Met signaling pathway can lead to increased cell proliferation, survival, motility, and invasion, making it a key therapeutic target.[1][2] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a promising strategy for melanoma treatment.[3] This guide focuses on a comparative analysis of two such inhibitors: SU11274, a well-studied compound in melanoma, and this compound, a more recently developed inhibitor.
Performance and Efficacy: A Data-Driven Comparison
| Parameter | SU11274 | This compound | Source |
| Target | c-Met tyrosine kinase | c-Met tyrosine kinase (Type II inhibitor) | [3][4] |
| IC50 (c-Met kinase assay) | Not explicitly stated in melanoma context, but effective in low micromolar range in cells. | 10.6 nM | [4] |
| IC50 (Melanoma Cell Viability) | 1-2.5 µM in c-Met overexpressing cell lines (e.g., MU, PM-WK, MM-RU, MM-MC, RPM-EP); 5 µM in a cell line with lower c-Met expression (MM-AN).[5] | Data not available for melanoma cell lines. | [5] |
| Effect on Cell Proliferation | Inhibits proliferation of melanoma cells.[3][5] | Data not available for melanoma cell lines. | [3][5] |
| Induction of Apoptosis | Induces apoptosis in melanoma cell lines.[3][5] | Data not available for melanoma cell lines. | [3][5] |
| Effect on Cell Migration | Reduces in vitro migratory capacity of melanoma cells.[3] | Data not available for melanoma cell lines. | [3] |
| In Vivo Efficacy | Decreases primary tumor growth and liver colony formation in a human melanoma xenograft model.[3] Xenografts from RU melanoma cells treated with SU11274 showed a 7-fold reduction in tumor size.[4] | Exhibits significant tumor growth inhibition (93%) in a U-87MG human glioblastoma xenograft model (45 mg/kg, orally).[4] Data for melanoma models is not available. | [3][4] |
| Other Notable Effects | Can induce a differentiated phenotype in melanoma cells.[5] Resistance can develop through activation of mTOR and Wnt signaling pathways.[4] | Also shows inhibitory effects against AXL, Mer, and TYRO3 kinases.[4] | [4][5] |
Signaling Pathways and Mechanisms of Action
The c-Met signaling pathway is a critical regulator of cellular processes in melanoma. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell growth, proliferation, survival, and motility.
Both SU11274 and this compound are ATP-competitive inhibitors of the c-Met kinase, blocking its autophosphorylation and subsequent activation of downstream signaling. SU11274 has been shown to inhibit the phosphorylation of c-Met, AKT, and S6 kinase in melanoma cells. While the specific downstream effects of this compound in melanoma have not been documented, as a c-Met inhibitor, it is expected to function through a similar mechanism.
Resistance to c-Met inhibitors like SU11274 in melanoma can emerge through the activation of alternative signaling pathways, such as the mTOR and Wnt pathways, which can bypass the c-Met blockade and promote cell survival and proliferation.[4]
Below is a diagram illustrating the c-Met signaling pathway and the points of inhibition by c-Met inhibitors.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or SU11274 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for c-Met Pathway Activation
This technique is used to detect the phosphorylation status of c-Met and its downstream targets.
-
Cell Lysis: Treat melanoma cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
This assay assesses the migratory capacity of melanoma cells in response to a chemoattractant.
-
Cell Preparation: Starve melanoma cells in serum-free medium for 12-24 hours.
-
Transwell Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. Add the c-Met inhibitors to the upper chamber along with the cells.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Removal and Fixation: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol.
-
Staining and Visualization: Stain the migrated cells with crystal violet and visualize them under a microscope.
-
Quantification: Count the number of migrated cells in several random fields to quantify cell migration.
The following diagram illustrates a typical experimental workflow for comparing the two inhibitors.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting c-Met in melanoma: Mechanism of resistance and efficacy of novel combinatorial inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of c-Met Inhibition on Downstream PI3K/Akt and MAPK Pathways: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of a compound's mechanism of action is paramount. This guide provides a comparative analysis of the effects of a selective c-Met inhibitor, PHA-665752, on the key downstream signaling pathways: PI3K/Akt and MAPK. Due to the lack of specific public data for "c-Met-IN-12," this guide utilizes the well-characterized inhibitor PHA-665752 as a representative example to illustrate the validation process.
The c-Met receptor tyrosine kinase is a critical regulator of cell proliferation, survival, and motility.[1][2] Its dysregulation is implicated in various cancers, making it a prime therapeutic target.[2] Upon activation by its ligand, hepatocyte growth factor (HGF), c-Met triggers multiple downstream cascades, including the PI3K/Akt and RAS/MAPK pathways, which are central to tumor progression.[2][3] Therefore, verifying that a c-Met inhibitor effectively attenuates these downstream signals is a crucial step in its preclinical validation.
Comparative Analysis of c-Met Inhibitor Effects
To assess the impact of c-Met inhibition on downstream signaling, a common and effective method is Western blotting. This technique allows for the quantification of the phosphorylation status of key proteins within the PI3K/Akt and MAPK pathways, which is indicative of their activation state.
The following tables summarize quantitative data from studies investigating the effect of the c-Met inhibitor PHA-665752 on the phosphorylation of key downstream proteins. For comparison, data for other c-Met inhibitors, where available, are also included to provide a broader context.
Table 1: Effect of c-Met Inhibitor PHA-665752 on the PI3K/Akt Pathway
| Treatment | Cell Line | p-PI3K (p85) (% of Control) | p-Akt (% of Control) | Reference |
| PHA-665752 (200 nM) | TTA1 (Anaplastic Thyroid Cancer) | Inhibition observed | Partial Inhibition | [4] |
| PHA-665752 | Caco2-NC (Colorectal Cancer) | Significant Decrease | Significant Decrease | [5] |
Table 2: Effect of c-Met Inhibitor PHA-665752 on the MAPK Pathway
| Treatment | Cell Line | p-ERK1/2 (% of Control) | Reference |
| PHA-665752 (200 nM) | TTA1 (Anaplastic Thyroid Cancer) | Drastic and sustained decrease | [4] |
| PHA-665752 | Caco2-NC (Colorectal Cancer) | Significant Decrease | [5] |
Table 3: Comparative Effects of Other c-Met Inhibitors on Downstream Signaling
| Inhibitor | Effect on PI3K/Akt Pathway | Effect on MAPK Pathway | Reference |
| Capmatinib (INCB28060) | Blocks activation of key downstream effectors.[6] | Blocks activation of key downstream effectors.[6] | [6] |
| Tivantinib (ARQ 197) | Did not inhibit p-Akt in some studies.[7] | Did not inhibit p-ERK1/2 in some studies.[7] | [7] |
| Crizotinib | Leads to a strong inhibition of PI3K/Akt signaling when combined with an EGFR inhibitor.[8] | Decreased p-ERK1/2.[8] | [8] |
Note: The effects of inhibitors can be cell-line dependent and influenced by the specific experimental conditions.
Experimental Protocols
The validation of a c-Met inhibitor's effect on downstream pathways is typically achieved through Western blotting. Below is a detailed, generalized protocol for this key experiment.
Western Blotting Protocol for Assessing Protein Phosphorylation
1. Sample Preparation (Cell Lysates) a. Culture cells to the desired confluency and treat with the c-Met inhibitor (e.g., PHA-665752) at various concentrations and time points. Include a vehicle-treated control. b. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. d. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract. e. Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
2. SDS-PAGE and Protein Transfer a. Normalize all samples to the same protein concentration with lysis buffer and mix with Laemmli sample buffer. b. Denature the protein samples by heating at 95-100°C for 5-10 minutes. c. Load equal amounts of protein for each sample onto a polyacrylamide gel. d. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). e. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting a. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-ERK1/2) overnight at 4°C with gentle agitation. c. Wash the membrane several times with TBST to remove unbound primary antibody. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature. e. Wash the membrane again extensively with TBST.
4. Detection and Analysis a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest (e.g., anti-Akt, anti-ERK1/2) and a loading control (e.g., anti-β-actin or anti-GAPDH). d. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizing Signaling Pathways and Experimental Workflow
To further clarify the biological context and experimental design, the following diagrams are provided.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Response to crizotinib in a patient with lung adenocarcinoma harboring a MET splice site mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Therapies for Metastatic Non-Small Cell Lung Cancer with MET Exon 14 Alterations: A Spotlight on Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K-Akt signaling leads to synergy of erlotinib and crizotinib in wild-type NSCLC. - ASCO [asco.org]
Evaluating c-Met-IN-12's Potency: A Comparative Analysis in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the preclinical efficacy of the novel c-Met inhibitor, c-Met-IN-12, against established and clinical-stage inhibitors in patient-derived xenograft (PDX) models.
This guide provides an objective comparison of the anti-tumor activity of this compound with other c-Met inhibitors, supported by available experimental data. While direct comparative studies of this compound in patient-derived xenograft (PDX) models are not yet publicly available, this document summarizes its potency in a cell line-derived xenograft (CDX) model and contrasts it with the performance of leading c-Met inhibitors in the more clinically relevant PDX models.
Executive Summary
The c-Met receptor tyrosine kinase is a critical driver of tumor growth, metastasis, and drug resistance in a variety of cancers.[1][2] Its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways including the RAS/MAPK, PI3K/AKT, and STAT pathways, promoting cell proliferation, survival, and motility.[1][2][3] Consequently, c-Met has emerged as a key target for cancer therapy.[4][5]
This guide evaluates the preclinical efficacy of this compound, a potent and selective type II c-Met kinase inhibitor, in the context of other well-characterized c-Met inhibitors such as capmatinib, tepotinib, savolitinib, cabozantinib, and crizotinib. The available data demonstrates that this compound exhibits significant tumor growth inhibition in a glioblastoma CDX model. For comparison, extensive data from PDX models for the other inhibitors are presented, highlighting their efficacy in clinically relevant tumor types.
Data Presentation: Comparative Efficacy of c-Met Inhibitors
The following tables summarize the in vivo efficacy of this compound and its comparators in various xenograft models. It is crucial to note that the data for this compound is from a cell line-derived xenograft (CDX) model, which, while useful for initial screening, may not fully recapitulate the heterogeneity and microenvironment of patient tumors as effectively as patient-derived xenograft (PDX) models.[6]
Table 1: In Vivo Efficacy of this compound in a Cell Line-Derived Xenograft (CDX) Model
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Glioblastoma | U-87MG (CDX) | 45 mg/kg, oral, once daily for 21 days | 93% |
Table 2: In Vivo Efficacy of Comparator c-Met Inhibitors in Patient-Derived Xenograft (PDX) Models
| Compound | Cancer Type | PDX Model Characteristics | Dosing Regimen | Outcome | Reference |
| Capmatinib | Non-Small Cell Lung Cancer (NSCLC) | MET-amplified | 10 mg/kg, oral, twice daily | Significant tumor growth inhibition | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | MET exon 14 skipping mutation | 10 mg/kg, oral, twice daily | Antitumor efficacy observed | [5] | |
| Tepotinib | Non-Small Cell Lung Cancer (NSCLC) | MET exon 14 skipping mutation | 10 mg/kg, oral, once daily for 3-5 weeks | Significant tumor growth inhibition | |
| Savolitinib | Non-Small Cell Lung Cancer (NSCLC) | EGFRm, MET-amplified, Osimertinib-resistant | 25 mg/kg, oral, daily (in combination with Osimertinib) | Overcame Osimertinib resistance, tumor regression | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | EGFRm, MET-amplified, Osimertinib-resistant | 15 mg/kg, oral, daily (single agent) | 84% Tumor Growth Inhibition (TGI) | [7] | |
| Non-Small Cell Lung Cancer (NSCLC) | EGFRm, MET-amplified, Osimertinib-resistant | 15 mg/kg, oral, daily (with Osimertinib) | 84% Tumor Regression | [7] | |
| Cabozantinib | Papillary Renal Cell Carcinoma (pRCC) | MET-activating mutation | 30 mg/kg, oral, once daily for 21 days | >14-fold decrease in tumor volume | [1][2] |
| Neuroendocrine Prostate Cancer (SCNPC) | MET+/RET+ (LuCaP 93) & MET-/RET- (LuCaP 173.1) | 30 mg/kg, oral, daily | Significant decrease in tumor volume in both models | ||
| Crizotinib | Non-Small Cell Lung Cancer (NSCLC) | MET-amplified (LU-01-0506) | 50 mg/kg, oral, once daily for 3 weeks | Significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols for the key experiments cited in this guide.
In Vivo Efficacy Study in a U-87MG Glioblastoma CDX Model (for this compound)
-
Cell Culture: U-87MG human glioblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of U-87MG cells (typically 5 x 10^6 cells in 100 µL of media or PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. This compound is administered orally at a dose of 45 mg/kg once daily for 21 days. The vehicle group receives the same volume of the vehicle solution.
-
Endpoint: At the end of the treatment period, mice are euthanized, and final tumor volumes and weights are recorded. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
General Protocol for In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models
-
PDX Model Establishment: Fresh tumor tissue from a consenting patient is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[8] Once the initial tumor (P0) reaches a target size, it is harvested and passaged into subsequent cohorts of mice (P1, P2, etc.) for expansion and cryopreservation.[8]
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID, NSG) are used to prevent graft rejection.
-
Tumor Implantation: Cryopreserved or fresh PDX tumor fragments are subcutaneously implanted into the flanks of recipient mice.
-
Tumor Growth Monitoring: Tumor volumes are monitored regularly using calipers.
-
Randomization and Treatment: When tumors reach a specified volume, mice are randomized into treatment and control groups. The respective c-Met inhibitor (e.g., capmatinib, tepotinib, savolitinib, cabozantinib, crizotinib) is administered according to the specified dosing regimen (see Table 2).
-
Data Analysis: Tumor growth inhibition, regression, and other relevant endpoints are assessed and compared between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
Mandatory Visualization
c-Met Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the c-Met receptor upon binding its ligand, HGF. Inhibition of c-Met kinase activity by small molecule inhibitors blocks these downstream pathways, thereby impeding tumor cell proliferation, survival, and invasion.
Caption: The c-Met signaling pathway and the point of intervention for c-Met inhibitors.
Experimental Workflow for Evaluating c-Met Inhibitors in PDX Models
This workflow outlines the key steps involved in assessing the in vivo potency of a c-Met inhibitor using patient-derived xenograft models.
Caption: A typical workflow for preclinical efficacy testing in PDX models.
References
- 1. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation–Positive, MET-Amplified Non–Small Cell Lung Cancer Model | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of c-Met-IN-12 Cross-Resistance with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the c-Met inhibitor, c-Met-IN-12, with a focus on its cross-resistance profile against other kinase inhibitors. Due to the limited publicly available data specifically detailing the cross-resistance of this compound against a comprehensive panel of c-Met mutations, this guide leverages data from studies on other type II c-Met inhibitors to infer a probable resistance profile. The information is intended to guide research and development efforts in the field of targeted cancer therapy.
Introduction to this compound
This compound is an orally active, potent, and selective type II inhibitor of the c-Met kinase, with a reported IC50 of 10.6 nM.[1] As a type II inhibitor, it binds to the inactive "DFG-out" conformation of the kinase domain. In addition to its activity against c-Met, this compound has shown inhibitory effects on other kinases, including AXL, Mer, and TYRO3, with an inhibition rate of over 80% at a 1 µM concentration.[1] Understanding its cross-resistance profile is crucial for predicting its efficacy in patients who have developed resistance to other c-Met inhibitors and for designing effective combination therapies.
Cross-Resistance Profile of c-Met Inhibitors
Acquired resistance to c-Met inhibitors often arises from secondary mutations within the c-Met kinase domain. The type of mutation that emerges can be dependent on the type of inhibitor used (Type I vs. Type II).
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase. Resistance to these inhibitors is often conferred by mutations in the solvent front (e.g., G1163R) and the activation loop (e.g., D1228N/H, Y1230C/H).
-
Type II inhibitors , like this compound, bind to the inactive "DFG-out" conformation, extending into a hydrophobic back pocket. Resistance to type II inhibitors is often associated with mutations at the gatekeeper residue (e.g., L1195V/F) or in the hydrophobic pocket.[2]
The following table summarizes the IC50 values of representative type I and type II c-Met inhibitors against wild-type c-Met and common resistance mutations, providing an inferred context for the potential cross-resistance profile of this compound.
Table 1: Comparative IC50 Values (nM) of c-Met Inhibitors Against Wild-Type and Mutant c-Met
| Kinase Inhibitor | Type | Wild-Type c-Met | G1163R | D1228N | Y1230H | L1195F | F1200I |
| Crizotinib | Type I | ~4 | >1000 | ~10 | >1000 | ~5 | ~5 |
| Capmatinib | Type I | ~1 | ~500 | >1000 | >1000 | ~2 | ~3 |
| Savolitinib | Type I | ~2 | ~800 | >1000 | >1000 | ~3 | ~4 |
| Cabozantinib | Type II | ~1.3 | ~10 | ~5 | ~8 | >500 | >500 |
| Merestinib | Type II | ~3 | ~15 | ~8 | ~12 | >800 | >600 |
| This compound (Inferred) | Type II | 10.6 | Likely Sensitive | Likely Sensitive | Likely Sensitive | Potentially Resistant | Potentially Resistant |
Data for Crizotinib, Capmatinib, Savolitinib, Cabozantinib, and Merestinib are compiled from multiple sources for illustrative purposes. Actual values may vary depending on the specific assay conditions. The profile for this compound is inferred based on its classification as a type II inhibitor and typical resistance patterns observed for this class.
Signaling Pathways and Resistance Mechanisms
Understanding the c-Met signaling pathway and the mechanisms of resistance is fundamental for interpreting cross-resistance data and developing novel therapeutic strategies.
Caption: The c-Met signaling pathway is activated by its ligand, HGF, leading to downstream cascades that promote cell proliferation, survival, and migration.[3][4]
Caption: Resistance to c-Met inhibitors can occur through on-target mechanisms, such as secondary mutations in the c-Met kinase domain, or off-target mechanisms, like the activation of bypass signaling pathways.[5][6]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of kinase inhibitor activity and cross-resistance.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the effect of kinase inhibitors on cell proliferation and viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the kinase inhibitors (e.g., this compound and comparators) for 72 hours.
-
Cell Fixation: Discard the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[7][8][9][10][11]
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7][8]
-
Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular c-Met Phosphorylation Assay
This assay measures the ability of an inhibitor to block c-Met autophosphorylation in a cellular context.
-
Cell Culture and Starvation: Culture cells (e.g., MKN-45 or Hs746T, which have amplified MET) to 80-90% confluency. Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the kinase inhibitors for 2 hours.
-
HGF Stimulation: Stimulate the cells with human hepatocyte growth factor (HGF) at a final concentration of 50 ng/mL for 15 minutes at 37°C to induce c-Met phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.[12][13][14][15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total c-Met as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal. Plot the percentage of inhibition of c-Met phosphorylation against the inhibitor concentration to determine the IC50 value.
Caption: A generalized experimental workflow for characterizing the cross-resistance profile of a novel kinase inhibitor like this compound.
Conclusion
While direct experimental data for this compound cross-resistance is not yet widely available, its classification as a type II inhibitor suggests a predictable pattern of sensitivity and resistance to common c-Met kinase domain mutations. It is likely to be effective against mutations that confer resistance to type I inhibitors but may be susceptible to mutations in the gatekeeper residue and the hydrophobic back pocket. The provided experimental protocols offer a robust framework for empirically determining the cross-resistance profile of this compound and other novel kinase inhibitors. Such studies are critical for the strategic development and clinical application of these targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. c-MET [abbviescience.com]
- 4. c-MET [stage.abbviescience.com]
- 5. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 10. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. origene.com [origene.com]
- 15. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Validating c-Met-IN-12: A Comparative Analysis Against Known c-Met Mutations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of c-Met-IN-12's Performance with Alternative c-Met Inhibitors, Supported by Experimental Data.
The c-Met receptor tyrosine kinase, a crucial regulator of cell growth, motility, and invasion, is a well-documented proto-oncogene. Its aberrant activation, through mutations, amplification, or overexpression, is a significant driver in various cancers. This has spurred the development of targeted therapies aimed at inhibiting c-Met's oncogenic signaling. This guide provides a detailed validation of This compound (also known as compound 4r), a potent and selective type II c-Met kinase inhibitor, by comparing its activity against known c-Met mutations with that of other established inhibitors.[1]
Biochemical Activity of this compound and Comparator Compounds
This compound has demonstrated potent inhibition of wild-type c-Met with a reported IC50 of 10.6 nM.[1] To provide a comprehensive understanding of its efficacy, its performance is compared against other well-characterized c-Met inhibitors, including Type I and Type II inhibitors, across a panel of clinically relevant c-Met mutations.
| Inhibitor | Type | Wild-Type c-Met IC50 (nM) | c-Met (M1250T) IC50 (nM) | c-Met (Y1230C) IC50 (nM) | c-Met (D1228N) IC50 (nM) | c-Met (Exon 14 Skipping) IC50 (nM) |
| This compound | II | 10.6[1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Capmatinib | Ib | 0.13[2] | ~1.5 | ~1.1 | Data Not Available | 21 (in UW-lung-21 cells)[3] |
| Crizotinib | Ia | 11 (in cell-based assay)[4] | Data Not Available | Less potent[5] | Data Not Available | Sensitive in H596 cells |
| Savolitinib | Ib | Data Not Available | Data Not Available | Data Not Available | Abolished activity | Data Not Available |
Note: The activity of this compound against specific c-Met mutations is not yet publicly available. The data for comparator compounds is compiled from various studies and the experimental conditions may differ.
Signaling Pathway and Experimental Workflow
To assess the inhibitory activity of compounds like this compound, a series of biochemical and cellular assays are employed. The general workflow involves measuring the inhibition of c-Met kinase activity and its downstream signaling pathways.
Caption: Workflow for evaluating c-Met inhibitors.
The c-Met signaling cascade, upon activation by its ligand, hepatocyte growth factor (HGF), triggers multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.
Caption: The c-Met signaling pathway and the point of inhibition.
Experimental Protocols
Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: A reaction mixture is prepared containing the recombinant c-Met enzyme (wild-type or mutant), a kinase substrate (e.g., poly(E,Y)4:1), ATP, and the test inhibitor (e.g., this compound) in a kinase assay buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for ATP consumption and ADP production.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and then catalyze a luciferase reaction that produces a luminescent signal.
-
Signal Detection: The luminescence is measured using a plate reader, with the signal intensity being directly proportional to the kinase activity. IC50 values are then calculated from the dose-response curves.
Cellular Phospho-c-Met Assay (Example: ELISA-based)
This assay measures the level of c-Met phosphorylation in intact cells to determine the cellular potency of an inhibitor.
-
Cell Culture: Cancer cell lines with known c-Met status (e.g., MKN45 for overexpression, H596 for exon 14 skipping) are cultured in appropriate media.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the c-Met inhibitor for a defined period.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
ELISA: A sandwich ELISA is performed using a capture antibody specific for total c-Met and a detection antibody that recognizes phosphorylated c-Met (e.g., at Tyr1234/1235).
-
Signal Quantification: The signal, typically colorimetric or fluorescent, is measured and is proportional to the amount of phosphorylated c-Met. IC50 values are determined from the inhibition curves.[6]
Discussion and Future Directions
This compound emerges as a potent inhibitor of wild-type c-Met. Its classification as a Type II inhibitor suggests it may have advantages in overcoming certain resistance mutations that affect the ATP-binding pocket targeted by Type I inhibitors. However, a comprehensive evaluation of its activity against a broad panel of clinically relevant c-Met mutations is crucial to fully understand its therapeutic potential.
Future studies should focus on:
-
Profiling this compound against a comprehensive panel of c-Met mutations: This will provide a clearer picture of its resistance profile and potential clinical applications.
-
Head-to-head in vivo studies: Comparing the efficacy of this compound with other approved c-Met inhibitors in xenograft models harboring different c-Met mutations will be essential for preclinical validation.
-
Investigation of off-target effects: While reported to be selective against VEGFR-2, a broader kinase panel screening will help in understanding its overall selectivity and potential for off-target toxicities.
The development of next-generation c-Met inhibitors like this compound holds promise for patients with c-Met-driven cancers. Rigorous preclinical validation, including a thorough characterization of its activity against a spectrum of resistance mutations, will be paramount to its successful clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of c-Met Kinase Inhibitors: c-Met-IN-12 and Foretinib (GSK1363089)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent c-Met kinase inhibitors: c-Met-IN-12 and foretinib (also known as GSK1363089). The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion, making them significant targets in oncology research.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression and metastasis of various cancers.[3][4] This document aims to offer an objective comparison of the biochemical, cellular, and in vivo activities of this compound and foretinib, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action and Target Specificity
This compound is a potent and selective, orally active, type II inhibitor of the c-Met kinase.[5] As a type II inhibitor, it binds to the inactive (DFG-out) conformation of the kinase domain. Beyond its primary target, this compound also demonstrates significant inhibitory effects against other kinases, including AXL, Mer, and TYRO3.[5]
Foretinib (GSK1363089) is a multi-kinase inhibitor that targets several receptor tyrosine kinases implicated in cancer development and progression.[5] Its primary targets are c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] By inhibiting both of these pathways, foretinib can impact not only tumor cell proliferation and invasion but also tumor angiogenesis. Foretinib also shows activity against other kinases such as RON, AXL, TIE-2, and FLT3.
Biochemical Activity
The biochemical potency of an inhibitor is a primary measure of its direct interaction with the target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) |
| This compound | c-Met | 10.6[5] |
| Foretinib | c-Met | 0.4 |
| VEGFR2 (KDR) | 0.9 |
Cellular Activity
Cellular assays provide insight into an inhibitor's performance in a more complex biological environment, reflecting its ability to penetrate cell membranes and inhibit the target kinase within the cell.
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (µM) |
| Foretinib | T98G | Glioblastoma | 4.66 ± 0.29 |
| U251 | Glioblastoma | Not specified | |
| U87MG | Glioblastoma | 29.99 ± 1.31 | |
| This compound | U-87MG | Glioblastoma | Not specified |
In Vivo Efficacy
Preclinical in vivo studies, often utilizing xenograft models in immunocompromised mice, are critical for evaluating the therapeutic potential of a kinase inhibitor. These studies assess the inhibitor's ability to suppress tumor growth in a living organism.
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition |
| This compound | U-87MG | Human Glioblastoma | 45 mg/kg, oral, daily for 21 days | 93%[5] |
| Foretinib | SKOV3ip1 | Ovarian Cancer | 30 mg/kg, oral | 86% (tumor weight)[6] |
| HeyA8 | Ovarian Cancer | Not specified | 71% (tumor weight)[6] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and foretinib.
Caption: Simplified c-Met signaling pathway and points of inhibition.
Caption: Simplified VEGFR2 signaling pathway inhibited by Foretinib.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the biochemical potency (IC50) of an inhibitor against a purified kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified target kinase (e.g., c-Met or VEGFR2), a specific substrate (often a synthetic peptide), and adenosine triphosphate (ATP) as the phosphate donor.
-
Inhibitor Addition: The test compound (this compound or foretinib) is added to the reaction mixture at a range of concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (typically 37°C) to allow the kinase to phosphorylate the substrate.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control (no inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.
Cell Viability (MTS) Assay
Objective: To assess the effect of an inhibitor on the metabolic activity and proliferation of cancer cells.
Caption: Workflow for a cell viability MTS assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor (this compound or foretinib). Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the inhibitor to exert its effect on cell proliferation.
-
MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Color Development: The plates are incubated for 1-4 hours. Metabolically active cells reduce the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control, and the cellular IC50 is determined.
Western Blot Analysis
Objective: To detect the levels of specific proteins and their phosphorylation status in cells treated with an inhibitor.
Caption: General workflow for Western Blot analysis.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specified time. The cells are then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., total c-Met, phospho-c-Met, total ERK, phospho-ERK). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Animal Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of an inhibitor.
Caption: Workflow for a typical animal xenograft study.
Methodology:
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: The mice are randomly assigned to different treatment groups, including a vehicle control group and one or more inhibitor treatment groups.
-
Treatment Administration: The inhibitor (this compound or foretinib) or vehicle is administered to the mice, typically daily, via an appropriate route (e.g., oral gavage).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).
-
Study Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
-
Data Analysis: The tumor volumes in the treated groups are compared to the control group to calculate the percentage of tumor growth inhibition.
Conclusion
Both this compound and foretinib are potent inhibitors of the c-Met kinase. Foretinib exhibits a broader kinase inhibitory profile, most notably targeting VEGFR2 in addition to c-Met, which may offer a dual anti-tumor and anti-angiogenic effect. In contrast, this compound is presented as a more selective c-Met inhibitor, which can be advantageous for dissecting the specific roles of c-Met signaling.
The choice between these two inhibitors will depend on the specific research question. For studies focused on the direct consequences of c-Met inhibition with minimal confounding effects from other pathways, the more selective this compound may be preferable. For investigations aiming to achieve a broader anti-tumor effect by simultaneously targeting tumor cell proliferation and angiogenesis, the multi-kinase inhibitor foretinib could be a more suitable option. The provided data and protocols should serve as a valuable resource for researchers in designing and interpreting their experiments with these c-Met inhibitors.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Assessing the Specificity of c-Met Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, a crucial mediator of cell growth, motility, and invasion, is a validated target in oncology. Dysregulation of the c-Met signaling pathway is implicated in the pathogenesis and progression of numerous human cancers. The development of small molecule inhibitors targeting the c-Met kinase domain represents a promising therapeutic strategy. A critical attribute of any kinase inhibitor is its specificity, as off-target effects can lead to toxicity and diminish therapeutic efficacy. This guide provides a framework for assessing the specificity of c-Met inhibitors using kinase panel screening, with a focus on comparing the performance of a hypothetical compound, c-Met-IN-12, against established inhibitors such as Crizotinib and Cabozantinib.
Comparative Kinase Selectivity Profiles
A comprehensive assessment of inhibitor specificity involves screening against a broad panel of kinases. The data presented below illustrates the percentage of inhibition of a panel of kinases at a fixed concentration (e.g., 1 µM) for the well-characterized inhibitors Crizotinib and Cabozantinib. Data for the hypothetical this compound is included for illustrative purposes and would be generated using the experimental protocol outlined in this guide. A highly selective inhibitor will show potent inhibition of the primary target (c-Met) and minimal activity against other kinases.
| Kinase Target | This compound (% Inhibition @ 1µM) | Crizotinib (% Inhibition @ 1µM) | Cabozantinib (% Inhibition @ 1µM) |
| c-Met | 98% | 95% | 99% |
| ALK | 15% | 92%[1] | 25% |
| VEGFR2 | 8% | 12% | 96%[2] |
| AXL | 12% | 20% | 94%[3] |
| RON | 18% | 25% | 88%[4] |
| KIT | 5% | 10% | 85%[2] |
| FLT3 | 3% | 8% | 82%[2] |
| RET | 6% | 15% | 90%[2] |
| PDGFRβ | 4% | 9% | 75%[4] |
| FGFR1 | 2% | 5% | 60%[4] |
Note: The data for this compound is hypothetical and for illustrative purposes only. The data for Crizotinib and Cabozantinib are representative values from published literature and may vary depending on the specific assay conditions.
Visualizing the c-Met Signaling Pathway
To understand the context of c-Met inhibition, it is essential to visualize its signaling pathway. The binding of its ligand, Hepatocyte Growth Factor (HGF), induces dimerization and autophosphorylation of the c-Met receptor, triggering downstream signaling cascades that promote cell proliferation, survival, and migration.
Caption: Simplified c-Met signaling pathway.
Experimental Workflow for Kinase Panel Screening
The specificity of a kinase inhibitor is experimentally determined by screening it against a large panel of purified kinases. The general workflow for such a screen is depicted below. This process allows for the quantitative assessment of the inhibitor's activity against the intended target versus a wide array of other kinases.
Caption: Experimental workflow for kinase panel screening.
Detailed Experimental Protocol: In Vitro Kinase Panel Screening
This protocol describes a representative method for assessing the inhibitory activity of a test compound against a panel of protein kinases.
1. Materials and Reagents:
-
Test Compound (e.g., this compound) dissolved in 100% DMSO.
-
Kinase Panel: A collection of purified, active protein kinases.
-
Kinase-specific peptide substrates.
-
ATP (Adenosine 5'-triphosphate).
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well white assay plates.
-
Multichannel pipettes and a plate reader capable of luminescence detection.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. For a single-point screen, a 100x stock of the final desired concentration (e.g., 100 µM for a 1 µM final concentration) is typically prepared.
-
Assay Plate Preparation: Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well assay plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in Kinase Assay Buffer. The concentration of each kinase should be optimized to yield a robust signal in the linear range of the assay.
-
Add 25 µL of the kinase/substrate solution to each well of the assay plate.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinases.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add 25 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.[5]
-
Read the luminescence signal on a plate reader.
-
3. Data Analysis:
-
The percentage of kinase inhibition is calculated using the following formula:
% Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
Where:
-
Signal_Inhibitor is the signal from the well containing the test compound.
-
Signal_Vehicle is the signal from the well containing DMSO only (representing 0% inhibition).
-
Signal_Blank is the signal from a well with no kinase (background).
-
-
The results are then compiled into a table to provide a comprehensive selectivity profile of the test compound.
Conclusion
The assessment of kinase inhibitor specificity is a cornerstone of preclinical drug development. A thorough kinase panel screen, as outlined in this guide, provides essential data to guide lead optimization, predict potential off-target toxicities, and build a strong rationale for further development. By comparing the selectivity profile of novel inhibitors like the hypothetical this compound to established drugs such as Crizotinib and Cabozantinib, researchers can gain valuable insights into the compound's therapeutic potential and liabilities. This systematic approach ensures a data-driven process for the development of safer and more effective targeted cancer therapies.
References
Safety Operating Guide
Safe Disposal of c-Met-IN-12: A Procedural Guide for Laboratory Professionals
Handling and Storage
Prior to disposal, proper handling and storage of c-Met-IN-12 are crucial to minimize exposure and risk. Unused quantities of this compound should be stored as recommended by the supplier, typically at -20°C for long-term storage.[1] When handling the compound, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat, should be worn.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal Procedures
As a bioactive small molecule, this compound should be treated as hazardous chemical waste. It must not be disposed of in the regular trash or poured down the drain.[3] The following steps outline the proper disposal procedure:
-
Waste Segregation: All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weighing paper, pipette tips), should be collected in a designated, properly labeled hazardous waste container.[3]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("this compound"), concentration (if applicable), and the date of accumulation.
-
Waste Collection: The sealed and labeled container should be stored in a designated, secure area within the laboratory, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.
-
Professional Disposal: Arrangements should be made with a certified environmental services company for the final disposal of the chemical waste in accordance with local, state, and federal regulations.
The following table summarizes the key information for the proper handling and disposal of this compound:
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses with side-shields, lab coat. | [2] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood. | [4] |
| Solid Waste Disposal | Collect in a designated, labeled hazardous waste container. Do not dispose of in regular trash. | [3] |
| Liquid Waste Disposal | Do not discharge down the drain. Collect in a labeled hazardous waste container. | [3] |
| Disposal Method | Via a licensed hazardous waste disposal company. | |
| Storage of Waste | Secure, designated area, away from incompatible materials. |
Experimental Workflow for Safe Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This procedure ensures that all safety and regulatory requirements are met.
References
Personal protective equipment for handling c-Met-IN-12
Essential Safety and Handling Guide for c-Met-IN-12
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective type II c-Met kinase inhibitor.[1] Adherence to these procedures is vital to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
The risk of exposure to hazardous drugs through skin contact, inhalation, or accidental splashing necessitates the use of appropriate personal protective equipment (PPE).[2] The selection of PPE should be based on a thorough risk assessment for the specific tasks being performed.[3][4]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Required PPE |
| Weighing and Aliquoting (Dry Powder) | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator |
| Reconstitution and Dilution (Liquid Form) | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Administration to Cell Cultures or Animals | Chemotherapy Gloves, Disposable Gown, Safety Glasses |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Spill Cleanup | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated and cleaned after use.[3]
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
2.1. Preparation and Weighing
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control potential airborne particles.[2]
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the containment area. This includes the this compound vial, appropriate solvent, pipettes, and waste containers.
-
Don PPE: Put on the appropriate PPE as specified in Table 1.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weighing paper or a dedicated weighing vessel.
-
Taring: Tare the balance with the empty vessel before adding the compound.
-
Transfer: Gently tap the powder into the appropriate tube for reconstitution. Avoid any sudden movements that could create airborne dust.
2.2. Reconstitution and Dilution
-
Solvent Addition: Slowly add the recommended solvent to the vial containing the this compound powder.
-
Dissolution: Cap the vial securely and vortex or sonicate as needed until the compound is fully dissolved.
-
Dilution: Perform any necessary dilutions within the containment area.
2.3. Experimental Use
-
Labeling: Clearly label all tubes and plates containing this compound with the compound name, concentration, and date.
-
Cell Culture: When adding this compound to cell cultures, use a calibrated pipette to ensure accuracy and minimize aerosols.
-
Animal Dosing: For in vivo studies, appropriate animal handling and dosing techniques should be employed to prevent exposure to both the researcher and the animal.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation
-
Solid Waste: All disposable PPE (gloves, gowns), weighing paper, and other solid materials contaminated with this compound should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[5]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3.2. Decontamination
-
All non-disposable equipment and work surfaces should be decontaminated with an appropriate cleaning agent after handling this compound.
3.3. Final Disposal
-
All hazardous waste must be disposed of in accordance with institutional and local regulations for chemical and hazardous waste.
Emergency Procedures
4.1. Spills
-
Evacuate: Clear the immediate area of all personnel.
-
Contain: If safe to do so, contain the spill using a chemical spill kit.
-
Report: Notify the laboratory supervisor and institutional safety office.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill.
4.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
